molecular formula C5H9ClFNO2 B1407953 Methyl 3-fluoroazetidine-3-carboxylate hydrochloride CAS No. 1421920-61-7

Methyl 3-fluoroazetidine-3-carboxylate hydrochloride

Cat. No.: B1407953
CAS No.: 1421920-61-7
M. Wt: 169.58 g/mol
InChI Key: LXRPGQJMUPHTPM-UHFFFAOYSA-N
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Description

Methyl 3-fluoroazetidine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C5H9ClFNO2 and its molecular weight is 169.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-fluoroazetidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2.ClH/c1-9-4(8)5(6)2-7-3-5;/h7H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRPGQJMUPHTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421920-61-7
Record name methyl 3-fluoroazetidine-3-carboxylate hydrochloride
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Foundational & Exploratory

The Strategic Incorporation of Fluorine: A Technical Guide to Methyl 3-fluoroazetidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic introduction of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical characteristics, such as basicity (pKa), lipophilicity (logP), and metabolic stability, ultimately enhancing its pharmacokinetic and pharmacodynamic profile.[1][2][3] Among the various fluorinated motifs, small, strained ring systems like azetidines have garnered significant attention. Their inherent three-dimensional nature and novel chemical space offer a compelling alternative to more traditional, planar structures.

This technical guide provides an in-depth exploration of a particularly valuable building block: Methyl 3-fluoroazetidine-3-carboxylate hydrochloride . We will delve into its chemical structure and properties, provide a representative synthesis protocol grounded in established methodologies, and explore its applications as a critical component in the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorinated azetidines in their discovery programs.

Physicochemical Properties and Structural Attributes

This compound is a white to off-white solid at room temperature. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic transformations. The core of its utility lies in the confluence of three key structural features: the strained four-membered azetidine ring, the electron-withdrawing fluorine atom, and the reactive methyl ester group.

PropertyValueSource
CAS Number 1421920-61-7[4]
Molecular Formula C₅H₉ClFNO₂[4]
Molecular Weight 169.58 g/mol [4]
Physical Form Solid[4]
Purity Typically ≥97%[4]
Storage Refrigerator or Freezer[4][5]
IUPAC Name This compound[4]

The presence of fluorine at the 3-position significantly lowers the pKa of the azetidine nitrogen, a crucial consideration for modulating interactions with biological targets and improving cell permeability.

Synthesis of a Key Intermediate: A Representative Protocol

The synthesis of this compound involves a multi-step process. While a singular, publicly available protocol for this exact molecule is not exhaustively detailed, a representative synthesis can be constructed based on established methods for creating analogous 3-fluoroazetidine derivatives. The following protocol is a composite of methodologies described in the scientific and patent literature, particularly inspired by the synthesis of 3-fluoroazetidine-3-carboxylic acid derivatives.[6][7]

This synthesis workflow highlights the key chemical transformations required to construct the target molecule.

G cluster_0 Step 1: Formation of Protected Azetidine Precursor cluster_1 Step 2: Oxidation and Esterification cluster_2 Step 3: Salt Formation A Protected Allylamine Derivative B Bromofluorination A->B NBS, Et3N-3HF C Cyclization & Deprotection B->C Base D 3-Fluoro-3-(hydroxymethyl)azetidine E Oxidation D->E Oxidizing Agent (e.g., RuCl3, NaIO4) F Esterification E->F Methanol, Acid Catalyst G Methyl 3-fluoroazetidine-3-carboxylate H HCl Treatment G->H HCl in inert solvent I This compound H->I G cluster_0 Chemical Transformations cluster_1 Resulting Scaffolds for Drug Discovery A This compound B Amide Coupling A->B C Reduction A->C D N-Alkylation / N-Arylation A->D E Fluorinated Azetidine Amides B->E F Fluorinated Azetidinemethanols C->F G Substituted Fluorinated Azetidines D->G

Caption: Role of the title compound as a key building block in medicinal chemistry.

Key Applications:
  • Dipeptidyl Peptidase IV (DPP-4) Inhibitors: Fluorinated azetidines have shown significant promise as components of DPP-4 inhibitors for the treatment of type 2 diabetes. [8]The fluorine atom can enhance binding affinity and improve metabolic stability.

  • Cannabinoid Receptor Modulators: The unique conformational constraints of the azetidine ring, combined with the electronic effects of fluorine, make this scaffold attractive for the design of cannabinoid receptor modulators.

  • Antibacterial Agents: The incorporation of fluorinated azetidines into existing antibiotic scaffolds is an active area of research aimed at overcoming drug resistance.

  • Central Nervous System (CNS) Agents: The ability of fluorine to modulate lipophilicity and pKa can be leveraged to improve the blood-brain barrier penetration of drug candidates targeting the CNS.

The methyl ester functionality of the title compound provides a convenient handle for further chemical modifications, such as amide bond formation or reduction to the corresponding alcohol, allowing for the facile generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is a chemical that should be handled by trained professionals in a laboratory setting. It is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [4]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a strained ring system, a strategically placed fluorine atom, and a reactive ester group provides a powerful tool for the synthesis of novel drug candidates with improved physicochemical and pharmacological properties. A thorough understanding of its synthesis and reactivity is crucial for researchers aiming to leverage the benefits of fluorinated azetidines in their drug discovery endeavors. The continued exploration of such scaffolds will undoubtedly contribute to the development of innovative therapeutics for a wide range of diseases.

References

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Retrieved from [Link]

  • Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid - American Chemical Society. (2009, February 13). Retrieved from [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - NIH. (n.d.). Retrieved from [Link]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. (n.d.). Retrieved from [Link]

  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. - ResearchGate. (n.d.). Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved from [Link]

  • Synthesis of Azetidines. (n.d.). Retrieved from [Link]

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents. (n.d.).
  • (PDF) Synthesis of Azetidines by Aza Paternò-Büchi Reactions - ResearchGate. (n.d.). Retrieved from [Link]

  • Utilization of fluorinated α-amino acids in small molecule drug design - PubMed. (2025, October 31). Retrieved from [Link]

  • (PDF) Review: Fluorine in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023, January 21). Retrieved from [Link]

  • Azetidines of pharmacological interest - PubMed. (2021, June 29). Retrieved from [Link]

  • 1-(4-(3-(Trifluoromethyl)phenethyl)benzyl)azetidine-3-carboxylic acid - PubChem. (n.d.). Retrieved from [Link]

Sources

"Methyl 3-fluoroazetidine-3-carboxylate hydrochloride" CAS number 1421920-61-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-fluoroazetidine-3-carboxylate hydrochloride

Executive Summary

This compound (CAS No. 1421920-61-7) is a specialized chemical building block of significant interest to the pharmaceutical and life sciences industries. As a trifunctional scaffold, it incorporates a strained, yet valuable, azetidine ring, a stereochemically influential fluorine atom at a quaternary center, and a reactive methyl ester. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and strategic applications in modern drug discovery, offering researchers and development professionals the foundational knowledge required to effectively leverage this unique reagent in their programs.

Introduction: The Strategic Value of Fluorinated Azetidines

Four-membered heterocycles, particularly azetidines, have emerged as "privileged" motifs in medicinal chemistry.[1] Their compact, rigid, and polar nature allows them to serve as effective bioisosteres for larger, more lipophilic groups, often leading to significant improvements in the physicochemical properties of drug candidates.[2] The introduction of fluorine—the most electronegative element—further enhances this value. Fluorination is a well-established strategy to modulate key drug-like properties, including:

  • Metabolic Stability: Blocking sites of oxidative metabolism.

  • Lipophilicity (logP): Lowering lipophilicity to improve solubility and reduce off-target effects.[3][4]

  • Basicity (pKa): Lowering the pKa of the azetidine nitrogen, which can mitigate off-target interactions with biological macromolecules like the hERG channel.[1]

This compound combines these features, presenting a versatile starting point for introducing a fluorinated, three-dimensional element into a molecular scaffold.

Physicochemical & Structural Properties

The compound is supplied as a solid hydrochloride salt, enhancing its stability and shelf-life.[5] The key structural and physical properties are summarized below.

Table 1: Core Physicochemical Properties

Property Value Source(s)
CAS Number 1421920-61-7 [5][6][7]
Molecular Formula C₅H₉ClFNO₂ [6][7][8]
Molecular Weight 169.58 g/mol [5][7][8]
IUPAC Name This compound [5]
SMILES COC(=O)C1(F)CNC1.Cl [6][8]
InChI Key LXRPGQJMUPHTPM-UHFFFAOYSA-N [5]
Physical Form Solid [5]

| Purity | Typically ≥95% - 97% |[5] |

Structural Visualization

The core structure features a central four-membered azetidine ring with a fluorine atom and a methyl carboxylate group attached to the same carbon (C3).

Caption: Structure of Methyl 3-fluoroazetidine-3-carboxylate.

Synthesis and Reactivity Profile

Synthetic Strategy

The synthesis of 3-fluoroazetidines is a non-trivial process that has been the subject of considerable research.[9] A common approach involves the construction of a suitable precursor followed by a fluorination step. A representative pathway is outlined in a Chinese patent, which details the synthesis of related 3-fluoroazetidine derivatives.[10] The key steps often involve:

  • Protection of the azetidine nitrogen (e.g., as a Boc or Cbz carbamate).

  • Introduction of a hydroxyl group at the C3 position.

  • Fluorination of the hydroxyl group using a deoxofluorinating agent (e.g., DAST or Deoxo-Fluor).

  • Deprotection of the nitrogen and salt formation.

G start N-Protected Azetidin-3-one step1 Ester Introduction (e.g., Reformatsky) start->step1 intermediate1 N-Protected 3-Hydroxy- 3-carboxylate Azetidine step1->intermediate1 step2 Deoxofluorination (e.g., DAST) intermediate1->step2 intermediate2 N-Protected 3-Fluoro- 3-carboxylate Azetidine step2->intermediate2 step3 N-Deprotection (e.g., TFA or H₂/Pd) intermediate2->step3 final_product Methyl 3-fluoroazetidine- 3-carboxylate HCl step3->final_product

Caption: Generalized synthetic workflow for 3-fluoroazetidine carboxylates.

Core Reactivity

The primary site of reactivity for this building block is the secondary amine within the azetidine ring. The hydrochloride salt must first be neutralized with a non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free amine for subsequent reactions. Key transformations include:

  • N-Acylation: Reaction with acid chlorides or activated esters to form amides.

  • N-Alkylation/Arylation: Reaction with alkyl or aryl halides, often under palladium catalysis for aryl halides (Buchwald-Hartwig amination).

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The methyl ester provides a secondary handle for modification, such as hydrolysis to the corresponding carboxylic acid or direct amidation with amines to form carboxamides.

Applications in Drug Discovery

This building block is strategically employed to access novel chemical space and enhance the properties of lead compounds.[2] Its utility is particularly pronounced in creating analogues of existing drugs or constructing linkers for complex modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[11]

G cluster_0 Scaffold Elaboration cluster_1 Biological Screening cluster_2 Lead Optimization building_block Methyl 3-fluoroazetidine- 3-carboxylate HCl derivatization N-Functionalization (Acylation, Alkylation, etc.) building_block->derivatization Base + Electrophile library Compound Library derivatization->library assay Primary Assay (e.g., Enzyme Inhibition) library->assay hit Hit Compound assay->hit sar Structure-Activity Relationship (SAR) hit->sar adme ADME/Tox Profiling sar->adme candidate Drug Candidate adme->candidate

Caption: Workflow for utilizing the building block in a drug discovery cascade.

Protocol: N-Acylation with Benzoyl Chloride

This protocol provides a representative, self-validating method for functionalizing the azetidine nitrogen.

Objective: To synthesize Methyl 1-benzoyl-3-fluoroazetidine-3-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 170 mg, 1.0 mmol).

  • Solvent & Base: Add anhydrous DCM (10 mL). Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (0.35 mL, 2.5 mmol) dropwise. Stir for 15 minutes. The suspension should become a clear solution as the free base is formed. Causality: The base neutralizes the HCl salt and scavenges the HCl produced during the acylation.

  • Acylation: Add benzoyl chloride (0.13 mL, 1.1 mmol) dropwise to the cold solution. Self-Validation: A white precipitate of triethylammonium chloride will form, indicating the reaction is proceeding.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aq. NaHCO₃ (10 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude oil/solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Analytical Characterization

Full characterization is essential to confirm identity and purity. Spectroscopic data is often available from the supplier.[12][13]

Table 2: Expected Analytical Data

Technique Expected Observations
¹H NMR Signals corresponding to the methyl ester protons (~3.8-3.9 ppm), and diastereotopic protons of the CH₂ groups of the azetidine ring (multiplets, ~4.1-4.6 ppm). The NH proton signal will be broad or absent depending on the solvent and concentration.
¹³C NMR Resonances for the ester carbonyl (~165-170 ppm), the quaternary carbon bearing the fluorine (C-F, doublet with large J-coupling, ~90-100 ppm), the azetidine CH₂ carbons (~50-60 ppm), and the methoxy carbon (~53 ppm).
¹⁹F NMR A single resonance, typically a triplet or multiplet depending on coupling to adjacent protons.

| Mass Spec (ESI+) | A prominent ion corresponding to the free base [M+H]⁺ at m/z 150.06. |

Safety, Handling, and Storage

Proper handling is crucial for laboratory safety. The compound is classified with several hazard statements.[5]

Table 3: Safety and Handling Information

Parameter Recommendation Source(s)
Signal Word Warning [5]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). [5]
Precautionary Statements P264, P270, P280, P301+P312, P302+P352, P305+P351+P338. [5]
Personal Protective Equipment (PPE) Standard laboratory PPE including safety goggles, lab coat, and chemical-resistant gloves. [14][15]
Storage Store in a refrigerator (2-8 °C) under an inert atmosphere. Keep container tightly closed in a dry, well-ventilated place. [5][12]

| Handling | Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |[14][15] |

Conclusion

This compound is a high-value, strategically designed building block for medicinal chemistry. Its unique combination of a strained ring system, a quaternary fluorine center, and dual points for synthetic elaboration provides a powerful tool for drug discovery programs. By enabling the exploration of novel 3D chemical space and the fine-tuning of critical ADME properties, this reagent empowers scientists to overcome common challenges in lead optimization and develop next-generation therapeutics.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health (NIH). [Link]

  • This compound. Molport. [Link]

  • This compound. Autech Scientific. [Link]

  • This compound. Alachem Co., Ltd. [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health (NIH). [Link]

  • Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate. [Link]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. National Library of Medicine. [Link]

  • Synthesis of 3-Fluoroazetidines. ACS Publications. [Link]

  • The synthetic method of 3 fluoro azetidine derivatives.
  • 3-Fluoroazetidine. PubChem. [Link]

  • Eremophilene. NIST Chemistry WebBook. [Link]

  • Synthesis of 3-Fluoroazetidines. ResearchGate. [Link]

  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones. ResearchGate. [Link]

  • 1-Naphthalenecarbonitrile. PubChem. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. PubMed Central. [Link]

  • 1-pentadecene. The Good Scents Company. [Link]

  • SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride. Fisher Scientific. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 3-fluoroazetidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive overview of the spectroscopic characterization of Methyl 3-fluoroazetidine-3-carboxylate hydrochloride, a key building block in contemporary drug discovery and chemical biology. Designed for researchers, scientists, and drug development professionals, this document elucidates the principles and expected outcomes for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical utility.

Introduction

This compound is a structurally unique small molecule featuring a strained four-membered azetidine ring, a fluorine atom at a quaternary center, and a methyl ester. This combination of functionalities makes it a valuable synthon for introducing the 3-fluoroazetidine motif into larger molecules, a strategy often employed to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is a good option to observe the exchangeable N-H proton, while DMSO-d₆ will resolve most signals without exchange.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: 16-32 scans to achieve adequate signal-to-noise ratio.

    • Referencing: Chemical shifts (δ) are referenced to the residual solvent peak.

Predicted ¹H NMR Spectrum and Interpretation:

The protonated amine of the azetidine ring will be acidic and may exchange with residual water in the solvent, potentially broadening the signal or causing it to disappear.

Predicted Chemical Shift (δ) Multiplicity Integration Assignment Rationale
~4.0-4.5 ppmDoublet of doublets (dd) or multiplet (m)4HAzetidine CH₂The diastereotopic protons of the azetidine ring are coupled to each other (geminal coupling) and to the ¹⁹F nucleus. The hydrochloride salt form results in a downfield shift due to the electron-withdrawing effect of the protonated nitrogen.
~3.8 ppmSinglet (s)3HOCH₃The methyl ester protons are expected to be a singlet in a region typical for this functional group.
~9.0-10.0 ppm (in DMSO-d₆)Broad singlet (br s)2HNH₂⁺The two protons on the positively charged nitrogen will be significantly downfield and broadened due to quadrupolar relaxation and exchange. In D₂O, this signal will exchange and not be observed.
¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: A slightly more concentrated sample (20-30 mg in 0.6-0.7 mL of deuterated solvent) is recommended.

  • Instrument Setup: 100 MHz or higher, corresponding to a 400 MHz ¹H frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

    • Referencing: Chemical shifts (δ) are referenced to the residual solvent peak.

Predicted ¹³C NMR Spectrum and Interpretation:

Predicted Chemical Shift (δ) Multiplicity (in ¹⁹F coupled spectrum) Assignment Rationale
~168-172 ppmDoubletC=O (ester)The carbonyl carbon is coupled to the fluorine atom three bonds away (³JCF).
~85-95 ppmDoubletC-F (quaternary)The carbon directly attached to the fluorine will be significantly downfield and show a large one-bond coupling constant (¹JCF).
~55-60 ppmDoubletAzetidine CH₂The azetidine carbons are coupled to the fluorine atom two bonds away (²JCF).
~53 ppmSingletOCH₃The methyl ester carbon is too far from the fluorine to show significant coupling.
¹⁹F NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: The same sample used for ¹H NMR is sufficient.

  • Instrument Setup: A spectrometer equipped with a fluorine probe, operating at the appropriate frequency (e.g., 376 MHz for a 400 MHz ¹H instrument).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹⁹F experiment.

    • Referencing: Chemical shifts (δ) are referenced to an external standard, typically CFCl₃ (δ = 0 ppm).[1]

Predicted ¹⁹F NMR Spectrum and Interpretation:

Predicted Chemical Shift (δ) Multiplicity (in proton-coupled spectrum) Assignment Rationale
~ -160 to -180 ppmMultipletC-FThe single fluorine environment will appear as a multiplet due to coupling with the four neighboring azetidine protons. The exact chemical shift can be influenced by the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method.

  • Instrument Setup: A standard Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Predicted IR Absorption Bands:

Frequency Range (cm⁻¹) Intensity Assignment
2800-3200Strong, broadN-H stretch (from NH₂⁺)
~1750StrongC=O stretch (ester)
~1100-1200StrongC-O stretch (ester) and C-F stretch
~1000-1100MediumC-N stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrument Setup: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is ideal for this polar, charged molecule.

  • Acquisition Parameters: The analysis is performed in positive ion mode to detect the protonated molecule.

Predicted Mass Spectrum:

  • Molecular Formula of Free Base: C₅H₈FNO₂

  • Exact Mass of Free Base: 133.0539

  • Expected Ion (M+H)⁺: The primary ion observed will be the molecular ion of the free base, corresponding to the loss of HCl. The expected m/z value for [C₅H₉FNO₂]⁺ will be 134.0617 .

Fragmentation: The fragmentation pattern will likely involve the loss of the methyl ester group or cleavage of the azetidine ring.

Data Summary and Visualization

Summary of Predicted Spectroscopic Data
Technique Key Predicted Features
¹H NMR Azetidine protons at ~4.0-4.5 ppm (m), OCH₃ at ~3.8 ppm (s), NH₂⁺ at ~9.0-10.0 ppm (br s)
¹³C NMR C=O at ~168-172 ppm (d), C-F at ~85-95 ppm (d), Azetidine CH₂ at ~55-60 ppm (d), OCH₃ at ~53 ppm (s)
¹⁹F NMR Single multiplet at ~ -160 to -180 ppm
IR Strong, broad N-H stretch (2800-3200 cm⁻¹), strong C=O stretch (~1750 cm⁻¹)
HRMS (ESI⁺) [M+H]⁺ at m/z 134.0617
Experimental Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Methyl 3-fluoroazetidine- 3-carboxylate hydrochloride NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (ESI-HRMS) Sample->MS Structure Structural Elucidation NMR->Structure Identity Identity Confirmation IR->Identity MS->Identity Purity Purity Assessment Structure->Purity Identity->Purity

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS techniques, is essential for its unambiguous identification and quality control. This guide provides the expected spectral data and the underlying rationale for their interpretation, offering a robust framework for researchers working with this important chemical entity. The methodologies described are based on standard practices, ensuring reliable and reproducible results.

References

[2] Accurate measurement of fast endocytic recycling kinetics in real time. (2020-01-22). Journal of Cell Science. [Link]

[3] Accurate measurement of fast endocytic recycling kinetics in real time - PMC - NIH. (2020-01-22). National Institutes of Health. [Link]

[4] US20240239818A1 - Compounds and compositions comprising fluorophores for use in visualization and purification or manipulation - Google Patents. (2024-07-18). Google Patents.

[5] WO2013019561A1 - Nuclear transport modulators and uses thereof - Google Patents. Google Patents.

[6] New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties - ResearchGate. (2014-06). ResearchGate. [Link]

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An In-Depth Technical Guide to the Solubility and Stability of Methyl 3-fluoroazetidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of Methyl 3-fluoroazetidine-3-carboxylate hydrochloride, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with actionable experimental protocols. The strategic incorporation of a fluorine atom onto the azetidine ring can significantly influence a molecule's metabolic stability, lipophilicity, and basicity, making a thorough understanding of these characteristics essential for its application.[1][2][3][4][5]

Introduction to this compound

This compound is a fluorinated, four-membered heterocyclic compound. Azetidine rings are valuable building blocks in medicinal chemistry, and the introduction of a fluorine atom can modulate key drug-like properties.[6][7] Fluorination is a common strategy to enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[2][4] Furthermore, the high electronegativity of fluorine can alter the pKa of the azetidine nitrogen, influencing its ionization state at physiological pH and, consequently, its solubility and ability to interact with biological targets.[1][2] This guide will provide the scientific framework and detailed methodologies to empirically determine the solubility and stability profiles of this compound.

Solubility Profile: A Foundation for Application

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. As a hydrochloride salt, the aqueous solubility of this compound is expected to be pH-dependent.

Theoretical Considerations

The "like dissolves like" principle governs solubility, meaning polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[8][9] The hydrochloride salt form of an amine-containing compound, such as this azetidine derivative, is generally more water-soluble than its free base form due to the ionic nature of the protonated amine. The presence of the polar ester and fluoro groups, alongside the ionic hydrochloride, suggests a higher affinity for polar solvents.

The pH of the medium will significantly impact the solubility of this compound. In acidic to neutral pH, the azetidine nitrogen will be protonated, favoring dissolution in aqueous media. As the pH increases and approaches the pKa of the azetidine, the compound will deprotonate to its less soluble free base form.

Quantitative Solubility Data

The following table outlines the common solvents in which the solubility of this compound should be determined, categorized by their polarity.

Solvent System Solvent Type Expected Solubility Rationale
0.1 M HCl (pH 1.2)Aqueous BufferHighThe compound is a salt of a weak base and will be fully protonated and ionized at this pH.
Acetate Buffer (pH 4.5)Aqueous BufferModerate to HighThe compound should still be predominantly in its protonated, soluble form.
Phosphate Buffer (pH 6.8)Aqueous BufferModerateSolubility may decrease as the pH approaches the pKa of the azetidine nitrogen.
WaterPolar ProticModerateThe hydrochloride salt should confer reasonable aqueous solubility.
MethanolPolar ProticHighPolar protic nature and ability to hydrogen bond will facilitate dissolution.
EthanolPolar ProticModerate to HighSimilar to methanol, but slightly less polar.
Dimethyl Sulfoxide (DMSO)Polar AproticHighA common solvent for organic compounds, known for its high dissolving power.
Dichloromethane (DCM)Non-polarLowThe ionic nature of the hydrochloride salt will limit solubility in non-polar solvents.
HexanesNon-polarVery LowThe significant polarity difference will result in poor solubility.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[10]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (from the table above)

  • Scintillation vials or flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • pH meter

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials on an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to reach equilibrium.[10]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a suitable mobile phase.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

  • Data Analysis: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_quant Quantification A Add excess compound to solvent B Shake at constant temp & speed (24-48h) A->B C Collect supernatant B->C D Filter (0.22 µm) C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate concentration F->G

Caption: Workflow for solubility determination via the shake-flask method.

Stability Profile: Ensuring Integrity and Shelf-Life

Stability testing is crucial for identifying how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[11][12] For this compound, potential degradation pathways include hydrolysis of the ester group and opening of the strained azetidine ring.[6][13][14][15]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under harsher conditions than accelerated stability testing to identify potential degradation products and pathways.[12]

Objective: To identify the likely degradation products of this compound and develop a stability-indicating analytical method.

Conditions for Stress Testing:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C

  • Basic Hydrolysis: 0.1 M NaOH at 60°C

  • Neutral Hydrolysis: Water at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Photostability: Exposure to light according to ICH Q1B guidelines

  • Thermal Degradation: High temperature (e.g., 80°C)

The samples are analyzed at various time points using an appropriate analytical method, such as LC-MS, to identify and characterize any degradation products.

Formal Stability Testing (ICH Guidelines)

Formal stability testing should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[11][12][16][17]

Objective: To establish a re-test period and recommended storage conditions for this compound.

Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Frequency:

  • Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11]

  • Accelerated: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).[11]

Parameters to be Monitored:

  • Appearance

  • Assay of the active substance

  • Degradation products

  • Moisture content

A "significant change" is defined as a failure to meet the specification.

Experimental Protocol for a Formal Stability Study

Objective: To evaluate the long-term stability of this compound.

Materials:

  • At least three primary batches of this compound

  • Appropriate container closure system

  • ICH-compliant stability chambers

  • Validated stability-indicating HPLC method

Procedure:

  • Batch Selection: Select at least three primary batches of the compound.

  • Initial Analysis (Time 0): Perform a complete analysis of the samples from each batch according to the established specifications.

  • Storage: Place the samples in the stability chambers under the selected long-term and accelerated conditions.

  • Time-Point Testing: At each scheduled time point, remove samples from the stability chambers and allow them to equilibrate to ambient conditions.

  • Analysis: Analyze the samples for the specified parameters (appearance, assay, degradation products, moisture).

  • Data Evaluation: Evaluate the data to identify any trends in degradation and to determine if any "significant change" has occurred.

G cluster_setup Study Setup cluster_storage Storage cluster_testing Time-Point Testing cluster_eval Evaluation A Select 3 batches B Initial Analysis (T=0) A->B C Place in ICH chambers (Long-term & Accelerated) B->C D Remove samples at scheduled intervals C->D E Analyze for stability (Assay, Impurities, etc.) D->E E->D Next time point F Assess data trends E->F G Determine re-test period F->G

Caption: Workflow for a formal ICH stability study.

Conclusion

This guide provides a robust framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not widely available in the public domain, the principles and protocols outlined herein are based on established scientific and regulatory standards. A thorough understanding and empirical determination of these properties are paramount for the successful development and application of this promising fluorinated building block in research and drug discovery.

References

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The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Fluoroazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Within the realm of fluorinated motifs, the 3-fluoroazetidine scaffold has emerged as a particularly valuable building block. Its inherent conformational rigidity, coupled with the unique electronic properties of the fluorine atom, provides a compelling platform for the design of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and application of 3-fluoroazetidine derivatives, intended for researchers, scientists, and drug development professionals. We will traverse the historical landscape of its synthesis, from early pioneering efforts to the development of sophisticated, high-yield, and stereoselective methodologies. Key synthetic transformations, mechanistic underpinnings, and detailed experimental protocols are presented to provide a practical resource for the laboratory chemist. Furthermore, we will explore the impact of this privileged scaffold in drug discovery, with a focus on its role in the development of inhibitors for key biological targets.

Introduction: The Strategic Value of the 3-Fluoroazetidine Moiety

The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural features.[1] Its strained ring system imparts a degree of conformational constraint that can be advantageous for optimizing ligand-receptor interactions.[1] When a fluorine atom is introduced at the 3-position, the resulting 3-fluoroazetidine scaffold possesses a confluence of desirable properties that make it a "privileged" motif in drug design.[2][3]

The high electronegativity of fluorine profoundly influences the electronic environment of the azetidine ring, impacting the basicity of the nitrogen atom and modulating the molecule's dipole moment.[3][4] This can lead to improved target engagement and reduced off-target effects.[3] Moreover, the carbon-fluorine bond is exceptionally strong, rendering the moiety resistant to metabolic degradation, a critical factor in enhancing the pharmacokinetic profile of a drug candidate.[4] The introduction of fluorine can also increase lipophilicity, which can improve membrane permeability and oral bioavailability.[2]

This guide will delve into the synthetic evolution that has made this valuable building block readily accessible and explore its successful application in the development of innovative therapeutics.

The Genesis of a Scaffold: A Historical Perspective on the Synthesis of 3-Fluoroazetidines

The journey to establish efficient and practical synthetic routes to 3-fluoroazetidine derivatives has been a multi-decade endeavor, marked by ingenuity and the progressive refinement of chemical methodologies.

Pioneering Efforts: Early Explorations into Fluoroazetidine Synthesis

Early forays into the synthesis of fluorinated azetidines were often characterized by harsh reaction conditions and limited substrate scope. One of the earliest documented methods involved the direct photofluorination of azetidine-2-carboxylic acid in 1970, utilizing highly reactive fluoroxytrifluoromethane (CF₃OF).[5] While historically significant, this approach suffered from a lack of selectivity and the hazardous nature of the reagents.

Another early strategy involved the ring opening of 1-azabicyclo[1.1.0]butanes with reagents such as Olah's reagent (a pyridine-hydrogen fluoride complex).[6] This method, while providing access to the 3-fluoroazetidine core, was hampered by the multi-step synthesis and instability of the starting bicyclic system.[6]

The Advent of Modern Fluorination Techniques

A significant breakthrough in the synthesis of 3-fluoroazetidines came with the application of modern fluorinating agents, most notably diethylaminosulfur trifluoride (DAST) . The fluorination of readily available 3-hydroxyazetidines (azetidin-3-ols) with DAST provided a more practical and general route to the desired products.[6][7][8]

DAST_Fluorination

The reaction is believed to proceed through the formation of an intermediate alkoxyaminosulfur difluoride, followed by nucleophilic attack of a fluoride ion.[9] The stereochemistry of the reaction can be substrate-dependent, with both SN1 and SN2 pathways being possible.[9][10] While DAST proved to be a versatile reagent, its thermal instability and potential for hazardous decomposition necessitated the development of safer alternatives.

A Paradigm Shift: Bromofluorination and Intramolecular Cyclization

A highly efficient and elegant strategy for the synthesis of 3-fluoroazetidines was developed by De Kimpe and coworkers, involving the electrophilic bromofluorination of N-protected allylamines followed by intramolecular cyclization.[11][12] This approach offers excellent regioselectivity and has been successfully applied to the synthesis of a variety of 3-fluoroazetidine derivatives, including the important building block, 1-Boc-3-fluoroazetidine-3-carboxylic acid.[6]

Bromofluorination_Cyclization

The mechanism of electrophilic bromofluorination involves the formation of a cyclic bromonium ion intermediate, which is then opened by a fluoride nucleophile.[13][14][15] The subsequent intramolecular cyclization, typically promoted by a base, proceeds via an SN2 displacement of the bromide by the nitrogen atom to form the azetidine ring.

High-Yield Patented Synthesis

Further optimization of synthetic routes has been a focus of industrial research, leading to the development of high-yield processes. A notable example is a patented method that reports an overall yield of up to 85% for the synthesis of 3-fluoroazetidine derivatives.[9][16] This process highlights the commercial viability and importance of these compounds as pharmaceutical intermediates.[9][16]

Asymmetric Synthesis: Accessing Enantiopure 3-Fluoroazetidines

For pharmaceutical applications, the stereochemistry of a molecule is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of asymmetric syntheses of 3-fluoroazetidine derivatives has been a critical area of research.

While a comprehensive review of all asymmetric strategies is beyond the scope of this guide, it is important to highlight that methods have been developed to introduce chirality at various stages of the synthesis. These include the use of chiral auxiliaries, chiral catalysts for the cyclization step, and the resolution of racemic mixtures.[5][17] The synthesis of enantiopure starting materials, such as chiral azetidin-3-ols, is also a common strategy.[5] The development of robust and scalable enantioselective methods remains an active area of investigation, driven by the demand for single-enantiomer drug candidates.

Experimental Protocols: A Practical Guide to Synthesis

To provide a tangible resource for the practicing chemist, this section details a representative experimental protocol for the synthesis of a key 3-fluoroazetidine intermediate.

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid

The following protocol is adapted from the work of Van Hende et al. and provides a reliable method for the preparation of this versatile building block.[6][10]

Step 1: Bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine

  • Description: This step introduces the key fluorine and bromine atoms across the double bond of the protected allylamine.

  • Key Reagents: N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine, N-Bromosuccinimide (NBS), Triethylamine trihydrofluoride (Et₃N·3HF).

  • Procedure: To a solution of the starting allylamine in an appropriate solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C), NBS is added, followed by the dropwise addition of Et₃N·3HF. The reaction is stirred at low temperature until completion.

Step 2: Reduction and Cyclization

  • Description: The imine is reduced to the corresponding amine, which then undergoes intramolecular cyclization to form the azetidine ring.

  • Key Reagents: Sodium borohydride (NaBH₄).

  • Procedure: The crude product from Step 1 is dissolved in a suitable solvent (e.g., methanol), and NaBH₄ is added portion-wise at 0 °C. The reaction is then heated to reflux to drive the cyclization.

Step 3: Deprotection and N-Boc Protection

  • Description: The various protecting groups are removed, and the nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group.

  • Key Reagents: Ceric ammonium nitrate (CAN) for the removal of the p-methoxyphenyl (PMP) ether, followed by di-tert-butyl dicarbonate (Boc₂O) and a palladium catalyst for hydrogenolysis of the diphenylmethyl group and subsequent N-Boc protection.[5]

  • Procedure: The specific deprotection and protection steps are carried out sequentially using established literature procedures.

Step 4: Oxidation to the Carboxylic Acid

  • Description: The primary alcohol is oxidized to the corresponding carboxylic acid.

  • Key Reagents: Ruthenium(III) chloride (RuCl₃), Sodium periodate (NaIO₄).

  • Procedure: The protected 3-hydroxymethyl-3-fluoroazetidine is dissolved in a mixture of acetonitrile and water. RuCl₃ and NaIO₄ are added, and the reaction is stirred at room temperature until the oxidation is complete.

Table 1: Summary of a Synthetic Route to 1-Boc-3-fluoroazetidine-3-carboxylic acid

StepTransformationKey ReagentsReported Yield
1BromofluorinationNBS, Et₃N·3HFGood
2Reduction & CyclizationNaBH₄Good
3Deprotection & N-Boc ProtectionCAN, Pd/C, H₂, Boc₂OModerate
4OxidationRuCl₃, NaIO₄Good

Yields are qualitative as reported in the referenced literature and can vary based on specific reaction conditions and scale.

Applications in Drug Discovery: The 3-Fluoroazetidine Scaffold in Action

The unique properties of the 3-fluoroazetidine moiety have been leveraged in the design of numerous potent and selective inhibitors for a range of biological targets.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

DPP-4 is a key enzyme involved in glucose homeostasis, and its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes.[18][19] Several 3-fluoroazetidine-containing compounds have been developed as potent and selective DPP-4 inhibitors.[12][20][21] The 3-fluoroazetidine scaffold serves as a rigid and metabolically stable core that can be appropriately substituted to achieve high affinity for the DPP-4 active site.[12]

DPP4_Inhibitor

Glycine Transporter 1 (GlyT1) Inhibitors

GlyT1 plays a crucial role in regulating glycine levels in the brain, and its inhibition has emerged as a promising approach for the treatment of schizophrenia and other central nervous system disorders.[22][23][24] The 3-fluoroazetidine scaffold has been successfully incorporated into the design of potent and selective GlyT1 inhibitors.[22] The conformational constraint imposed by the azetidine ring, combined with the electronic influence of the fluorine atom, contributes to the high affinity and selectivity of these compounds.[22]

Conclusion and Future Perspectives

The discovery and development of synthetic methodologies for 3-fluoroazetidine derivatives have provided medicinal chemists with a powerful and versatile tool for the design of novel therapeutics. From its challenging beginnings, the synthesis of this privileged scaffold has evolved into a sophisticated and efficient process, enabling its widespread application in drug discovery programs. The demonstrated success of 3-fluoroazetidine-containing compounds as DPP-4 and GlyT1 inhibitors underscores the value of this unique molecular architecture.

As our understanding of the intricate interplay between molecular structure and biological activity continues to grow, we can anticipate that the 3-fluoroazetidine scaffold will find even broader application in the development of next-generation medicines targeting a diverse array of diseases. The continued innovation in synthetic methodology, particularly in the area of asymmetric synthesis, will further empower chemists to explore the full potential of this remarkable fluorinated heterocycle.

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  • Google Patents. (2020). WO2020132607A1 - Asymmetric rhodamine dye and use thereof in biological assays.
  • Boucard, J., et al. (2025). Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. Molecules (Basel, Switzerland), 30(11), 2345. [Link]

  • ClinicalTrials.gov. (2025). A Study to Test if a Fixed-Dose Combination of Fluticasone Propionate/Albuterol Sulfate is Effective in Preventing Asthma Exacerbations. [Link]

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"Methyl 3-fluoroazetidine-3-carboxylate hydrochloride" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides definitive information on the molecular formula and molecular weight of Methyl 3-fluoroazetidine-3-carboxylate hydrochloride (CAS No. 1421920-61-7), a fluorinated azetidine derivative of significant interest in medicinal chemistry and drug discovery. The document consolidates key physicochemical properties and provides a structural overview, serving as an essential reference for researchers, chemists, and professionals in pharmaceutical development.

Introduction: The Significance of Fluorinated Azetidines

Azetidines are four-membered saturated nitrogen-containing heterocycles that have emerged as valuable building blocks in modern drug discovery. Their rigid, three-dimensional structure makes them attractive bioisosteres for other commonly used rings. The incorporation of a fluorine atom, particularly at a quaternary center as in the title compound, can profoundly influence molecular properties. Strategic fluorination is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity by altering the electronic landscape of a molecule. This compound serves as a key starting material for introducing this valuable fluorinated motif into more complex bioactive molecules.

Core Physicochemical Properties

The fundamental molecular attributes of a compound are critical for experimental design, reaction stoichiometry, and analytical characterization. The definitive molecular formula and weight for this compound are detailed below.

Molecular Formula and Structure

The chemical structure consists of an azetidine ring substituted at the 3-position with both a fluorine atom and a methyl carboxylate group. As a hydrochloride salt, the azetidine nitrogen is protonated and associated with a chloride counter-ion.

The molecular formula is derived from the composition of the free base (C₅H₈FNO₂) and hydrochloric acid (HCl).

  • Molecular Formula: C₅H₉ClFNO₂[1][2][3][4]

The structural formula can be represented by the following diagram:

Caption: 2D Structure of this compound.

Molecular Weight

The molecular weight is calculated based on the atomic masses of the constituent elements in the molecular formula. This value is essential for all gravimetric and stoichiometric calculations in a laboratory setting.

  • Molecular Weight: 169.58 g/mol [3][4]

  • Monoisotopic Mass: 169.0306 g/mol (Calculated)

The workflow for determining these core properties is outlined in the diagram below.

G cluster_start Starting Information cluster_verification Verification & Data Retrieval cluster_analysis Structural & Compositional Analysis cluster_calculation Final Calculation start Compound Name: This compound cas Identify CAS Number: 1421920-61-7 start->cas db Query Chemical Databases (e.g., PubChem, SciFinder) cas->db Use CAS for precise search supplier Cross-reference with Supplier Data (e.g., Sigma-Aldrich, BLD Pharm) cas->supplier Use CAS for precise search inchi Extract InChI String 1S/C5H8FNO2.ClH db->inchi Verify structure supplier->inchi Verify structure formula Determine Molecular Formula: C₅H₉ClFNO₂ inchi->formula Derive formula mw Calculate Molecular Weight: 169.58 g/mol formula->mw Sum of atomic weights

Caption: Workflow for the verification of molecular properties.

Data Summary

For ease of reference, the key identifiers and properties are summarized in the table below.

PropertyValueSource
Compound Name This compound[5]
CAS Number 1421920-61-7[1], [4]
Molecular Formula C₅H₉ClFNO₂[1], [2]
Molecular Weight 169.58 g/mol , [4]
InChI Key LXRPGQJMUPHTPM-UHFFFAOYSA-N

Experimental Protocol: Stoichiometric Calculations

Objective: To accurately prepare a 0.1 M solution of this compound in a suitable solvent (e.g., DMSO, Methanol).

Methodology:

  • Confirm Identity: Verify the material using its CAS number (1421920-61-7) on the container.

  • Determine Mass: To prepare 10 mL of a 0.1 M solution, calculate the required mass.

    • Moles = Molarity (M) x Volume (L)

    • Moles = 0.1 mol/L x 0.010 L = 0.001 mol

    • Mass (g) = Moles (mol) x Molecular Weight ( g/mol )

    • Mass (g) = 0.001 mol x 169.58 g/mol = 0.16958 g = 169.6 mg

  • Weighing: Using a calibrated analytical balance, accurately weigh 169.6 mg of the solid compound into a clean, dry vial.

  • Dissolution: Add the chosen solvent to the vial to a final volume of 10.0 mL.

  • Mixing: Agitate the solution using a vortex mixer or sonicator until all solid material is completely dissolved.

Trustworthiness: This protocol is self-validating. The accuracy of the final solution's concentration is directly dependent on the precision of the mass and volume measurements and the confirmed molecular weight of 169.58 g/mol . Any deviation from expected experimental outcomes when using this solution would prompt a re-verification of these fundamental parameters.

References

  • 3-Azetidinecarboxylic acid, 3-fluoro-, methyl ester, hydrochloride (1:1) , LookChem, [Link]

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An In-Depth Technical Guide to Methyl 3-fluoroazetidine-3-carboxylate hydrochloride: From Commercial Availability to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The unique properties of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Among the diverse array of fluorinated building blocks, Methyl 3-fluoroazetidine-3-carboxylate hydrochloride has emerged as a particularly valuable synthon. This guide provides a comprehensive technical overview of this compound, from its commercial landscape to its application in cutting-edge research, offering field-proven insights into its utility.

Physicochemical Properties and Structural Attributes

This compound is a crystalline solid at room temperature. Its structure features a four-membered azetidine ring, a synthetically versatile handle, substituted with a fluorine atom and a methyl carboxylate group at the 3-position. The fluorine atom imparts unique electronic properties, while the methyl ester provides a reactive site for further chemical modifications.

PropertyValue
CAS Number 1421920-61-7
Molecular Formula C₅H₉ClFNO₂
Molecular Weight 169.58 g/mol
Appearance Solid
Purity Typically ≥95%
Storage Recommended at 2-8°C

Commercial Availability: A Comparative Overview

The accessibility of key building blocks is a critical logistical consideration in any research and development pipeline. This compound is commercially available from a range of suppliers, catering to both small-scale research needs and larger, bulk quantity requirements.

SupplierPurityPack SizesAdditional Notes
Sigma-Aldrich ≥97%InquireAvailable through their Synthonix Corporation catalog.[1]
Weifang Yangxu Group Co., Ltd. 99%Milligram to KilogramOffers large production capacity.[2]
Aladdin Scientific --Listed as a product offering.[3]
BTCpharm --Product code BTC-013253.[4][5]
Synthonix ≥95%250mg, 1g, 5gA primary source for this compound, also distributed via Sigma-Aldrich.[6]
Alfa Chemistry --Listed under their fluorinated esters category.[7]

The Scientific Rationale for Utilization: Causality in Experimental Design

The incorporation of the 3-fluoroazetidine motif is a deliberate strategy to modulate molecular properties. The high electronegativity of the fluorine atom can lower the basicity (pKa) of the azetidine nitrogen, which can be advantageous in reducing off-target interactions with biological macromolecules.[8] Furthermore, the rigidity of the azetidine ring, combined with the stereoelectronic effects of the fluorine substituent, can help in optimizing the conformation of a molecule for improved binding to its target.

A prime example of its application is in the synthesis of advanced fluorogenic probes for biological imaging. In a notable study, this compound was a key starting material in the synthesis of a cell-impermeant, fluorogenic HaloTag® ligand.[2] The azetidine moiety was crucial for fine-tuning the spectral and chemical properties of the resulting dye.[2]

Key Experimental Protocol: Synthesis of a Fluorogenic Dye Precursor

The following protocol is adapted from the supplementary information of "Accurate measurement of fast endocytic recycling kinetics in real time" by Jonker et al. and illustrates the practical application of this compound in a palladium-catalyzed cross-coupling reaction.[6]

Objective: To synthesize 6-tert-butoxycarbonyl-JF635i methyl esters, a key intermediate for a fluorogenic probe.

Materials:

  • 6-tert-butoxycarbonylsilafluorescein ditriflate

  • This compound

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cs₂CO₃ (Caesium carbonate)

  • Anhydrous dioxane

Procedure:

  • To a reaction vial, add 6-tert-butoxycarbonylsilafluorescein ditriflate (1.0 eq), this compound (3.0 eq), Pd₂(dba)₃ (0.1 eq), XPhos (0.3 eq), and Cs₂CO₃ (4.8 eq).

  • Seal the vial and degas with argon.

  • Add anhydrous dioxane to the vial.

  • Stir the reaction mixture at 100°C for 5 hours.

  • After cooling to room temperature, dilute the reaction mixture with methanol.

  • Deposit the mixture onto Celite and concentrate to dryness.

  • Purify the crude product by silica gel chromatography.

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_product Product A 6-tert-butoxycarbonylsilafluorescein ditriflate P A->P B This compound B->P C Pd2(dba)3 / XPhos R Reaction Mixture C->R Catalyst D Cs2CO3 (Base) D->R Base E Dioxane (Solvent) E->R Solvent F 100°C, 5 hours G Methanol Quench F->G H Celite Filtration G->H I Silica Gel Chromatography H->I J 6-tert-butoxycarbonyl-JF635i methyl esters I->J P->R R->F

Caption: Synthetic workflow for the palladium-catalyzed cross-coupling reaction.

Logical Relationships in Drug Discovery

The decision to use a specific building block like this compound is part of a larger, logical framework in drug discovery aimed at optimizing a lead compound.

G A Lead Compound with Pharmacokinetic Liabilities B Strategic Incorporation of Fluorinated Building Block (e.g., this compound) A->B Rationale C Improved Metabolic Stability B->C D Enhanced Binding Affinity B->D E Modulated pKa B->E F Optimized Candidate Drug C->F Synergistic Effect D->F Synergistic Effect E->F Synergistic Effect

Caption: The logical progression from a lead compound to an optimized drug candidate.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical and life sciences research. Its commercial availability, coupled with its proven utility in the synthesis of complex, high-value molecules, makes it a critical component in the modern chemist's toolbox. Understanding its properties and the rationale behind its use empowers researchers to design and synthesize next-generation therapeutics and chemical probes with enhanced efficacy and precision.

References

  • Accurate measurement of fast endocytic recycling kinetics in real time. [Link]

  • Accurate measurement of fast endocytic recycling kinetics in real time. [Link]

  • This compound, min 97%, 250... [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - NIH. [Link]

  • US20240239818A1 - Compounds and compositions comprising fluorophores for use in visualization and purification or manipulation - Google P
  • This compound from Aladdin... [Link]

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An In-depth Technical Guide on the Safe Handling of Methyl 3-fluoroazetidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Unique Chemistry of a Fluorinated Azetidine

Methyl 3-fluoroazetidine-3-carboxylate hydrochloride is a specialized building block in medicinal chemistry, prized for the unique conformational constraints and electronic properties imparted by the 3-fluoroazetidine scaffold.[1] The incorporation of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable tool in drug discovery.[2][3] However, the very features that make it synthetically attractive—the strained four-membered ring and the highly electronegative fluorine atom—also necessitate a rigorous and well-informed approach to its handling and safety.

This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound. Moving beyond a simple recitation of protocols, we will delve into the chemical reasoning that underpins these recommendations, empowering researchers to not only follow procedures but to understand the principles of safety as they apply to this and related fluorinated heterocyclic compounds.

Section 1: Compound Identification and Physicochemical Properties

A clear understanding of the compound's fundamental properties is the bedrock of a robust safety assessment.

PropertyValueSource
Chemical Name This compound[4]
CAS Number 1421920-61-7[4]
Molecular Formula C₅H₈FNO₂·HCl[4]
Molecular Weight 169.58 g/mol Calculated
Physical Form Solid[4]
Purity Typically ≥97%[4]
Storage Temperature Refrigerator[4]

Section 2: Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The primary risks are associated with ingestion, skin and eye contact, and potential inhalation of dust particles.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation

Source: Sigma-Aldrich[4]

It is prudent to also consider hazards associated with structurally similar compounds, such as 3-fluoroazetidine hydrochloride, which include:

  • Acute Toxicity, Dermal: Category 4 (Harmful in contact with skin)[5]

  • Acute Toxicity, Inhalation: Category 4 (Harmful if inhaled)[5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[5][6]

The "Why" Behind the Hazards: A Mechanistic Perspective
  • Azetidine Ring Strain: The four-membered azetidine ring is inherently strained. While the hydrochloride salt form enhances stability, the potential for ring-opening reactions, particularly with strong nucleophiles or under harsh conditions, should be considered.

  • Fluorine's Influence: The C-F bond is strong; however, under certain metabolic or decompositional pathways, the liberation of fluoride ions or the formation of toxic metabolites like fluoroacetic acid is a theoretical possibility for some fluorinated compounds.[2] While unlikely under standard laboratory handling, this underscores the importance of avoiding ingestion.

  • Hydrochloric Acid Salt: As a hydrochloride salt, the compound can be corrosive and will react with bases to liberate the free amine. It is also likely to be hygroscopic.

Risk Assessment Workflow

Before handling this compound, a thorough risk assessment is mandatory. The following diagram outlines a logical workflow for this process.

risk_assessment Risk Assessment Workflow cluster_planning Planning Phase cluster_control Control Measures cluster_execution Execution & Review start Identify the experiment and scale review_sds Review Safety Data Sheet (SDS) and available literature start->review_sds assess_hazards Assess intrinsic hazards of the compound review_sds->assess_hazards select_ppe Select appropriate Personal Protective Equipment (PPE) assess_hazards->select_ppe engineering_controls Determine necessary engineering controls (e.g., fume hood) select_ppe->engineering_controls emergency_plan Establish emergency procedures (spill, exposure) engineering_controls->emergency_plan conduct_experiment Conduct experiment following protocols emergency_plan->conduct_experiment waste_disposal Dispose of waste according to regulations conduct_experiment->waste_disposal review_process Review and document any incidents or near-misses waste_disposal->review_process

Caption: A workflow for conducting a risk assessment before handling this compound.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered approach to protection is essential, combining engineering controls and appropriate PPE.

Engineering Controls
  • Ventilation: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a box-ticking exercise; it is the last line of defense against exposure.

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust. Essential due to the H319 "Causes serious eye irritation" classification.[7]
Hand Protection Nitrile or neoprene gloves.Prevents skin contact, addressing the H315 "Causes skin irritation" hazard. Check glove manufacturer's data for chemical resistance.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills and contamination.
Respiratory Protection Not typically required for small-scale use in a fume hood.If weighing large quantities or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.

Section 4: Experimental Protocols and Incompatibilities

Step-by-Step Weighing and Solution Preparation Protocol
  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood.

  • Dispensing: Carefully dispense the solid this compound onto the weigh boat. Avoid generating dust.

  • Transfer: Gently transfer the weighed solid into the reaction vessel or volumetric flask.

  • Dissolution: Add the desired solvent to the vessel and stir or sonicate until the solid is fully dissolved.

  • Cleanup: Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., methanol or water) and dispose of the rinsate as hazardous waste.

Chemical Incompatibilities

To prevent hazardous reactions, avoid contact with:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[7]

  • Strong Bases: Will neutralize the hydrochloride salt, liberating the free amine which may have different reactivity and volatility.[7]

  • Strong Acids: While it is a hydrochloride salt, mixing with stronger acids could lead to unforeseen reactions.[7]

Thermal Stability and Decomposition

This is a critical consideration. While specific data for this compound is unavailable, the thermal decomposition of fluorinated carboxylic acids is known to produce highly toxic and corrosive byproducts.[8][9]

  • Avoid High Temperatures: Do not subject the compound to excessive heat. Run reactions at the lowest effective temperature.

  • Potential Decomposition Products: In the event of a fire or uncontrolled heating, hazardous decomposition products may include:

    • Carbon oxides (CO, CO₂)[7]

    • Nitrogen oxides (NOx)[7]

    • Hydrogen chloride (HCl) gas[7]

    • Hydrogen fluoride (HF)[7]

The potential for HF formation is a significant concern due to its extreme toxicity and corrosivity.

decomposition Potential Thermal Decomposition Pathways cluster_products Hazardous Decomposition Products compound Methyl 3-fluoroazetidine-3-carboxylate HCl heat High Heat / Fire compound->heat co_co2 CO, CO₂ heat->co_co2 nox NOx heat->nox hcl Hydrogen Chloride (HCl) heat->hcl hf Hydrogen Fluoride (HF) heat->hf

Caption: Potential hazardous byproducts from thermal decomposition.

Section 5: Emergency Procedures

A swift and correct response to an emergency can significantly mitigate harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][7]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container for disposal, and decontaminate the spill area.[8]

Section 6: Storage and Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

Storage
  • Temperature: Store in a refrigerator (2-8°C).[4]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[5]

  • Atmosphere: Protect from moisture. Consider storage under an inert atmosphere for long-term stability.

Disposal
  • Waste Classification: This material and its container must be disposed of as hazardous waste.

  • Procedure: Dispose of contents/container to an approved waste disposal plant.[8] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Regulations: Always consult and adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[8]

Conclusion

This compound is a powerful synthetic tool, but its handling demands respect and a thorough understanding of its potential hazards. By adhering to the principles and protocols outlined in this guide—grounded in an understanding of the compound's chemical nature—researchers can safely harness its potential while minimizing risk to themselves and their colleagues. Always prioritize a culture of safety, where risk assessment and cautious handling are integral parts of the scientific process.

References

  • Wang, J., Lin, Z., He, X., Song, M., Westerhoff, P., Doudrick, K., & Hanigan, D. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5355–5370. (URL not available)
  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of perfluorinated carboxylic acids: Kinetic model and theoretical requirements for PFAS incineration. Environmental Science & Technology, 49(2), 967-974. (URL not available)
  • Khan, M. A. H., Al-Harrasi, A., & Al-Rawahi, A. (2020). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 22(3), 639-649. [Link]

  • Krossing, I., & Slattery, J. M. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(47), 20480-20495. [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • PubChem. (n.d.). 3-Fluoroazetidine. Retrieved from PubChem. [Link]

  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. [Link]

  • Synthonix. (n.d.). Methyl azetidine-3-carboxylate hydrochloride. Retrieved from Synthonix website. [Link]

  • Smith, F. A. (1966). Fluorine Chemistry.
  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. ResearchGate. [Link]

  • Gouverneur, V., & Tredwell, M. (2012). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 134(43), 17874-17877. [Link]

  • Gouverneur, V., & Tredwell, M. (2012). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH. [Link]

  • ResearchGate. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Retrieved from ResearchGate. [Link]

  • Grandjean, P., & Clapp, R. (2015). Perfluorinated alkyl substances: emerging insights into health risks. PMC - NIH. [Link]

  • Al-Harrasi, A., & Al-Azri, N. A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 3-Fluoroazetidine hydrochloride. Retrieved from Fisher Scientific website. [Link]

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Methodological & Application

The Strategic Deployment of Methyl 3-fluoroazetidine-3-carboxylate hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Azetidine Ring Reimagined

In the landscape of contemporary drug discovery, the quest for novel chemical matter that imparts favorable pharmacokinetic and pharmacodynamic properties is relentless. Saturated heterocycles have emerged as a powerful tool for medicinal chemists to escape the "flatland" of aromatic rings, and among these, the azetidine motif has garnered significant attention. This four-membered ring system introduces a desirable level of conformational rigidity and acts as a versatile scaffold for exploring three-dimensional chemical space. The strategic introduction of fluorine, an element prized for its ability to modulate pKa, enhance metabolic stability, and improve binding affinity, further elevates the utility of this scaffold.

This application note delves into the multifaceted applications of Methyl 3-fluoroazetidine-3-carboxylate hydrochloride , a building block that synergistically combines the structural benefits of the azetidine core with the physicochemical advantages of fluorine substitution. We will explore its role in the synthesis of complex bioactive molecules, provide detailed, field-proven protocols for its manipulation, and discuss its potential in cutting-edge applications such as Positron Emission Tomography (PET) imaging.

I. The Physicochemical Impact of 3-Fluoro-3-Carboxylate Substitution

The substitution at the 3-position of the azetidine ring with both a fluorine atom and a methyl carboxylate group is not a trivial modification. This unique arrangement imparts a distinct set of properties that are highly advantageous in drug design.

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, a common pathway for drug deactivation. This can lead to an extended half-life and improved bioavailability of the parent molecule.

Modulation of Basicity: The electron-withdrawing nature of the fluorine and ester functionalities significantly lowers the basicity of the azetidine nitrogen. This can be a critical factor in mitigating off-target effects, particularly those associated with interactions with aminergic GPCRs, and can also improve cell permeability.

Conformational Constraint: The presence of a quaternary center at the 3-position restricts the puckering of the azetidine ring.[1][2] This pre-organization of the molecular conformation can lead to a more favorable entropic profile upon binding to a biological target, resulting in enhanced potency. The gauche effect between the fluorine atom and the nitrogen lone pair or substituents can further influence the preferred ring pucker.[2]

Vectorial Display of Functionality: The rigid azetidine core serves as a scaffold to project substituents in well-defined vectors. This is particularly valuable in structure-activity relationship (SAR) studies, where precise control over the spatial orientation of pharmacophoric elements is crucial.

II. Applications in the Synthesis of Bioactive Molecules

The utility of this compound is best illustrated through its incorporation into the synthesis of advanced molecular probes and potential therapeutic agents.

A. Synthesis of S1P₅ Receptor Agonists for Neurodegenerative Diseases

Recent patent literature discloses the use of this building block in the synthesis of potent and selective sphingosine-1-phosphate 5 (S1P₅) receptor agonists.[3] The S1P₅ receptor is implicated in the regulation of oligodendrocyte function, making it an attractive target for the treatment of neurodegenerative diseases like multiple sclerosis.[3]

A representative synthetic sequence involves the N-alkylation of this compound, followed by hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then coupled to a second fragment of the target molecule.

B. Elaboration of Fluorescent Probes for Cellular Imaging

In the field of chemical biology, this azetidine derivative has been employed in the synthesis of novel fluorogenic probes for live-cell imaging. Specifically, it has been incorporated into silicon-rhodamine dyes, where the azetidine nitrogen is arylated via a palladium-catalyzed cross-coupling reaction.[4][5]

The rationale behind using this building block lies in the ability of the 3-fluoroazetidine moiety to fine-tune the electronic properties of the fluorophore, thereby influencing its spectroscopic characteristics and cell permeability.

III. Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear causality behind the choice of reagents and conditions.

Protocol 1: Palladium-Catalyzed N-Arylation

This protocol is adapted from a reported synthesis of a fluorescent probe and is a robust method for forming a carbon-nitrogen bond between the azetidine and an aryl halide.[4][5]

Reaction Scheme:

N_Arylation Azetidine Methyl 3-fluoroazetidine-3-carboxylate (from HCl salt + base) reagents Pd₂(dba)₃ (cat.) XPhos (ligand) Cs₂CO₃ (base) Dioxane, 100 °C Azetidine->reagents ArylHalide Aryl-X (X = Br, I, OTf) ArylHalide->reagents Product N-Aryl-3-fluoroazetidine-3-carboxylate reagents->Product

Caption: Palladium-catalyzed N-arylation of Methyl 3-fluoroazetidine-3-carboxylate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier Example
Methyl 3-fluoroazetidine-3-carboxylate HCl1421920-61-7169.58Sigma-Aldrich
Aryl Halide (e.g., Bromide, Iodide)VariesVariesCommercially available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72Sigma-Aldrich
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.66Sigma-Aldrich
Cesium Carbonate (Cs₂CO₃)534-17-8325.82Sigma-Aldrich
Anhydrous 1,4-Dioxane123-91-188.11Sigma-Aldrich

Procedure:

  • Preparation of the Free Base: In a separate flask, dissolve this compound (1.2 equivalents) in dichloromethane and add a suitable base (e.g., triethylamine, 1.5 equivalents) at 0 °C. Stir for 30 minutes, then carefully extract the free base into an organic solvent and dry over anhydrous sodium sulfate. Concentrate under reduced pressure to yield the free amine, which should be used immediately.

  • Reaction Setup: To an oven-dried reaction vial, add the aryl halide (1.0 equivalent), Pd₂(dba)₃ (0.05 equivalents), XPhos (0.1 equivalents), and Cs₂CO₃ (2.5 equivalents).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with argon or nitrogen three times. This is critical as the palladium catalyst is oxygen-sensitive.

  • Addition of Reagents: Add the freshly prepared solution of Methyl 3-fluoroazetidine-3-carboxylate free base (1.2 equivalents) in anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-aryl azetidine.

Causality and Insights:

  • Choice of Catalyst System: The Pd₂(dba)₃/XPhos system is a highly active and versatile catalyst for C-N cross-coupling reactions, particularly with sterically hindered or electron-deficient amines. XPhos is a bulky, electron-rich phosphine ligand that promotes the crucial reductive elimination step.

  • Base Selection: Cesium carbonate is a strong, non-nucleophilic base that is effective in these couplings. Its use is crucial for the deprotonation of the amine and the regeneration of the active palladium catalyst.

  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is paramount to prevent the deactivation of the catalyst and unwanted side reactions.

Protocol 2: Amide Coupling via the Carboxylic Acid

This protocol involves the hydrolysis of the methyl ester followed by a standard amide coupling reaction, as exemplified in the patent literature for the synthesis of nuclear transport modulators.[6]

Workflow Diagram:

Amide_Coupling_Workflow cluster_0 Step 1: Ester Hydrolysis cluster_1 Step 2: Amide Coupling Start Methyl 3-fluoroazetidine-3-carboxylate HCl Hydrolysis LiOH, THF/H₂O Room Temperature Start->Hydrolysis Acid 3-Fluoroazetidine-3-carboxylic Acid Hydrolysis->Acid Coupling HATU, DIPEA DMF, 0 °C to RT Acid->Coupling Amine R-NH₂ Amine->Coupling Product N-Substituted 3-Fluoroazetidine-3-carboxamide Coupling->Product

Caption: Two-step workflow for the synthesis of 3-fluoroazetidine-3-carboxamides.

Part A: Ester Hydrolysis

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
Methyl 3-fluoroazetidine-3-carboxylate HCl1421920-61-7169.58
Lithium Hydroxide (LiOH)1310-65-223.95
Tetrahydrofuran (THF)109-99-972.11
Deionized Water7732-18-518.02
1M Hydrochloric Acid (HCl)7647-01-036.46

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Saponification: Add an aqueous solution of lithium hydroxide (1.5 - 2.0 equivalents) dropwise at room temperature. The use of LiOH is often preferred for hindered esters as it can provide higher yields and cleaner reactions compared to NaOH or KOH.[7]

  • Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Acidification: Cool the reaction mixture to 0 °C and carefully acidify to pH ~2-3 with 1M HCl. This protonates the carboxylate and the azetidine nitrogen.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The product may have some water solubility, so multiple extractions are recommended.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-fluoroazetidine-3-carboxylic acid, which can often be used in the next step without further purification.

Part B: Amide Bond Formation

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
3-Fluoroazetidine-3-carboxylic Acid(from Part A)119.09
Amine (R-NH₂)VariesVaries
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)148893-10-1380.23
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09

Procedure:

  • Reaction Setup: To a solution of 3-fluoroazetidine-3-carboxylic acid (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF at 0 °C, add DIPEA (3.0 equivalents).

  • Activation: Add HATU (1.2 equivalents) portion-wise to the reaction mixture. HATU is a highly efficient coupling reagent that minimizes racemization and is effective for coupling hindered amino acids.[8]

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine to remove DMF and unreacted reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide.

IV. Future Perspectives: A Scaffold for PET Imaging

The development of novel PET tracers is a major focus in diagnostic medicine. The incorporation of fluorine-18 (¹⁸F), with its favorable half-life (109.8 min) and low positron energy, is a well-established strategy for creating PET probes.[9] Given the prevalence of azetidine-containing molecules in central nervous system (CNS) drug discovery, ¹⁸F-labeled 3-fluoroazetidine derivatives represent a promising class of potential PET tracers for imaging neurological targets.

While the direct radiosynthesis of ¹⁸F-Methyl 3-fluoroazetidine-3-carboxylate has not been extensively reported, the synthesis of other ¹⁸F-labeled azetidines and related small molecules provides a roadmap for its development.[10][11] A potential strategy would involve the late-stage radiofluorination of a suitable precursor, such as a 3-hydroxy or 3-tosyloxy derivative, using [¹⁸F]fluoride.

Conceptual Radiosynthesis Workflow:

PET_Tracer_Synthesis Precursor N-Protected Methyl 3-hydroxyazetidine-3-carboxylate Activation Tosyl Chloride, Pyridine Precursor->Activation Tosyl_Precursor N-Protected Methyl 3-tosyloxyazetidine-3-carboxylate Activation->Tosyl_Precursor Radiolabeling [¹⁸F]KF/K₂₂₂, Acetonitrile, Heat Tosyl_Precursor->Radiolabeling F18_Product N-Protected [¹⁸F]-Methyl 3-fluoroazetidine-3-carboxylate Radiolabeling->F18_Product Deprotection Acid or H₂/Pd F18_Product->Deprotection Final_Tracer [¹⁸F]-Methyl 3-fluoroazetidine-3-carboxylate Deprotection->Final_Tracer

Caption: Conceptual workflow for the synthesis of an ¹⁸F-labeled 3-fluoroazetidine PET tracer.

The development of such a tracer would provide a valuable tool for preclinical and potentially clinical research, enabling the non-invasive quantification of target engagement for drugs incorporating the 3-fluoroazetidine scaffold.

V. Conclusion

This compound is a highly functionalized building block that offers a compelling combination of desirable properties for medicinal chemistry. Its rigid, three-dimensional structure, coupled with the metabolic stability and electronic modulation conferred by the fluorine substituent, makes it an invaluable tool for the design of novel therapeutics and chemical probes. The protocols detailed herein provide a practical guide for the effective incorporation of this scaffold into complex molecular architectures. As the demand for novel, drug-like molecules continues to grow, the strategic application of such sophisticated building blocks will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

References

  • The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate. Available from: [Link]

  • Compound having S1P5 receptor agonist activity. Google Patents. AU2019224344A1.
  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. Available from: [Link]

  • 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. PMC. Available from: [Link]

  • Nuclear transport modulators and uses thereof. Google Patents. WO2013019561A1.
  • Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. PMC. Available from: [Link]

  • Compounds and compositions comprising fluorophores for use in visualization and purification or manipulation. Google Patents. US20240239818A1.
  • Accurate measurement of fast endocytic recycling kinetics in real time. Journal of Cell Science. Available from: [Link]

  • The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate. Available from: [Link]

  • Accurate measurement of fast endocytic recycling kinetics in real time. PMC. Available from: [Link]

  • State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. NIH. Available from: [Link]

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Publications. Available from: [Link]

  • Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. PMC. Available from: [Link]

  • Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. PMC. Available from: [Link]

  • 具有s1p5受体激动活性的化合物. Google Patents. CN111757869B.
  • N‐Arylation of Fluoroalkylamine and Trifluoroacetamide through Cu–Catalysis. ResearchGate. Available from: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available from: [Link]

  • Methyl Esters and Derivatives. Science.gov. Available from: [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. PubMed. Available from: [Link]

  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. ResearchGate. Available from: [Link]

  • N-arylation of aziridines. PubMed. Available from: [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. Available from: [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. Available from: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. PubMed. Available from: [Link]

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. Available from: [Link]

Sources

Application Notes and Protocols for the Use of Methyl 3-fluoroazetidine-3-carboxylate hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful toolkit to enhance the therapeutic properties of peptides. These modifications can profoundly influence a peptide's conformation, metabolic stability, and binding affinity to its biological target. Among the diverse array of available building blocks, those containing strained ring systems and fluorine atoms have garnered significant attention.

Azetidine-containing amino acids, as constrained analogs of proline, introduce unique kinks in the peptide backbone, influencing secondary structure and proteolytic resistance.[1][2] The four-membered ring of azetidine imparts a greater degree of conformational rigidity compared to the five-membered ring of proline.[3] Separately, the introduction of fluorine, the most electronegative element, into amino acids can enhance metabolic stability by blocking sites of enzymatic degradation, and modulate binding affinity through favorable electrostatic interactions.[4][5]

This document provides detailed application notes and protocols for the use of "Methyl 3-fluoroazetidine-3-carboxylate hydrochloride," a precursor to the novel building block 3-fluoroazetidine-3-carboxylic acid (Aze(3-F)). This unique amino acid analog combines the conformational constraints of an azetidine ring with the advantageous physicochemical properties of fluorine. A key advantage of the 3-fluoroazetidine motif is its stability during peptide synthesis and under physiological conditions, in stark contrast to its 3-hydroxyazetidine counterpart, which is prone to degradation via a reverse aldol mechanism.[4][6] These protocols will guide the user through the process of converting the commercially available hydrochloride salt into a building block suitable for solid-phase peptide synthesis and its subsequent incorporation into peptide chains.

Key Chemical Properties and Advantages

The incorporation of 3-fluoroazetidine-3-carboxylic acid into a peptide sequence offers several distinct advantages for the medicinal chemist and peptide scientist.

PropertyThis compoundFmoc-3-fluoroazetidine-3-carboxylic acid
CAS Number 1421920-61-7Not available
Molecular Formula C5H9ClFNO2C19H17FNO4
Molecular Weight 169.58 g/mol 342.34 g/mol
Appearance White to off-white solidExpected to be a white to off-white solid
Solubility Soluble in water and polar organic solventsSoluble in DMF, NMP, and other polar aprotic solvents

Advantages of Incorporating 3-fluoroazetidine-3-carboxylic acid:

  • Enhanced Proteolytic Stability: The steric hindrance and conformational rigidity imparted by the azetidine ring can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.[1][7]

  • Conformational Constraint: The four-membered ring structure restricts the available Ramachandran space, leading to more defined secondary structures. This can be exploited to favor a specific bioactive conformation.[2]

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atom can influence the acidity of the carboxylic acid and the basicity of the ring nitrogen, as well as participate in unique non-covalent interactions with biological targets.[8]

  • Structural Stability: The C-F bond is exceptionally strong, and the 3-fluoroazetidine ring is stable to the conditions of solid-phase peptide synthesis, including repeated exposure to piperidine and final cleavage with strong acids like trifluoroacetic acid (TFA).[4]

Protocol 1: Preparation of Fmoc-3-fluoroazetidine-3-carboxylic acid

The commercially available starting material, this compound, requires a three-step conversion to be utilized in Fmoc-based solid-phase peptide synthesis (SPPS). This involves neutralization of the hydrochloride salt, saponification of the methyl ester, and protection of the secondary amine with a fluorenylmethyloxycarbonyl (Fmoc) group.

G cluster_0 Preparation of Fmoc-Aze(3-F)-OH start Methyl 3-fluoroazetidine-3-carboxylate hydrochloride step1 Neutralization (e.g., NaHCO3 solution) start->step1 intermediate1 Methyl 3-fluoroazetidine-3-carboxylate step1->intermediate1 step2 Saponification (e.g., LiOH in THF/H2O) intermediate1->step2 intermediate2 3-fluoroazetidine-3-carboxylic acid step2->intermediate2 step3 Fmoc Protection (e.g., Fmoc-OSu in Acetone/H2O) intermediate2->step3 end_product Fmoc-3-fluoroazetidine-3-carboxylic acid step3->end_product

Figure 1: Workflow for the synthesis of the Fmoc-protected building block.

Materials and Reagents:

  • This compound

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Acetone

  • Diatomaceous earth (Celite®)

Step-by-Step Methodology:

  • Neutralization of the Hydrochloride Salt:

    • Dissolve this compound in a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer multiple times with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the free base, Methyl 3-fluoroazetidine-3-carboxylate.

  • Saponification of the Methyl Ester:

    • Dissolve the resulting methyl ester in a mixture of tetrahydrofuran and water.

    • Add lithium hydroxide and stir the reaction at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Acidify the reaction mixture to approximately pH 3 with 1M HCl.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoroazetidine-3-carboxylic acid.[9]

  • Fmoc Protection of the Secondary Amine:

    • Dissolve the 3-fluoroazetidine-3-carboxylic acid in a mixture of acetone and water.

    • Add sodium bicarbonate, followed by Fmoc-OSu.

    • Stir the reaction at room temperature overnight.[10]

    • Remove the acetone under reduced pressure.

    • Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer with 1M HCl to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield Fmoc-3-fluoroazetidine-3-carboxylic acid.

Protocol 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-3-fluoroazetidine-3-carboxylic acid into a peptide chain using standard Fmoc/tBu chemistry.

G cluster_1 SPPS Coupling Cycle resin Resin-NH-Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection deprotected_resin Resin-NH2-Peptide deprotection->deprotected_resin wash1 DMF Wash deprotected_resin->wash1 coupling Coupling wash1->coupling activation Amino Acid Activation (Fmoc-Aze(3-F)-OH + HBTU/DIEA in DMF) activation->coupling coupled_resin Resin-Fmoc-Aze(3-F)-NH-Peptide coupling->coupled_resin wash2 DMF Wash coupled_resin->wash2

Figure 2: A single coupling cycle in Fmoc-based SPPS.

Materials and Reagents:

  • Fmoc-protected amino acids (including Fmoc-3-fluoroazetidine-3-carboxylic acid)

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or an equivalent coupling reagent (e.g., HATU, HCTU)

  • N,N-Diisopropylethylamine (DIEA)

Step-by-Step Methodology:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes.[11]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[12]

    • Drain the solution and wash the resin thoroughly with DMF (5 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-3-fluoroazetidine-3-carboxylic acid (3-5 equivalents relative to resin loading) and HBTU (or equivalent, slightly less than 1 equivalent to the amino acid) in DMF.

    • Add DIEA (2 equivalents relative to the amino acid) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature. For sterically hindered amino acids like this, a longer coupling time of 2-4 hours may be necessary. Double coupling may be required for difficult sequences.[1]

    • Monitor the coupling reaction for completion using a Kaiser test (will be negative for a successful coupling to a primary amine).

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing any acid-labile side-chain protecting groups.

Materials and Reagents:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H2O)

  • Cold diethyl ether

Step-by-Step Methodology:

  • Preparation of Cleavage Cocktail:

    • Prepare a cleavage cocktail, for example, Reagent K: TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5). A common alternative is TFA/TIS/H2O (95:2.5:2.5).

    • Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Wash the peptidyl-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage solution from the resin beads into a cold centrifuge tube.

    • Add cold diethyl ether (at least 10 times the volume of the TFA solution) to precipitate the crude peptide.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Characterization and Expected Outcomes

The purified peptide should be characterized by standard analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to assess purity and mass spectrometry (MS) to confirm the correct molecular weight.

The incorporation of 3-fluoroazetidine-3-carboxylic acid is expected to influence the peptide's conformational preferences. Due to the constrained nature of the four-membered ring, it may act as a β-turn inducer, similar to other constrained amino acids.[6] The presence of the fluorine atom may also introduce favorable intermolecular interactions with the target receptor, potentially enhancing binding affinity. Furthermore, the modified backbone is anticipated to confer increased resistance to degradation by proteases.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling Steric hindrance of the azetidine ring; premature aggregation of the peptide chain.Use a more potent coupling reagent (e.g., HATU); increase coupling time; perform a double coupling; use a solvent mixture known to reduce aggregation (e.g., DMF/NMP).
Low Yield of Fmoc-Aze(3-F)-OH Incomplete saponification; loss of product during workup.Ensure complete hydrolysis of the ester by monitoring the reaction; carefully perform extractions and minimize transfers.
Side Reactions During Cleavage Reactive intermediates generated from protecting groups.Ensure the use of appropriate scavengers in the cleavage cocktail (e.g., TIS for trityl groups).

References

  • Al-Warhi, T., et al. (2012). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int. J. Med. Chem.
  • Fleet, G. W. J., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry. [Link]

  • Fustero, S., et al. (2012). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. The Journal of Organic Chemistry.
  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Carpino, L. A., et al. (1993). 9-Fluorenylmethoxycarbonyl (Fmoc) amino acid chlorides. J. Org. Chem.
  • ResearchGate. Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. [Link]

  • OperaChem. Saponification-Typical procedures. [Link]

  • AAPPTec.
  • Greenberg, M. M., et al. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules.
  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. [Link]

  • Liskamp, R. M. J., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry.
  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers.
  • Koksch, B., et al. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry.
  • CUSABIO. Fmoc-Azetidine-3-carboxylicacid. [Link]

  • Scarso, A., & Strukul, G. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • AAPPTec. How to Synthesize a Peptide. [Link]

Sources

Application Notes and Protocols for Utilizing Methyl 3-fluoroazetidine-3-carboxylate hydrochloride in Antibody-Drug Conjugate (ADC) Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Design in Next-Generation ADCs

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, the chemical bridge connecting these two components, is a critical determinant of an ADC's success, profoundly influencing its stability, efficacy, and safety profile. An ideal linker must be stable in systemic circulation to prevent premature payload release and off-target toxicity, yet facilitate efficient payload delivery to the target tumor cells.[1][2] This document provides a comprehensive guide to the application of Methyl 3-fluoroazetidine-3-carboxylate hydrochloride, a novel building block for the synthesis of advanced, non-cleavable ADC linkers. We will delve into the rationale behind its use, detailed synthetic protocols, and methods for characterization, offering a complete framework for researchers in the field.

Physicochemical Properties of this compound

Understanding the fundamental properties of this key building block is essential for its effective implementation in linker synthesis.

PropertyValueSource
CAS Number 1421920-61-7Sigma-Aldrich
Molecular Formula C₅H₉ClFNO₂MolPort
Appearance SolidSigma-Aldrich
Purity Typically ≥95%Thermo Fisher Scientific
Storage Refrigerator (2-8 °C)Sigma-Aldrich

The Rationale for Incorporating 3-Fluoroazetidine-3-carboxylate in ADC Linkers: A Mechanistic Perspective

The strategic incorporation of the 3-fluoroazetidine-3-carboxylate moiety into an ADC linker offers several distinct advantages that address key challenges in ADC development:

  • Enhanced Stability: The azetidine ring, a strained four-membered heterocycle, provides a rigid and stable scaffold for the linker. The presence of the fluorine atom further enhances stability through electronic effects, strengthening adjacent bonds and increasing resistance to enzymatic degradation in the plasma. This heightened stability is crucial for minimizing premature payload release and associated off-target toxicities.

  • Modulated Hydrophilicity: The introduction of the polar fluorine atom and the carboxylate group can increase the hydrophilicity of the linker. This is a critical feature as many potent cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation and rapid clearance from circulation. A more hydrophilic linker can help to mitigate these issues, improving the pharmacokinetic profile and overall therapeutic index of the ADC.

  • Fine-Tuning of Physicochemical Properties: The unique stereoelectronic properties of the 3-fluoroazetidine-3-carboxylate unit allow for precise control over the linker's spatial conformation and polarity. This enables the rational design of linkers with optimized properties for specific antibody-payload combinations.

Experimental Protocols: Synthesis and Conjugation

The following protocols provide a detailed, step-by-step guide for the synthesis of a drug-linker conjugate using this compound and its subsequent conjugation to a monoclonal antibody.

Part 1: Synthesis of the Fluoroazetidine-Linker-Payload Conjugate

This protocol outlines the synthesis of a linker-payload construct where Methyl 3-fluoroazetidine-3-carboxylate is coupled to a payload molecule containing a free amine group, such as monomethyl auristatin E (MMAE).

Diagram of the Synthetic Workflow:

synthetic_workflow cluster_synthesis Linker-Payload Synthesis Start Methyl 3-fluoroazetidine-3-carboxylate HCl Step1 Amide Coupling with Payload (e.g., MMAE) Start->Step1 Coupling Reagents (e.g., HATU, DIPEA) Product Fluoroazetidine-Linker-Payload Step1->Product

Caption: Synthetic workflow for linker-payload conjugation.

Materials and Reagents:

  • This compound

  • Amine-containing payload (e.g., MMAE)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) for characterization

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the amine-containing payload (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the reaction mixture to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Coupling Agent Addition: Slowly add a solution of HATU (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by preparative HPLC to yield the desired fluoroazetidine-linker-payload conjugate.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Part 2: Conjugation of the Fluoroazetidine-Linker-Payload to a Monoclonal Antibody

This protocol describes the conjugation of the synthesized linker-payload to a monoclonal antibody via a maleimide-thiol reaction, a common strategy for site-specific conjugation. This requires the linker-payload to be further functionalized with a maleimide group.

Diagram of the Antibody Conjugation Workflow:

adc_conjugation_workflow cluster_conjugation ADC Synthesis Antibody Reduced Monoclonal Antibody (with free thiols) Conjugation Thiol-Maleimide Reaction Antibody->Conjugation LinkerPayload Maleimide-functionalized Fluoroazetidine-Linker-Payload LinkerPayload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Purified Antibody-Drug Conjugate Purification->ADC

Caption: Workflow for ADC synthesis and purification.

Materials and Reagents:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-functionalized fluoroazetidine-linker-payload

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC) system

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Protocol:

  • Antibody Reduction: Dissolve the mAb in PBS. Add a 5-10 molar excess of TCEP to reduce the interchain disulfide bonds, exposing free thiol groups for conjugation. Incubate the reaction at 37°C for 1-2 hours.

  • Buffer Exchange: Remove excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS with EDTA) using a desalting column.

  • Conjugation Reaction: Add the maleimide-functionalized fluoroazetidine-linker-payload (typically a 5-10 fold molar excess per free thiol) to the reduced antibody solution. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.

  • Purification: Purify the ADC from unconjugated linker-payload and unreacted antibody using SEC.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using HIC-HPLC or UV-Vis spectroscopy.

    • Aggregation: Assess the level of aggregation in the purified ADC sample using SEC.

    • Purity: Analyze the purity of the ADC by SDS-PAGE.

Characterization and Quality Control of the Final ADC

Thorough characterization of the final ADC product is paramount to ensure its quality, consistency, and biological activity.

ParameterMethodPurpose
Drug-to-Antibody Ratio (DAR) HIC-HPLC, UV-Vis Spectroscopy, Mass SpectrometryTo determine the average number of payload molecules per antibody, a critical parameter for efficacy and safety.
Purity and Heterogeneity SDS-PAGE, SEC, IEX-HPLCTo assess the presence of unconjugated antibody, free payload, and aggregates.
In Vitro Stability Incubation in plasma followed by HIC-HPLC or LC-MS analysisTo evaluate the stability of the linker and the rate of payload release in a biologically relevant matrix.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, MTS)To determine the potency of the ADC against target and non-target cancer cell lines.
Antigen Binding Affinity ELISA, Surface Plasmon Resonance (SPR)To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of next-generation ADC linkers. Its incorporation into linker design offers a promising strategy to enhance the stability and modulate the hydrophilicity of ADCs, potentially leading to improved pharmacokinetic properties and a wider therapeutic window. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the full potential of this innovative chemical entity in the development of safer and more effective antibody-drug conjugates. As the field of ADCs continues to evolve, the rational design of linkers using novel building blocks like fluoroazetidine derivatives will undoubtedly play a pivotal role in shaping the future of targeted cancer therapy.

References

Application of Methyl 3-fluoroazetidine-3-carboxylate hydrochloride in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Tether in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1][2][3] Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs act catalytically, enabling the degradation of previously "undruggable" targets.[4][5] A PROTAC molecule is a heterobifunctional construct, comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase (most commonly Cereblon or VHL), and a chemical linker connecting the two.[6][][8]

While significant focus is placed on the warhead and E3 ligand, the linker is far from a passive spacer. Its composition, length, flexibility, and vector are critical determinants of the PROTAC's biological activity, influencing the formation and stability of the key POI-PROTAC-E3 ternary complex, as well as the molecule's overall physicochemical properties.[4][9][10][11] Strategic linker design has thus emerged as a pivotal axis for PROTAC optimization.

This guide provides an in-depth exploration of Methyl 3-fluoroazetidine-3-carboxylate hydrochloride , a sophisticated building block for advanced linker synthesis. We will detail the scientific rationale for its use, provide robust protocols for its incorporation and subsequent compound evaluation, and offer expert insights into the causality behind these experimental choices.

The Strategic Advantage of Fluorinated Azetidine Moieties in Linkers

The choice to incorporate a fluorinated azetidine ring is a deliberate strategy to impart specific, advantageous properties to the PROTAC linker. This single building block addresses two key challenges in PROTAC design: conformational control and metabolic stability.

The Azetidine Ring: Imposing Conformational Rigidity The four-membered azetidine ring is a strained, rigid scaffold. Unlike flexible alkyl or PEG linkers which can adopt numerous conformations, the azetidine moiety constrains the linker's geometry.[][13] This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially leading to higher cooperativity and more stable and productive POI-E3 ligase interactions.[11]

The Fluorine Atom: Enhancing Drug-like Properties Fluorination is a well-established strategy in medicinal chemistry for optimizing a molecule's pharmacological profile.[10][14] The introduction of a fluorine atom at the 3-position of the azetidine ring offers several benefits:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and can act as a "metabolic shield," preventing enzymatic degradation (e.g., by cytochrome P450 enzymes) at or near the fluorinated position.[9][15][16]

  • Modulation of Physicochemical Properties: Fluorine can alter local pKa, dipole moment, and lipophilicity, which can in turn influence membrane permeability and solubility—critical factors for cellular uptake and bioavailability.[14][15][17]

  • Conformational Effects: The electronegative fluorine atom can influence the conformational preference of the ring and adjacent linker segments through gauche effects or other electronic interactions.[9]

The combination of these features in one building block provides a powerful tool for fine-tuning PROTAC performance.

G cluster_0 Building Block Properties cluster_1 Impact on PROTAC Attributes cluster_2 Desired Outcomes A Methyl 3-fluoroazetidine- 3-carboxylate HCl B Rigid Azetidine Scaffold A->B C Electronegative Fluorine Atom A->C D Conformational Pre-organization B->D constrains linker flexibility E Enhanced Metabolic Stability C->E shields from metabolism F Modulated Permeability & Solubility C->F alters lipophilicity & polarity G Favorable Ternary Complex Geometry D->G reduces entropic pentalty J Optimized PK/PD Profile E->J F->J H Improved Potency (Lower DC50) G->H I Improved Efficacy (Higher Dmax) G->I

Caption: Logical flow from building block properties to desired PROTAC outcomes.

Application Protocol: Synthesis and Incorporation

The following protocol details the standard procedure for incorporating this compound into a PROTAC linker via amide bond formation. The molecule serves as a secondary amine for coupling.

Workflow for Building Block Incorporation

Sources

"Methyl 3-fluoroazetidine-3-carboxylate hydrochloride" in the synthesis of fluorescent probes

Author: BenchChem Technical Support Team. Date: January 2026

Leveraging Methyl 3-fluoroazetidine-3-carboxylate hydrochloride for the Rational Design of Advanced Fluorescent Probes

Introduction: In the dynamic fields of chemical biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes with high spatiotemporal resolution.[] The performance of these probes—defined by their brightness, photostability, and environmental sensitivity—is intrinsically linked to their molecular structure. A key strategy for enhancing fluorophore performance involves the replacement of traditional dialkylamino groups with small, strained heterocycles like azetidines.[2][3] This modification can significantly boost quantum yields and photostability by rigidifying the dye's structure and modulating its electronic properties.

This application note details the strategic use of This compound (CAS: 1421920-61-7), a versatile building block, in the synthesis of next-generation fluorescent probes. The presence of both a fluorine atom and a methyl ester at the 3-position of the azetidine ring offers a unique opportunity for the fine-tuning of a probe's photophysical and chemical characteristics. The electron-withdrawing nature of the fluorine can precisely modulate the electron-donating capacity of the azetidine nitrogen, while the ester provides a convenient handle for subsequent bioconjugation or further synthetic elaboration.[4][5]

Part 1: The Scientific Rationale—Why 3-Substituted Azetidines?

The incorporation of an azetidine ring in place of a standard N,N-dimethylamino group on a fluorophore scaffold, a tactic pioneered by Lavis and others, has been shown to improve the photophysical features of various dye classes.[2] This enhancement is largely attributed to the azetidine's rigid, four-membered ring, which restricts non-radiative decay pathways that would otherwise quench fluorescence.

The true power of this approach lies in the ability to tune the probe's properties by introducing substituents at the 3-position of the azetidine.[2][4] The electronic nature of these substituents directly influences the electron-donating strength of the azetidine nitrogen, which is a critical parameter in the intramolecular charge transfer (ICT) mechanism that governs the fluorescence of many donor-acceptor dyes.

  • Electron-Withdrawing Groups (e.g., Fluorine): The fluorine atom in this compound pulls electron density away from the azetidine nitrogen. This subtle modulation can be used to fine-tune the emission wavelength and quantum yield. The correlation between the Hammett inductive constants of azetidine substituents and the resulting quantum yields has been demonstrated, providing a predictable framework for probe design.[6]

  • A Handle for Bioconjugation (Ester Group): The methyl ester provides a versatile chemical handle. It can be hydrolyzed to the corresponding carboxylic acid for conjugation to amine-containing biomolecules (e.g., proteins, antibodies) or reduced to an alcohol for further functionalization.

This dual-functionality makes this compound a superior building block for creating sophisticated probes tailored for specific biological applications, from live-cell imaging to advanced biosensing.[4][7]

Logical Workflow: From Building Block to Optimized Probe

The following diagram illustrates the logical process of using 3-substituted azetidines for rational probe design.

G cluster_0 Probe Design Strategy Building_Block Methyl 3-fluoroazetidine-3-carboxylate hydrochloride Reaction Nucleophilic Aromatic Substitution (SNA_r) Building_Block->Reaction Fluorophore_Core Core Scaffold (e.g., Coumarin, Rhodamine) Fluorophore_Core->Reaction Intermediate Functionalized Fluorophore Reaction->Intermediate Tuning Property Modulation Intermediate->Tuning 3-Substituents (F, COOMe) influence electronics Final_Probe Optimized Fluorescent Probe Tuning->Final_Probe Desired λ_em, Quantum Yield, and Conjugation Site G cluster_0 Synthetic Protocol Start_1 7-Hydroxy-4-methylcoumarin Step_1 Triflation (Tf2O, Pyridine) Start_1->Step_1 Intermediate Coumarin Triflate Step_1->Intermediate Step_2 SNA_r Coupling (DMF, 80 °C) Intermediate->Step_2 Start_2 Methyl 3-fluoroazetidine-3-carboxylate (liberated with DIPEA) Start_2->Step_2 Product Final Azetidinyl-Coumarin Probe Step_2->Product

Sources

Application Note: A Robust Protocol for the N-Boc Protection of Methyl 3-fluoroazetidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the tert-butyloxycarbonyl (Boc) protection of the secondary amine in Methyl 3-fluoroazetidine-3-carboxylate hydrochloride. Fluoroazetidines are highly valued scaffolds in medicinal chemistry, and their effective manipulation requires robust protective group strategies. The Boc group is an ideal choice due to its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] This guide details a reliable method using di-tert-butyl dicarbonate (Boc₂O) and a tertiary amine base, offering in-depth scientific rationales for each step, a complete workflow diagram, and a troubleshooting guide to ensure reproducible, high-yield synthesis for researchers in organic synthesis and drug development.

Introduction and Scientific Principle

The azetidine ring, particularly when substituted with fluorine, is a privileged structural motif in modern drug discovery. The fluorine atom can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, making these building blocks highly sought after. The protection of the azetidine nitrogen is a critical step in multi-step syntheses to prevent its undesired reactivity as a base or nucleophile.[2]

The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups, prized for its ease of installation and clean, acid-labile deprotection.[3][] The starting material, this compound, is a salt. The core of this protocol involves two key chemical transformations:

  • Neutralization: The protonated azetidine hydrochloride is first neutralized with a non-nucleophilic organic base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This deprotonation generates the free secondary amine, which is essential for the subsequent reaction as it unmasks the nucleophilic lone pair on the nitrogen atom.[5]

  • Acylation (Boc Protection): The liberated free amine performs a nucleophilic attack on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[3] This addition-elimination reaction forms the stable N-Boc carbamate, releasing tert-butanol and carbon dioxide as byproducts.[6]

The overall reaction is depicted in the scheme below:

Reaction Scheme: this compound reacts with Di-tert-butyl dicarbonate in the presence of Triethylamine to yield 1-Boc-3-fluoro-3-methoxycarbonylazetidine, Triethylamine hydrochloride, tert-Butanol, and Carbon Dioxide.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of the experiment. Ensure all glassware is dried thoroughly before use.

ReagentCAS No.Molar Mass ( g/mol )Molarity/EquivalentsHazards
Methyl 3-fluoroazetidine-3-carboxylate HCl1215079-02-7169.591.0 eqIrritant
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.251.1 - 1.2 eqFlammable, Irritant
Triethylamine (TEA)121-44-8101.191.2 - 1.5 eqFlammable, Corrosive, Toxic
Dichloromethane (DCM), Anhydrous75-09-284.93~0.2 M solutionCarcinogen, Irritant
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-884.01-Non-hazardous
Brine (Saturated aq. NaCl)7647-14-558.44-Non-hazardous
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-Non-hazardous

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

Step 1: Reaction Setup and Neutralization

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.70 g, 10.0 mmol).

  • Add anhydrous dichloromethane (DCM, 50 mL) to the flask. Stir the resulting suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice-water bath.

    • Scientist's Note: Cooling the reaction is crucial. The subsequent addition of triethylamine and the reaction with Boc₂O can be exothermic. Maintaining a low temperature ensures better control, minimizes potential side reactions, and improves the selectivity of the protection reaction.

  • Slowly add triethylamine (TEA, 2.1 mL, 15.0 mmol, 1.5 eq) dropwise to the stirring suspension over 5 minutes.

  • Allow the mixture to stir at 0 °C for an additional 20-30 minutes. The suspension should become a clear, homogeneous solution as the free amine is formed.

    • Rationale: The hydrochloride salt of the amine is not nucleophilic. A base is required to deprotonate the ammonium salt to the free amine.[5] Triethylamine is a common choice as it is a strong enough base to deprotonate the ammonium salt, but it is not nucleophilic enough to compete with the azetidine in reacting with Boc₂O. Using a slight excess (1.2-1.5 eq) ensures complete neutralization.[3]

Step 2: N-Boc Protection

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O, 2.40 g, 11.0 mmol, 1.1 eq) in a minimal amount of anhydrous DCM (~10 mL).

  • Add the Boc₂O solution dropwise to the cold, stirring amine solution over 10-15 minutes.

    • Scientist's Note: A slight excess of Boc₂O (1.1-1.2 eq) is used to ensure the reaction goes to completion. Adding it dropwise helps to maintain temperature control and prevent the formation of potential byproducts.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[3]

Step 3: Work-up and Purification

  • Once the reaction is complete, quench the reaction by adding deionized water (30 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 x 30 mL) to remove any acidic impurities and unreacted Boc₂O byproducts.

    • Brine (1 x 30 mL) to remove residual water and inorganic salts.[3]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid can be purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.[7]

Step 4: Characterization The final product, 1-Boc-3-fluoro-3-methoxycarbonylazetidine , should be characterized to confirm its identity and purity.

  • Appearance: Colorless oil or white solid.

  • ¹H NMR (CDCl₃): Expected peaks corresponding to the tert-butyl group (~1.4-1.5 ppm, 9H, singlet), the azetidine ring protons (multiplets), and the methyl ester group (~3.8 ppm, 3H, singlet).

  • ¹⁹F NMR (CDCl₃): A single peak confirming the presence of the fluorine atom.

  • Mass Spectrometry (ESI+): Calculation for C₁₀H₁₆FNO₄, expected [M+H]⁺.

Process Workflow and Logic

The following diagram illustrates the logical flow of the experimental protocol, from initial setup to the final, characterized product.

Boc_Protection_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Chemical Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis reactants Combine Reactants: - Methyl 3-fluoroazetidine-3-carboxylate HCl - Anhydrous DCM cool Cool to 0 °C (Ice Bath) reactants->cool neutralize Neutralization: Add Triethylamine (TEA) Stir 30 min @ 0 °C cool->neutralize add_boc Boc Protection: Add Boc₂O Solution Warm to RT, Stir 4-12h neutralize->add_boc monitor Monitor Progress (TLC / LC-MS) add_boc->monitor quench Quench with H₂O monitor->quench extract Extract with DCM quench->extract wash Aqueous Washes: 1. Sat. NaHCO₃ 2. Brine extract->wash dry Dry (MgSO₄) & Filter wash->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify via Flash Chromatography (if necessary) concentrate->purify char Characterize Product: - NMR (¹H, ¹⁹F) - Mass Spectrometry purify->char

Caption: Experimental workflow for the N-Boc protection of Methyl 3-fluoroazetidine-3-carboxylate HCl.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Inactive Boc₂O (hydrolyzed). 3. Incomplete neutralization of HCl salt.1. Extend reaction time and continue monitoring. 2. Use a fresh bottle of Boc₂O. 3. Ensure sufficient TEA (1.2-1.5 eq) was added and allowed to stir before Boc₂O addition.
Low Yield 1. Product loss during aqueous work-up. 2. Inefficient extraction.1. Ensure pH of aqueous layer is basic after NaHCO₃ wash. 2. Perform back-extraction of the combined aqueous layers with DCM (1-2 times).
Presence of Side Products 1. Reaction temperature was too high. 2. Impure starting materials or reagents.1. Maintain 0 °C during base and Boc₂O addition. 2. Verify the purity of all reagents before starting the reaction. Purify the final product using column chromatography.

Safety Precautions

  • Di-tert-butyl dicarbonate (Boc₂O): Irritant and flammable. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Triethylamine (TEA): Flammable, corrosive, and toxic upon inhalation. It has a strong, unpleasant odor. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane (DCM): A suspected carcinogen and irritant. All operations involving DCM should be performed in a fume hood.

Conclusion

This application note describes a validated and robust protocol for the N-Boc protection of this compound. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, this procedure consistently provides the desired N-protected product in high yield and purity. The detailed rationale and troubleshooting guide serve to empower researchers to successfully implement this critical synthetic transformation in their drug discovery and development programs.

References

  • BenchChem. (2025). Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine.
  • BenchChem. (2025). The Cornerstone of Amine Protection: An In-depth Technical Guide to the Boc Group in Chemical Synthesis.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Wikipedia. (n.d.).
  • Chemtips. (2012).
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup.
  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Journal of Organic Chemistry, 74(5), 2250-3.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3), 174-188.
  • BOC Sciences. (n.d.). BOC-amino acids.

Sources

Application Notes and Protocols: Methyl 3-fluoroazetidine-3-carboxylate hydrochloride in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of Fluorinated Azetidines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has also emerged as a valuable structural motif in drug discovery.[1] The combination of these two features in the form of fluorinated azetidines provides a unique and compelling building block for the design of novel therapeutics.

This guide focuses on the application of Methyl 3-fluoroazetidine-3-carboxylate hydrochloride , a key starting material for the synthesis of innovative enzyme inhibitors. The presence of the fluorine atom at the 3-position of the azetidine ring imparts several advantageous properties. It can increase metabolic stability by blocking potential sites of oxidation, enhance binding affinity through favorable electrostatic interactions with enzyme active sites, and influence the pKa of the azetidine nitrogen, thereby affecting its bioavailability and target engagement.[2] Furthermore, the rigid, strained azetidine ring serves as a valuable conformational constraint, reducing the entropic penalty upon binding to a target enzyme and often leading to enhanced potency and selectivity. This document provides a comprehensive overview of the properties of this compound and detailed protocols for its utilization in the synthesis and evaluation of novel enzyme inhibitors, with a particular focus on Dipeptidyl Peptidase IV (DPP-4) and Janus Kinase (JAK) inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis and experimental design. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1421920-61-7[3]
Molecular Formula C₅H₉ClFNO₂[3]
Molecular Weight 169.58 g/mol [3]
Appearance Solid[3]
Purity ≥97%[3]
Storage Temperature Refrigerator (2-8 °C)[3]
IUPAC Name This compound[3]
InChI Key LXRPGQJMUPHTPM-UHFFFAOYSA-N[3]

General Workflow for the Synthesis and Evaluation of Azetidine-Based Enzyme Inhibitors

The development of novel enzyme inhibitors from this compound typically follows a structured workflow, from initial synthesis to biological evaluation. This process is designed to be iterative, with the results from biological assays informing the design of next-generation compounds.

Inhibitor Synthesis and Evaluation Workflow General Workflow for Azetidine-Based Inhibitor Development cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Methyl 3-fluoroazetidine-3-carboxylate HCl deprotection N-Protection/Deprotection start->deprotection Initial Modification coupling Amide Coupling deprotection->coupling Preparation for Coupling purification Purification (e.g., HPLC) coupling->purification Crude Product characterization Structural Characterization (NMR, MS) purification->characterization Purified Inhibitor in_vitro In Vitro Enzyme Assay (e.g., IC50 determination) characterization->in_vitro Compound for Testing selectivity Selectivity Profiling in_vitro->selectivity Potency Assessment cellular Cell-based Assays selectivity->cellular Selectivity Assessment in_vivo In Vivo Efficacy Studies cellular->in_vivo Cellular Activity Assessment in_vivo->deprotection Lead Optimization

Caption: A generalized workflow for the development of enzyme inhibitors. (Within 100 characters)

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a hypothetical enzyme inhibitor and its subsequent biological evaluation. These protocols are based on established chemical principles and published assay methodologies.

Protocol 1: Synthesis of a Hypothetical DPP-4 Inhibitor

This protocol describes a plausible synthetic route to a hypothetical Dipeptidyl Peptidase IV (DPP-4) inhibitor, starting from this compound. The synthesis involves a standard amide coupling reaction, a common strategy in the development of small molecule inhibitors.[4]

Step 1: N-Boc Protection of Methyl 3-fluoroazetidine-3-carboxylate

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a base like triethylamine (2.2 eq) to neutralize the hydrochloride salt.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-methyl 3-fluoroazetidine-3-carboxylate.

Step 2: Saponification of the Methyl Ester

  • Dissolve the N-Boc-methyl 3-fluoroazetidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl) and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-3-fluoroazetidine-3-carboxylic acid.

Step 3: Amide Coupling to Form the Hypothetical Inhibitor

  • To a solution of N-Boc-3-fluoroazetidine-3-carboxylic acid (1.0 eq) in DMF, add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine component (e.g., a substituted aminothiazole, 1.0 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash chromatography or preparative HPLC to obtain the N-Boc protected inhibitor.

Step 4: N-Boc Deprotection

  • Dissolve the purified N-Boc protected inhibitor in a suitable solvent like DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting residue can be triturated with diethyl ether to afford the final inhibitor as a salt.

Protocol 2: In Vitro DPP-4 Inhibition Assay (IC₅₀ Determination)

This protocol is adapted from commercially available DPP-4 inhibitor screening kits and published literature, providing a reliable method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.[5][6]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • DPP-4 assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare a series of dilutions of the test compound in DPP-4 assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • In a 96-well plate, add the following to each well:

    • Test wells: A specific volume of the diluted test compound.

    • Positive control wells: A known concentration of the positive control inhibitor.

    • No inhibitor control wells: An equal volume of assay buffer with DMSO.

    • Blank wells: Assay buffer only (no enzyme).

  • Add a solution of human recombinant DPP-4 enzyme to all wells except the blank wells.

  • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a fluorescence plate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

  • Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of test well - Rate of blank well) / (Rate of no inhibitor control well - Rate of blank well))

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Application in Targeting the JAK-STAT Signaling Pathway

The Janus Kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling through the JAK-STAT pathway.[7] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive targets for therapeutic intervention. Azetidine-containing molecules have shown promise as JAK inhibitors.

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[2]

JAK-STAT Signaling Pathway The JAK-STAT Signaling Pathway and its Inhibition cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat p_stat p-STAT stat_dimer STAT Dimer p_stat->stat_dimer Dimerization dna DNA stat_dimer->dna Translocation transcription Gene Transcription dna->transcription Regulation inhibitor Azetidine-based JAK Inhibitor inhibitor->jak Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors. (Within 100 characters)

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for the development of novel enzyme inhibitors. Its unique combination of a conformationally restricted azetidine ring and a strategically placed fluorine atom offers significant advantages in designing potent, selective, and metabolically stable drug candidates. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the potential of this compound in their drug discovery programs. As our understanding of the structural and functional roles of enzymes in disease continues to grow, the strategic application of innovative chemical scaffolds like fluorinated azetidines will be paramount in the development of the next generation of targeted therapies.

References

  • Cusabio. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • Google Patents. (2016). The synthetic method of 3 fluoro azetidine derivatives. (Patent No. CN105384673B).
  • My Cancer Genome. (n.d.). JAK/STAT signaling. Retrieved from [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • Frontiers. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Retrieved from [Link]

  • PubMed Central. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Retrieved from [Link]

  • Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT. Retrieved from [Link]

  • PubMed. (2021). Azetidines of pharmacological interest. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Retrieved from [Link]

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The Strategic Incorporation of 3-Fluoroazetidine Scaffolds in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deliberate introduction of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Among the diverse array of fluorinated building blocks, 3-fluoroazetidine has emerged as a particularly valuable scaffold. Its unique combination of a strained four-membered ring and the potent electronic effects of fluorine provides a gateway to novel chemical space and improved drug-like properties. This comprehensive guide provides an in-depth exploration of the synthesis, application, and strategic considerations for incorporating 3-fluoroazetidine-containing scaffolds into drug discovery programs. Detailed protocols for the synthesis of key intermediates are provided, alongside a discussion of the rationale behind experimental choices and the impact of this unique structural motif on key drug attributes.

Introduction: The Value Proposition of 3-Fluoroazetidine in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle, has gained significant traction in drug discovery as a bioisosteric replacement for more common five- and six-membered rings.[1] Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, leading to enhanced target binding and selectivity. The introduction of a fluorine atom at the 3-position further amplifies the utility of this scaffold.

The strategic incorporation of fluorine can profoundly influence a range of molecular properties critical for drug development:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[2][3]

  • Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which in turn affects its solubility, permeability, and ultimately, its oral bioavailability.[3]

  • Binding Affinity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing hydrogen bonding interactions and enhancing binding affinity to the target protein.[2][3]

  • Conformational Control: The steric bulk and electronic properties of fluorine can restrict the conformational flexibility of the azetidine ring, locking the molecule into a bioactive conformation.[2]

The 3-fluoroazetidine scaffold, therefore, offers a unique combination of structural rigidity and electronic modulation, making it an attractive building block for the design of novel therapeutics across a range of disease areas, including oncology and neuropsychiatric disorders.[4]

Synthetic Strategies for Accessing 3-Fluoroazetidine Scaffolds

The synthesis of 3-fluoroazetidine derivatives can be challenging due to the inherent ring strain of the azetidine core and the need for selective fluorination. However, several robust synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and the scale of the synthesis.

A common and effective strategy involves the construction of a suitable precursor followed by a fluorination and ring-closure sequence. The following workflow outlines a well-established pathway to N-Boc-3-fluoroazetidine, a versatile intermediate for further elaboration.

G cluster_0 Upstream Synthesis cluster_1 Core Scaffold Formation A 2-Methyl-2-propenyl chloride B Azide Intermediate A->B Sodium azide DMSO C N-Boc protected 3-bromo-2-fluoro-2-methylpropylamine B->C 1. Bromofluorination (NBS, Et3N·3HF) 2. Hydrogenation (H2, Pd/C) & Boc protection D N-Boc-3-fluoro-3-methylazetidine C->D Deprotonation & Ring Closure (Sodium hydride, DMF)

Figure 1: A representative synthetic workflow for the preparation of a protected 3-fluoroazetidine scaffold.[5]

Protocol: Synthesis of N-Boc-3-fluoro-3-methylazetidine

This protocol details a multi-step synthesis of N-Boc-3-fluoro-3-methylazetidine, a key building block for further derivatization.[5]

Materials:

  • 2-Methyl-2-propenyl chloride

  • Sodium azide (NaN3)

  • Dimethyl sulfoxide (DMSO)

  • N-Bromosuccinimide (NBS)

  • Triethylamine trihydrofluoride (Et3N·3HF)

  • Dichloromethane (CH2Cl2)

  • Hydrogen (H2) gas

  • Palladium on carbon (10% w/w Pd/C)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Ethyl acetate (EtOAc)

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

Procedure:

Step 1: Synthesis of 3-azido-2-methylprop-1-ene

  • In a round-bottom flask, dissolve 2-methyl-2-propenyl chloride in DMSO.

  • Add sodium azide portion-wise at room temperature, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at room temperature for 2.5 hours.

  • Upon completion (monitored by TLC), quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the azide intermediate. This product is often used in the next step without further purification.

Step 2: Synthesis of N-Boc-3-bromo-2-fluoro-2-methylpropylamine

  • Caution: This step involves the use of a fluoride source and should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve the azide intermediate from Step 1 in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et3N·3HF).

  • Allow the reaction to proceed at 0 °C for 2.5 hours.

  • Upon completion, carefully quench the reaction and work up to isolate the bromofluorinated azide.

  • Dissolve the crude product in ethyl acetate and add 10% Pd/C and Boc2O.

  • Hydrogenate the mixture under a hydrogen atmosphere (5.0 bar) at room temperature for 100 hours.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

  • Purify the residue by flash chromatography to obtain N-Boc-3-bromo-2-fluoro-2-methylpropylamine.

Step 3: Synthesis of N-Boc-3-fluoro-3-methylazetidine

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride in DMF.

  • Add a solution of N-Boc-3-bromo-2-fluoro-2-methylpropylamine in DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 23 hours.

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by flash chromatography to yield N-Boc-3-fluoro-3-methylazetidine.

Applications in Drug Discovery: Case Studies and Scaffolds

The versatility of the 3-fluoroazetidine scaffold is evident in its application across various therapeutic areas. It serves as a valuable building block for creating novel chemical entities with improved pharmacological profiles.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

3-Fluoroazetidine hydrochloride is a key intermediate in the synthesis of fluorinated lysine derivatives that act as inhibitors of dipeptidyl peptidase IV (DPP-IV).[6] DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The incorporation of the 3-fluoroazetidine moiety can enhance the potency and metabolic stability of these inhibitors.

Cannabinoid Receptor Modulators

Fluorine-substituted azetidine segments have been incorporated into the structures of cannabinoid receptor modulators.[7] The unique physicochemical properties imparted by the 3-fluoroazetidine scaffold can lead to improved receptor affinity and selectivity, as well as a more favorable pharmacokinetic profile.

Peptide Scaffolds and Iminosugars

3-Fluoroazetidine carboxylic acids have been developed as analogues of 3-hydroxyazetidinecarboxylic acids, which are unstable at physiological pH.[4] These fluorinated analogues are not susceptible to aldol cleavage, making them robust building blocks for peptides.[4][8] Furthermore, a trans,trans-2,4-dihydroxy-3-fluoroazetidine, an iminosugar derived from this scaffold, has demonstrated potent inhibition of pancreatic cancer cell growth.[4]

Impact on Physicochemical Properties: A Quantitative Perspective

The introduction of a 3-fluoroazetidine moiety can significantly alter the physicochemical properties of a parent molecule. The following table summarizes the expected impact of this substitution.

PropertyImpact of 3-Fluoroazetidine IncorporationRationale
pKa Decrease in the basicity of the azetidine nitrogenThe strong electron-withdrawing effect of the fluorine atom reduces the electron density on the nitrogen.[3]
LogP/LogD Generally increases lipophilicityFluorine is more lipophilic than hydrogen. The overall effect depends on the molecular context.
Metabolic Stability IncreasedThe C-F bond is highly stable and can block sites of metabolism.[2]
Conformation RestrictedThe steric and electronic effects of fluorine can lock the azetidine ring in a preferred conformation.[2]
Aqueous Solubility VariableThe effect on solubility is complex and can be influenced by changes in crystal lattice energy and hydrogen bonding.

Conclusion and Future Outlook

The 3-fluoroazetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique combination of a strained ring system and the powerful electronic effects of fluorine provides a means to fine-tune the properties of drug candidates, leading to improved potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies continue to evolve, we can expect to see an even wider application of this versatile building block in the discovery and development of next-generation therapeutics. The continued exploration of novel derivatives and their integration into diverse molecular architectures holds great promise for addressing unmet medical needs.

References

  • Al-Maharik, N. et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry. Available at: [Link]

  • CN105384673B (2017). The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
  • Butler, T. W. et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate (n.d.). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Therapeutic Potential: The Role of 1-Benzhydryl-3-fluoroazetidine Hydrochloride in Neuropsychiatric Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

Sources

Troubleshooting & Optimization

Common side reactions with "Methyl 3-fluoroazetidine-3-carboxylate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-fluoroazetidine-3-carboxylate hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this unique building block in their synthetic workflows. As a constrained, fluorinated amino acid analog, it offers exciting opportunities for introducing novel pharmacophores, but its structure also presents specific challenges.

This document provides in-depth, field-proven insights in a question-and-answer format to address common issues and side reactions encountered during its use. Our goal is to explain the causality behind experimental choices, helping you to troubleshoot problems and optimize your reactions effectively.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Q1: What are the primary challenges associated with using this compound?

    • Q2: How should I handle and store this compound?

    • Q3: How do I prepare the free base from the hydrochloride salt for reaction?

  • Troubleshooting Guide 1: Amide Coupling Reactions

    • Problem 1: Low or No Amide Product Formation

    • Problem 2: Observation of an Unexpected Side Product with a Mass of +57 (t-Bu)

    • Problem 3: Racemization or Epimerization at the C3 Position

  • Troubleshooting Guide 2: Methyl Ester Hydrolysis

    • Problem 4: Incomplete Hydrolysis to the Carboxylic Acid

    • Problem 5: Formation of Ring-Opened Byproducts

  • Troubleshooting Guide 3: Azetidine Ring Stability

    • Problem 6: Suspected Ring-Opening Under Acidic Conditions

  • Experimental Protocols

    • Protocol 1: Free-Basing of the Hydrochloride Salt

    • Protocol 2: Optimized Amide Coupling with HATU

    • Protocol 3: Saponification of the Methyl Ester

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound?

The main challenges arise from the inherent structural features of the molecule:

  • Steric Hindrance: The rigid, four-membered azetidine ring, combined with the quaternary center at C3, creates significant steric bulk. This can dramatically slow down reaction rates, particularly in amide coupling reactions, often leading to low yields with standard coupling reagents.[1][2][3]

  • Ring Strain: Azetidine rings possess considerable ring strain (approx. 25.4 kcal/mol), making them susceptible to nucleophilic ring-opening reactions under certain conditions (e.g., strong acids, some nucleophiles).[4][5]

  • Modified Reactivity: The electron-withdrawing fluorine atom at the C3 position influences the basicity and nucleophilicity of the azetidine nitrogen, as well as the reactivity of the adjacent carboxylate group.

Q2: How should I handle and store this compound?

As a hydrochloride salt, the compound is a solid and is generally stable.

  • Storage: It is recommended to store the compound in a freezer, in a tightly sealed container, and under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.

  • Handling: The compound is typically a solid.[6] Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn.

Q3: How do I prepare the free base from the hydrochloride salt for reaction?

The azetidine nitrogen is protonated in the hydrochloride salt and must be neutralized to act as a nucleophile or to be N-functionalized.

  • In-situ Neutralization: For many reactions, such as amide couplings, the free base can be generated in situ. This is the most common and recommended method. It involves adding a non-nucleophilic organic base to the reaction mixture. Typically, 2-3 equivalents of a base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (TEA) are used. One equivalent neutralizes the HCl salt, and the additional equivalents are for the reaction itself (e.g., to neutralize the acid byproduct from coupling reagents).[2] A patent literature example for an amide coupling with this specific reagent uses DIPEA for this purpose.[7]

  • Aqueous Workup (Not Recommended for Free Base Isolation): While you can neutralize an aqueous solution of the salt with a base like sodium bicarbonate and extract the free base with an organic solvent, this is often not ideal. The free base can be volatile and potentially less stable, so isolating it is often unnecessary and may lead to material loss.

Troubleshooting Guide 1: Amide Coupling Reactions

Amide bond formation is the most common reaction for this building block. Due to its sterically hindered nature, several issues can arise.

Problem 1: Low or No Amide Product Formation
  • Observation: TLC or LC-MS analysis shows primarily unreacted starting materials (the carboxylic acid partner and the azetidine) after the reaction.

  • Causality: The steric hindrance of the azetidine significantly slows the rate of coupling. Standard coupling reagents like DCC or EDC are often too slow and inefficient to overcome this barrier.[1][3] The azetidine nitrogen, even as a free base, is a relatively weak nucleophile due to the constrained ring and the electron-withdrawing effect of the fluorine.

  • Solution:

Recommended ActionRationale & Explanation
Switch to a Potent Coupling Reagent Use a uronium/aminium or phosphonium salt-based reagent. HATU , HBTU, HCTU, or COMU are highly effective as they form highly reactive OAt or OBt active esters that can overcome the steric barrier.[1][2] Phosphonium reagents like PyBOP are also excellent choices.[3] A successful amide coupling with a complex substrate using this azetidine derivative was reported using HATU.
Optimize Base and Stoichiometry Use a non-nucleophilic base like DIPEA (2-3 equivalents). Ensure at least one equivalent is present to neutralize the HCl salt. Use a slight excess of the azetidine component (1.2-1.5 equivalents) to drive the reaction.
Increase Reaction Time and/or Temperature Sterically hindered couplings are slow.[3] Allow the reaction to run for an extended period (e.g., 12-24 hours) at room temperature. Gentle heating (e.g., 40-50 °C) can also increase the reaction rate, but must be balanced against the risk of side reactions like racemization.
Perform a "Double Coupling" If monitoring shows an incomplete reaction, add a fresh portion of the activated carboxylic acid (pre-activated with coupling reagent and base) to the reaction mixture and allow it to react for several more hours.[2]
Problem 2: Observation of an Unexpected Side Product with a Mass of +57 (t-Bu)
  • Observation: In reactions involving Boc-protected substrates, a byproduct corresponding to the addition of a tert-butyl group to a nucleophilic site (e.g., tryptophan side chain, or even the azetidine nitrogen if it's part of a larger fragment) is detected by mass spectrometry.

  • Causality: This is a classic side reaction during the cleavage of a Boc protecting group under acidic conditions (e.g., with TFA). The TFA cleaves the Boc group, generating a reactive tert-butyl cation. This cation can then alkylate any sufficiently nucleophilic species present. While not a direct side reaction of the azetidine itself, it's a common issue in workflows where this building block is used alongside Boc-protected molecules.

  • Solution:

Recommended ActionRationale & Explanation
Use Cation Scavengers During Boc deprotection with TFA, always include scavengers in the cleavage cocktail. Triisopropylsilane (TIS) and water are commonly used to trap the tert-butyl cation, preventing it from reacting with your molecule. A typical cocktail is 95% TFA, 2.5% Water, 2.5% TIS.
Problem 3: Racemization or Epimerization at the C3 Position
  • Observation: You observe two diastereomeric products by NMR or chiral chromatography where only one is expected.

  • Causality: While the C3 carbon of Methyl 3-fluoroazetidine-3-carboxylate is a prochiral center, if it is incorporated into a chiral molecule, epimerization can be a concern. The risk of racemization is highest during the activation step of the carboxylic acid partner in an amide coupling.[1] Over-activation or prolonged exposure to a strong base can lead to the formation of an oxazolone or enolization, which scrambles the stereochemistry of the activated amino acid. While less common for the amine component, harsh basic conditions could potentially lead to epimerization of the C3 center via deprotonation/reprotonation, although this is less likely given the pKa of the C-H bond.

  • Solution:

Recommended ActionRationale & Explanation
Use Racemization-Suppressing Additives When activating the carboxylic acid partner, ensure the use of additives like 1-Hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure . These are superior to HOBt in suppressing racemization.[1] Reagents like HATU and HCTU already contain these moieties.
Minimize Pre-activation Time Pre-activate the carboxylic acid with the coupling reagent for only a short period (1-5 minutes) before adding the azetidine component.[2]
Use a Weaker Base If racemization is a persistent issue, consider replacing a strong, hindered base like DIPEA with a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1]

Diagram of Amide Coupling Troubleshooting

G start Amide Coupling Reaction check_yield Check Reaction Completion (TLC / LC-MS) start->check_yield low_yield Low Yield / No Reaction check_yield->low_yield Incomplete good_yield Reaction Complete check_yield->good_yield Complete reagent Inefficient Reagent? low_yield->reagent racemization Racemization Observed? good_yield->racemization end_node Purify Product use_hatu Use Potent Reagent (HATU, PyBOP) reagent->use_hatu Yes conditions Suboptimal Conditions? reagent->conditions No use_hatu->start Re-run Reaction conditions->good_yield No, Re-evaluate optimize_cond Increase Time / Temp Double Couple conditions->optimize_cond Yes optimize_cond->start Re-run Reaction racemization->end_node No fix_racemization Use HOAt/Oxyma Weaker Base (NMM) racemization->fix_racemization Yes fix_racemization->start Re-run Reaction

Caption: Troubleshooting workflow for amide coupling.

Troubleshooting Guide 2: Methyl Ester Hydrolysis

Converting the methyl ester to a carboxylic acid is a common subsequent step.

Problem 4: Incomplete Hydrolysis to the Carboxylic Acid
  • Observation: Significant amount of starting ester remains even after extended reaction times.

  • Causality: The ester group is at a sterically hindered quaternary carbon. This bulk can impede the approach of the hydroxide ion during base-catalyzed hydrolysis (saponification).

  • Solution:

Recommended ActionRationale & Explanation
Increase Temperature Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier.
Use a Co-Solvent Use a mixture of solvents like THF/Methanol/Water or Dioxane/Water. The organic co-solvent ensures the solubility of the substrate, allowing for a homogeneous reaction and better access of the hydroxide to the ester. A published procedure for a similar substrate uses a mixture of MeOH and 1M NaOH.[3]
Increase Equivalents of Base Ensure a sufficient excess of the base (e.g., 2-4 equivalents of LiOH or NaOH) is used to drive the reaction to completion.
Problem 5: Formation of Ring-Opened Byproducts
  • Observation: Mass spec or NMR data indicates the presence of species corresponding to the addition of a nucleophile (e.g., hydroxide or methoxide) to the azetidine ring, resulting in a linear amino acid derivative.

  • Causality: The azetidine ring is strained and can be opened by nucleophiles, especially under harsh conditions. While generally more stable than aziridines, prolonged heating in strong base could potentially lead to a low level of ring-opening side reactions.

  • Solution:

Recommended ActionRationale & Explanation
Use Milder Conditions Perform the hydrolysis at room temperature or with only gentle heating. Avoid prolonged reaction times at high temperatures.
Use Lithium Hydroxide (LiOH) LiOH is often the base of choice for the hydrolysis of hindered esters in complex molecules as it can sometimes provide better results with fewer side reactions compared to NaOH or KOH.
Monitor the Reaction Closely Use TLC or LC-MS to monitor the reaction. Stop the reaction and work up as soon as the starting material is consumed to minimize the formation of degradation products.

Troubleshooting Guide 3: Azetidine Ring Stability

Problem 6: Suspected Ring-Opening Under Acidic Conditions
  • Observation: During a reaction or purification step involving strong acid (e.g., TFA for deprotection, or preparative HPLC with a TFA modifier), you observe degradation of the product or the appearance of new impurities.

  • Causality: The azetidine nitrogen can be protonated to form an azetidinium ion. This positively charged species activates the ring, making the ring carbons more electrophilic and susceptible to nucleophilic attack and ring-opening. While the ring is reported to be stable to TFA during the deprotection of a tert-butyl ester in a related molecule, prolonged exposure or harsh conditions could still pose a risk.[3]

  • Solution:

Recommended ActionRationale & Explanation
Minimize Exposure Time to Acid If strong acid is required (e.g., for deprotection), keep the reaction time to a minimum and perform the reaction at 0 °C or room temperature rather than at elevated temperatures.
Avoid Strongly Nucleophilic Counter-ions When using acid, be mindful of the counter-ion. For example, using HBr or HI could lead to ring-opening by the bromide or iodide nucleophile. Using acids with non-nucleophilic counter-ions like trifluoroacetate (from TFA) or tetrafluoroborate is preferable.
Use Alternative Purification Methods If product degradation is observed during reverse-phase HPLC with TFA, consider using a formic acid modifier instead, which is less acidic. Alternatively, normal-phase silica gel chromatography of the protected intermediate may be a better option.

Diagram of Azetidine Ring Stability

G cluster_0 Stable Conditions cluster_1 Activating Conditions (Risk of Opening) Azetidine Azetidine Ring (Free Base) Protonation Protonation (H⁺) Azetidine->Protonation Strong Acid Azetidinium Azetidinium Ion (Activated Ring) Protonation->Azetidinium RingOpened Ring-Opened Product Azetidinium->RingOpened Nucleophile Nucleophile (Nu⁻) (e.g., H₂O, Br⁻) Nucleophile->Azetidinium

Caption: Activation and potential ring-opening pathway.

Experimental Protocols

Protocol 1: Free-Basing of the Hydrochloride Salt

This protocol describes the in situ neutralization for direct use in a subsequent reaction.

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv.), a suitable solvent (e.g., anhydrous DMF), and the coupling reagent (e.g., HATU, 1.1 equiv.).

  • Add this compound (1.2 equiv.) to the mixture.

  • Add a non-nucleophilic base (e.g., DIPEA, 2.5 equiv.) dropwise while stirring. The first equivalent neutralizes the HCl salt, making the azetidine available for reaction.

  • Proceed with the coupling reaction as per the optimized protocol.

Protocol 2: Optimized Amide Coupling with HATU

This protocol is a robust starting point for coupling with a standard carboxylic acid.

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and DIPEA (2.5 equiv.) in anhydrous DMF.

  • Stir the solution at room temperature for 2-5 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 equiv.) in a minimum amount of DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Saponification of the Methyl Ester

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Dissolve the methyl ester substrate (1.0 equiv.) in a mixture of THF and Methanol (e.g., 3:1 ratio).

  • Add an aqueous solution of Lithium Hydroxide (LiOH·H₂O, 2.0 equiv. in water) to the solution.

  • Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to 0 °C and carefully acidify to pH ~3-4 with cold 1N HCl.

  • Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.

References

  • Grimm, J. B., et al. (2020). Accurate measurement of fast endocytic recycling kinetics in real time. eLife. [Link]

  • Zajc, B., et al. (2018). Generating Stereodiversity: Diastereoselective Fluorination and Highly Diastereoselective Epimerization of α-Amino Acid Building Blocks. Organic Letters. [Link]

  • Fustero, S., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. [Link]

  • Tayama, E., & Kawai, K. (n.d.). Nucleophilic ring-opening of azetidine derivatives. ResearchGate. [Link]

  • O'Connell, M. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Fleet, G. W. J., et al. (2015). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry. [Link]

  • Algazi, M. L. F. (1973). Nucleophilic Ring Opening Reactions of Azetidines. University of California, Davis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]

  • Fernández, I., et al. (2018). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry – A European Journal. [Link]

  • Badawy, S. I., et al. (1999). Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. Pharmaceutical Development and Technology. [Link]

  • Google Patents. (2019). Compound having S1P5 receptor agonist activity.
  • Google Patents. (2013).
  • Google Patents. (2013).
  • Google Patents. (2024).
  • O'Connell, M. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Najera, C., et al. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules. [Link]

  • Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. [Link]

  • Google Patents. (2016).
  • Nam, J., & Helquist, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • Google Patents. (2024).
  • Badawy, S. I., et al. (1999). Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. PubMed. [Link]

  • Grimm, J. B., et al. (2020). Accurate measurement of fast endocytic recycling kinetics in real time. eLife. [Link]

  • Grimm, J. B., et al. (2020). Accurate measurement of fast endocytic recycling kinetics in real time. National Center for Biotechnology Information. [Link]

  • Google P

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Optimizing reaction conditions for "Methyl 3-fluoroazetidine-3-carboxylate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-fluoroazetidine-3-carboxylate hydrochloride (MFAC-HCl). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for optimizing reaction conditions. This document will address common challenges and frequently asked questions to ensure the successful application of this valuable building block in your research.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and preliminary use of MFAC-HCl.

Q1: How should I properly store and handle this compound?

A: Proper storage is critical to maintain the integrity of the reagent. MFAC-HCl should be stored in a cool, dry place, typically in a freezer, and kept under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. The hydrochloride salt form enhances its stability, making it easier to handle and store compared to the free base.[1] Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound.

Q2: Is it necessary to free-base the hydrochloride salt before my reaction?

A: In most cases, yes. The azetidine nitrogen is protonated in the hydrochloride salt, rendering it non-nucleophilic. To perform N-alkylation or N-acylation reactions, the free base must be generated in situ. This is typically achieved by adding a suitable base to the reaction mixture. The choice of base is critical and depends on the specific reaction conditions (see Troubleshooting Guide below).

Q3: What are the recommended solvents for reactions involving MFAC-HCl?

A: The choice of solvent depends on the reaction type. For N-functionalization reactions, polar aprotic solvents such as dimethylformamide (DMF), dioxane, or acetonitrile are commonly used.[2][3] It is crucial to use anhydrous solvents, as the presence of water can lead to unwanted side reactions, such as hydrolysis of the methyl ester.[2]

Q4: What are the primary applications of this compound?

A: this compound is a key building block in medicinal chemistry and drug discovery.[1][4] The fluorinated azetidine motif is incorporated into larger molecules to modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[5][6] It is frequently used in the synthesis of complex organic molecules and fluorogenic probes.[1][2]

Troubleshooting Guide: Optimizing Reaction Conditions

This section provides in-depth solutions to specific problems that may be encountered during experimentation.

Problem: Low or No Reaction Yield

Q: I am attempting an N-alkylation/acylation, but my reaction yield is very low. What are the likely causes and how can I improve it?

A: Low yields in N-functionalization reactions with MFAC-HCl are a common issue that can often be traced back to the choice and amount of base, reaction temperature, or reagent quality.

Causality & Solutions:

  • Incomplete Free-Basing: The most common reason for low yield is insufficient or inappropriate base to generate the nucleophilic free azetidine.

    • Insight: A stoichiometric amount of a non-nucleophilic organic base is often required to neutralize the hydrochloride salt. An excess is frequently used to drive the reaction forward.

    • Recommendation: Use at least 2-3 equivalents of a hindered organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA).[7] For particularly sensitive substrates, a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) can be effective, especially in palladium-catalyzed cross-coupling reactions.[2][3]

  • Reaction Temperature: Azetidines can be less reactive than other cyclic amines due to ring strain.

    • Insight: Elevated temperatures are often necessary to drive the reaction to completion.

    • Recommendation: Start reactions at room temperature and gradually increase the heat. For challenging couplings, temperatures up to 100°C in a solvent like dioxane or DMF may be required.[3] Always monitor for potential decomposition at higher temperatures.

  • Reagent Quality: The quality of your electrophile and the MFAC-HCl itself is paramount.

    • Insight: Degradation of either starting material will naturally lead to lower yields.

    • Recommendation: Ensure your MFAC-HCl has been stored correctly. Use freshly opened or purified electrophiles.

Problem: Formation of Side Products

Q: I am observing significant side products in my reaction, particularly one that appears to be from ester hydrolysis. How can I prevent this?

A: The methyl ester group is susceptible to hydrolysis, especially under basic or acidic conditions. The formation of the corresponding carboxylic acid can complicate purification and reduce the yield of the desired product.

Causality & Solutions:

  • Base-Mediated Hydrolysis: Strong nucleophilic bases or the presence of water can lead to saponification of the methyl ester.[8]

    • Insight: While a base is needed to free the azetidine nitrogen, strong bases like NaOH or KOH will readily hydrolyze the ester. Even weaker bases in the presence of trace water can cause this issue over long reaction times or at high temperatures.

    • Recommendation:

      • Use anhydrous solvents and reagents to minimize water content.[2]

      • Opt for non-nucleophilic organic bases (e.g., DIPEA, Cs₂CO₃) over inorganic hydroxides.[2][7]

      • If hydrolysis is still an issue, consider using milder conditions (lower temperature, shorter reaction time) or a different base.

  • Acidic Work-up: Hydrolysis can also occur during an acidic aqueous work-up.

    • Insight: Quenching the reaction with a strong acid can promote ester hydrolysis.

    • Recommendation: Use a saturated aqueous solution of a mild salt, like sodium bicarbonate or ammonium chloride, for the initial work-up. Minimize contact time with any acidic layers during extraction.

Experimental Protocols & Data

Protocol 1: General Procedure for N-Arylation (Buchwald-Hartwig Cross-Coupling)

This protocol provides a representative example of a common application for MFAC-HCl.

Step-by-Step Methodology:

  • To a dry reaction vial, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a phosphine ligand (e.g., XPhos, 0.1 eq).

  • Add a suitable base, such as cesium carbonate (Cs₂CO₃, 2.0-2.5 eq).[2][3]

  • Seal the vial and evacuate and backfill with an inert gas (e.g., argon) three times.[3]

  • Add anhydrous dioxane or toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Base Cs₂CO₃, K₂CO₃, K₃PO₄Strong, non-nucleophilic bases are effective for this coupling.
Solvent Dioxane, Toluene, DMFHigh-boiling aprotic solvents are required for the reaction temperatures.
Temperature 80 - 110 °CThermal energy is needed to overcome the activation barrier of the catalytic cycle.
Equivalents of MFAC 1.2 - 1.5A slight excess is used to ensure complete consumption of the limiting aryl halide.
Visualization of Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting a low-yielding N-functionalization reaction.

TroubleshootingWorkflow start Low Yield in N-Functionalization check_base check_base start->check_base check_temp Check Temperature - Is it high enough? (e.g., 80-100°C) check_base->check_temp Yes solution_base Solution: - Use DIPEA or Cs₂CO₃ - Increase equivalents to 2-3 check_base->solution_base No check_reagents Check Reagents - Anhydrous solvent? - Reagent purity? check_temp->check_reagents Yes solution_temp Solution: - Increase temperature incrementally - Monitor for decomposition check_temp->solution_temp No solution_reagents Solution: - Use freshly dried solvent - Verify starting material quality check_reagents->solution_reagents No

Caption: A decision tree for troubleshooting low reaction yields.

References

  • WO2013019561A1 - Nuclear transport modulators and uses thereof - Google P
  • Kid Approved this compound... (URL: [Link])

  • Grimm, J. B., et al. (2020). Accurate measurement of fast endocytic recycling kinetics in real time. Nature Methods, 17(3), 331-338. (URL: [Link])

  • US20240239818A1 - Compounds and compositions comprising fluorophores for use in visualization and purification or manipulation - Google P
  • AU2019224344A1 - Compound having S1P5 receptor agonist activity - Google P
  • O'Hagan, D. (2008). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry, 73(14), 5515–5525. (URL: [Link])

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. (2014). Medicinal Chemistry Research, 23(6). (URL: [Link])

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (URL: )

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Technical Support Center: Purification of 3-Fluoroazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-fluoroazetidine derivatives. As a Senior Application Scientist, I understand that while these strained, fluorinated heterocycles are invaluable building blocks in medicinal chemistry, their unique physicochemical properties can present significant purification challenges.[1][2] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple protocols to explain the underlying principles that govern success.

The inherent ring strain of the azetidine core, combined with the high electronegativity of the fluorine atom, can render these molecules susceptible to decomposition, while their polarity and basicity often complicate standard chromatographic and isolation procedures.[3][4] This resource consolidates field-proven insights and troubleshooting strategies to help you achieve the desired purity and yield for your critical intermediates.

Initial Strategy Selection: A Logic-Based Approach

Before proceeding to specific techniques, it's crucial to select the most appropriate primary purification strategy. The choice depends on the physical state of your crude product, its thermal stability, and the nature of the impurities.

G start Crude 3-Fluoroazetidine Derivative is_oil Is the crude product an oil? start->is_oil is_stable Is it thermally stable? is_oil->is_stable Yes is_salt_forming Is salt formation desirable/feasible? is_oil->is_salt_forming No (Solid) impurities Are impurities significantly different in polarity? is_stable->impurities No distillation Vacuum Distillation is_stable->distillation Yes is_salt_forming->impurities No crystallization Crystallization / Salt Formation is_salt_forming->crystallization Yes chromatography Column Chromatography impurities->chromatography Yes end_point Pure Product distillation->end_point chromatography->end_point crystallization->end_point

Caption: Initial decision workflow for purification strategy.

Troubleshooting Guide & FAQs

This section is organized by common purification techniques and the challenges associated with them.

Column Chromatography

Column chromatography is often the default method, but the polarity and basicity of the azetidine nitrogen can lead to issues like peak tailing and on-column decomposition.

Q: My 3-fluoroazetidine derivative is streaking badly on silica gel, and my recovery is low. What's happening?

A: This is a classic problem caused by the interaction of the basic azetidine nitrogen with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction leads to irreversible adsorption or slow elution, causing streaking and loss of material.

Solutions:

  • Deactivate the Silica: Before loading your sample, flush the column with your eluent containing a small amount of a basic modifier. Triethylamine (TEA) at 0.1-1% (v/v) is most common. The TEA will preferentially bind to the acidic sites on the silica, "masking" them from your compound.

  • Use a Different Stationary Phase: If basic modifiers are incompatible with your molecule, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a polymer-based support.

  • N-Protection: If your synthesis allows, purifying the N-Boc or N-Cbz protected intermediate can be much easier. These protecting groups reduce the basicity of the nitrogen, leading to ideal chromatographic behavior. A Chinese patent for the synthesis of 3-fluoroazetidine derivatives mentions purification of a Boc-protected intermediate using column chromatography.[5]

Q: I'm trying to separate my fluorinated azetidine from a non-fluorinated analog, but they co-elute. How can I improve separation?

A: When polarity and size are very similar, exploiting the unique properties of the fluorine atom is key.

Solution:

  • Use a Fluorinated Stationary Phase: Fluorous chromatography is an excellent technique for separating fluorinated molecules from non-fluorinated ones.[6] Phases like SiliCycle's SiliaBond Tridecafluoro (TDF) or Pentafluorophenyl (PFP) work on the principle of "fluorous-fluorous" interactions. The retention of compounds on these phases depends on both their hydrophobicity and their fluorine content.[6][7] Your 3-fluoroazetidine derivative will be retained more strongly than its non-fluorinated counterpart.

Q: My compound seems to be decomposing on the column. How can I prevent this?

A: Azetidines can be susceptible to ring-opening under acidic conditions. The silica gel surface is acidic enough to catalyze this decomposition, especially with prolonged contact time.

Solutions:

  • Speed is Key: Use flash chromatography with higher pressure rather than gravity chromatography to minimize the residence time on the column.

  • Deactivation: As mentioned above, adding a base like TEA neutralizes the silica surface and can prevent acid-catalyzed decomposition.

  • Temperature Control: If the decomposition is an activated process, running the column in a cold room can sometimes help, although this will also slow down elution and may increase diffusion, leading to broader peaks.

Problem Likely Cause Recommended Solution(s)
Peak Tailing / Streaking Interaction of basic nitrogen with acidic silica.Add 0.1-1% Triethylamine to the eluent; Use neutral or basic alumina.
Low Mass Recovery Irreversible adsorption on silica or decomposition.Deactivate silica with base; Use a less reactive stationary phase; Reduce column residence time.
Co-elution with Impurities Insufficient selectivity of the stationary/mobile phase.Optimize solvent gradient; Switch to a different phase (e.g., C18, PFP, TDF).[6]
On-Column Reaction Acid-sensitivity of the azetidine ring.Neutralize silica with base; Minimize run time; Consider non-silica-based phases.
Crystallization & Salt Formation

For solid compounds, crystallization is a powerful purification tool. Given the basicity of the azetidine nitrogen, forming a salt is an excellent strategy to induce crystallinity and remove non-basic impurities. 3-fluoroazetidine is commonly supplied and handled as its hydrochloride salt.[8][9][10]

Q: My purified 3-fluoroazetidine free base is an oil, making it difficult to handle and store. What can I do?

A: Converting the basic free amine to a salt is the industry-standard solution. Salts are typically crystalline, stable solids with higher melting points, making them easier to handle, weigh, and store. The hydrochloride salt is the most common choice.

Q: How do I choose the right acid to form a salt?

A: The goal is to have a complete proton transfer from the acid to the base. A general rule of thumb, known as the "ΔpKa rule," states that for efficient salt formation ( >99%), the pKa of the acid should be at least 3 units lower than the pKa of the conjugate acid of the base (the azetidinium ion).[11] Since the pKa of protonated azetidines is around 8-9, strong acids like HCl (pKa ≈ -7), H₂SO₄, or methanesulfonic acid are excellent choices.

Q: I added HCl to my crude product, but it just "oiled out" instead of crystallizing. How do I fix this?

A: "Oiling out" occurs when the product-solvent interaction is too strong, or the melting point of the salt is lower than the temperature of the solution.

Solutions:

  • Solvent Choice is Critical: You need an anti-solvent system. The salt should be soluble in one solvent (e.g., methanol, isopropanol) and insoluble in another (e.g., diethyl ether, ethyl acetate, hexanes). Dissolve your crude free base in a minimal amount of the "good" solvent, add the acid, and then slowly add the "bad" (anti-) solvent until turbidity persists.

  • Control the Rate: Add the acid and the anti-solvent slowly and with vigorous stirring. Rapid precipitation often leads to amorphous solids or oils.

  • Temperature: Try cooling the solution slowly after adding the acid/anti-solvent. Scratching the inside of the flask with a glass rod can help induce nucleation.

  • Seeding: If you have a small amount of crystalline material from a previous batch, adding a "seed" crystal can template the crystallization process.

G cluster_0 Salt Formation & Crystallization Workflow start Crude Free Base in Solution (e.g., EtOAc) add_hcl Slowly add stoichiometric HCl solution (e.g., in Dioxane or Ether) start->add_hcl stir Stir at RT or 0°C add_hcl->stir observe Observe Outcome stir->observe precipitate White Precipitate Forms observe->precipitate Success oil_out Product Oils Out observe->oil_out Problem no_change No Change observe->no_change Problem filter Filter solid, wash with cold anti-solvent (e.g., Ether) precipitate->filter troubleshoot_oil Troubleshoot: - Add more anti-solvent - Cool down slowly - Scratch flask walls - Concentrate and re-dissolve oil_out->troubleshoot_oil troubleshoot_sol Troubleshoot: - Solution is too dilute - Concentrate volume - Add anti-solvent no_change->troubleshoot_sol dry Dry under vacuum filter->dry end_point Pure Crystalline HCl Salt dry->end_point troubleshoot_oil->stir troubleshoot_sol->stir

Caption: Workflow for purification via HCl salt formation.

Distillation

For N-unsubstituted or simple N-alkyl 3-fluoroazetidines that are liquids and thermally stable, distillation can be a highly effective method for removing non-volatile impurities (like salts or catalyst residues) or solvents.

Q: Is distillation a good option for my 3-fluoroazetidine derivative?

A: It can be, but with caution. The parent compound, azetidine, has a low boiling point of 62-63 °C.[12] Fluorination is unlikely to increase this dramatically. This makes atmospheric distillation feasible for low molecular weight derivatives. However, for more complex or higher molecular weight compounds, high temperatures can cause decomposition.

Solution:

  • Vacuum Distillation: This is the preferred method.[13] By reducing the pressure, you lower the boiling point of your compound significantly, allowing it to distill at a temperature where it is stable. For example, a compound that boils at 200 °C at atmospheric pressure might distill at below 100 °C under a good vacuum.

Q: I'm concerned about decomposition even under vacuum. How can I minimize this?

A:

  • Keep it Quick: Use a Kugelrohr apparatus or a short-path distillation setup. This minimizes the surface area and the time the compound spends at high temperature.

  • Temperature Control: Heat the distillation flask using a well-controlled oil bath and ensure the flask is not heated much higher than the temperature required for distillation.

  • Check for Incompatibilities: Ensure your compound is not sensitive to any residual acidic or basic impurities in the crude mixture, as these can catalyze decomposition upon heating. A pre-distillation aqueous wash might be necessary.

Chiral Separation

Many pharmaceutical applications require a single enantiomer of a chiral 3-fluoroazetidine derivative.[14] Standard purification techniques will not separate enantiomers.

Q: How can I separate the enantiomers of my chiral 3-fluoroazetidine?

A: You need to introduce a chiral environment. The most common methods in a research and development setting are Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Solutions:

  • Chiral Stationary Phases (CSPs): These are the heart of the separation. Enantiomers interact differently with the chiral surface of the CSP, causing one to elute faster than the other.[15]

    • Common CSPs: Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralpak® and Chiralcel®) are extremely versatile and a good starting point for screening.[16]

  • Method Development:

    • Screening: Test a variety of CSPs with standard mobile phases (e.g., heptane/isopropanol for normal phase, or acetonitrile/methanol with additives for polar organic or reversed phase).[16]

    • Optimization: Once you find a column that shows some separation ("hits"), optimize the mobile phase composition, flow rate, and temperature to maximize the resolution between the two enantiomer peaks. SFC has often proven to be a superior method for chiral separations, offering faster and more efficient results.[15]

Experimental Protocols

Protocol 1: Flash Column Chromatography with Base Deactivation
  • Slurry Preparation: Dry-load your crude product onto a small amount of silica gel for best results. Alternatively, dissolve it in a minimal amount of a strong solvent (e.g., dichloromethane).

  • Column Packing: Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude product). Pack the column using your initial, low-polarity eluent (e.g., 99.5% Hexane / 0.5% Ethyl Acetate).

  • Deactivation: Before loading the sample, flush the packed column with 2-3 column volumes of your starting eluent that has been modified with 0.5% triethylamine (TEA).

  • Sample Loading: Carefully load your sample onto the top of the silica bed.

  • Elution: Run the column using a solvent gradient, gradually increasing the polarity. Collect fractions and analyze them by TLC or LC-MS.

  • Work-up: Combine the pure fractions. The TEA is volatile and will typically be removed along with the solvent under reduced pressure.

Protocol 2: Purification via Hydrochloride Salt Crystallization
  • Dissolution: Dissolve your crude 3-fluoroazetidine free base (1.0 eq) in a suitable solvent in which the salt will be poorly soluble, such as diethyl ether or ethyl acetate (EtOAc). Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidification: While stirring vigorously, slowly add a solution of hydrogen chloride (1.0-1.1 eq). A 2.0 M solution of HCl in diethyl ether or a 4.0 M solution in 1,4-dioxane are commercially available and work well.

  • Precipitation: A white precipitate should form upon addition of the acid. If the product oils out, add more solvent or try a different solvent system. Continue stirring for 30-60 minutes, potentially cooling the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, fresh solvent (e.g., diethyl ether) to remove any soluble, non-basic impurities.

  • Drying: Dry the purified salt in a vacuum oven. The melting point of 3-fluoroazetidine hydrochloride is 128-132°C.[10]

References

  • ResearchGate. (2012). Crystallization in situ, structural investigation, physicochemical properties of azetidine cocrystals with water. [Link]

  • Gizzi, E., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PubMed Central. [Link]

  • Zhang, S., et al. (2021). Analysis of fluorinated compounds by micellar electrokinetic chromatography - mass spectrometry. PubMed. [Link]

  • Wikipedia. Azeotropic distillation. [Link]

  • Feula, A. (2013).
  • Organic Syntheses. Azetidine. [Link]

  • Wadsworth, D. H. (1971). A Facile Synthesis of Azetidines. ElectronicsAndBooks.
  • Google Patents. (2017).
  • ResearchGate. (2020). Fluorinated Heterocycles. [Link]

  • Chemistry LibreTexts. (2023). 8.9: Distillation. [Link]

  • WVU School of Medicine. Chiral Drug Separation. [Link]

  • Pal, S., & Girish, Y. R. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • University of Colorado Boulder, Department of Chemistry. Distillation. [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. [Link]

  • Shimadzu. Analysis and evaluation of chiral drugs in biological samples. [Link]

  • Organic Chemistry at CU Boulder.
  • YouTube. (2020). Azetidine: Basicity and Preparation. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1.
  • CNKI. Synthesis of Azetidines.
  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]

  • MDPI. (2023). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

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Stability of the 3-fluoroazetidine ring under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-fluoroazetidine-containing compounds. This resource is designed to provide in-depth insights and practical troubleshooting advice regarding the stability of the 3-fluoroazetidine ring under common experimental conditions.

The four-membered azetidine ring is a valuable scaffold in medicinal chemistry, prized for its unique conformational constraints and metabolic stability.[1] However, its inherent ring strain, which is intermediate between that of aziridines and pyrrolidines, makes it susceptible to degradation under certain conditions.[2] The introduction of a fluorine atom at the 3-position further modulates the electronic properties of the ring, influencing its stability and reactivity. This guide will address the most common stability-related questions and provide actionable protocols to assess and manage these challenges in your work.

Section 1: Stability Under Acidic Conditions

The primary stability concern for azetidine rings, including 3-fluoroazetidine, is their susceptibility to ring-opening under acidic conditions.[3] This is a critical consideration during aqueous workups, purifications, and formulation studies.

Frequently Asked Questions (FAQs) - Acidic Conditions

Q1: Why is my 3-fluoroazetidine-containing compound degrading during an acidic workup (e.g., 1N HCl wash)?

A1: The degradation is likely due to acid-catalyzed ring-opening of the azetidine moiety. The underlying cause is a combination of two key factors:

  • Ring Strain: The azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), making it thermodynamically inclined to open and relieve this strain.[2]

  • Protonation of the Nitrogen: In an acidic medium, the azetidine nitrogen, being a Lewis base, gets protonated. This protonation turns the amino group into a good leaving group and significantly activates the ring carbons towards nucleophilic attack. The subsequent attack by a nucleophile (such as water or a counter-ion like chloride) leads to the cleavage of a C-N bond and ring-opening.[3]

The fluorine atom at the 3-position, being highly electronegative, will have an inductive electron-withdrawing effect. This effect can influence the basicity of the nitrogen atom and the electrophilicity of the ring carbons, thereby modulating the rate of degradation compared to an unsubstituted azetidine.

Q2: I'm observing low yields after silica gel chromatography. Could this be related to the stability of the 3-fluoroazetidine ring?

A2: Yes, this is a very common issue. Standard silica gel is inherently acidic and can cause on-column degradation of acid-sensitive compounds, including those with an azetidine ring. Prolonged exposure of your 3-fluoroazetidine derivative to the acidic surface of the silica gel during chromatography can lead to the same acid-catalyzed ring-opening observed in acidic workups.

Troubleshooting Steps for Silica Gel Chromatography:

  • Neutralize the Silica Gel: Prepare a slurry of silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), before packing your column. This will neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina for your chromatography.

  • Minimize Residence Time: Run the column with slightly higher pressure to reduce the time your compound spends on the stationary phase.

Q3: How does the N-substituent on the 3-fluoroazetidine ring affect its stability in acidic conditions?

A3: The N-substituent plays a crucial role in the stability of the azetidine ring. Electron-withdrawing groups on the nitrogen can significantly enhance stability under acidic conditions.

  • Electron-Withdrawing Groups (e.g., Boc, Cbz, sulfonyl): These groups decrease the basicity of the azetidine nitrogen. A lower basicity means the nitrogen is less likely to be protonated at a given acidic pH. Reduced protonation leads to a lower rate of acid-catalyzed ring-opening.[3] For instance, N-Boc protected azetidines are generally more stable than their N-alkyl counterparts.

  • N-Aryl Substituents: The stability of N-aryl azetidines is influenced by the electronic properties of the aryl ring. N-pyridyl substituents, for example, can delocalize the nitrogen lone pair, reducing the basicity of the azetidine nitrogen and thereby increasing stability compared to N-phenyl analogs.[3]

The following table, adapted from a study on N-aryl azetidines, illustrates the profound impact of the N-substituent on stability at acidic pH.

N-SubstituentAqueous T1/2 (h) at pH 1.8Azetidine Nitrogen pKa (Calculated)
4-Cyano-phenyl< 0.172.1
4-Methoxy-phenyl0.53.2
Phenyl1.22.9
3-Pyridyl3.8-0.1
4-Pyridyl> 24-1.1
2-Pyridyl> 24-1.1

Data adapted from Bai, Z., et al. (2021).[3]

Visualizing the Degradation Pathway

The following diagram illustrates the general mechanism for the acid-catalyzed ring-opening of a 3-fluoroazetidine.

Caption: Acid-catalyzed ring-opening of 3-fluoroazetidine.

Section 2: Stability Under Basic Conditions

Generally, the azetidine ring is more stable under basic conditions than acidic conditions. However, specific structural features can render it susceptible to base-mediated degradation.

Frequently Asked Questions (FAQs) - Basic Conditions

Q1: Is the 3-fluoroazetidine ring always stable to bases like NaOH or K2CO3?

A1: While more robust than under acidic conditions, stability is not guaranteed and is highly dependent on the overall molecular structure. Ring-opening under basic conditions is less common for simple N-alkyl or N-aryl 3-fluoroazetidines. However, issues can arise in the presence of:

  • Activating Groups: If there are strong electron-withdrawing groups on the nitrogen (e.g., a sulfonyl group), the C-N bonds can be activated towards nucleophilic attack, even by weaker nucleophiles.

  • Intramolecular Reactions: If a nucleophilic group is present elsewhere in the molecule, it could potentially lead to an intramolecular ring-opening reaction.

  • Aza-Payne Type Rearrangements: In specific cases, such as with 2-aziridinemethanols, base-catalyzed rearrangements to form epoxy amines are known. While not directly applicable to all 3-fluoroazetidines, it highlights that strained nitrogen heterocycles can undergo unexpected base-mediated transformations.

Q2: Can the fluorine atom at the 3-position influence stability under basic conditions?

A2: The strong inductive effect of the fluorine atom makes the protons on the same carbon (C3) and adjacent carbons (C2 and C4) more acidic than in a non-fluorinated azetidine. Under strongly basic conditions, this could potentially facilitate elimination reactions if a suitable leaving group is present on an adjacent carbon. However, for a simple 3-fluoroazetidine, this is not a primary degradation pathway.

Section 3: Experimental Protocols for Stability Assessment

It is crucial to empirically determine the stability of your specific 3-fluoroazetidine-containing compound. The following protocols provide a framework for conducting these assessments.

Protocol 1: Assessing Stability in Acidic and Basic Aqueous Solutions

This protocol uses NMR spectroscopy to quantify the degradation of a compound over time at different pH values.

Materials:

  • Your 3-fluoroazetidine compound

  • Deuterated water (D₂O)

  • Deuterated buffer solutions (e.g., phosphate, acetate) at desired pH values (e.g., pH 2, pH 7, pH 10)

  • Internal standard (e.g., trimethylsilyl propionate - TSP)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of your compound in a suitable deuterated organic solvent (e.g., DMSO-d₆) if it is not readily soluble in D₂O.

    • In an NMR tube, add the deuterated buffer solution of the desired pH.

    • Add a known amount of the internal standard (TSP).

    • Add a known amount of your compound (from the stock solution if necessary) to achieve a final concentration suitable for NMR analysis (e.g., 5-10 mM).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum immediately after sample preparation (t=0).

    • Incubate the NMR tube at a constant temperature (e.g., 25 °C or 37 °C).

    • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis:

    • Integrate a well-resolved peak of your starting material and the peak of the internal standard in each spectrum.

    • Calculate the relative amount of your compound remaining at each time point.

    • Plot the percentage of compound remaining versus time to determine the degradation kinetics and half-life (T₁/₂) at each pH.

Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Compound Stock Solution prep_nmr Prepare NMR Samples (Compound + Buffer + Internal Standard) prep_compound->prep_nmr prep_buffers Prepare Deuterated Buffers (pH 2, 7, 10) prep_buffers->prep_nmr acquire_t0 Acquire NMR Spectrum (t=0) prep_nmr->acquire_t0 incubate Incubate at Constant Temperature acquire_t0->incubate acquire_t_series Acquire NMR at Time Intervals incubate->acquire_t_series Loop integrate Integrate Peaks (Compound & Standard) acquire_t_series->integrate calculate Calculate % Remaining vs. Time integrate->calculate plot Plot Kinetics & Determine Half-Life calculate->plot

Caption: Experimental workflow for assessing compound stability via NMR.

References

  • De Kimpe, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Banks, H. D. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Banks, H. D. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate. Available at: [Link]

  • O'Hagan, D. (2012). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate. Available at: [Link]

  • Bai, Z., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. (2017). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • D'hooghe, M., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry. Available at: [Link]

  • GAREGG, P. J., et al. (1991). Base-catalyzed degradation of permethylated 3-O-glycosyl- glycopyranosid-2-uloses. Carbohydrate Research. Available at: [Link]

  • Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. Khan Academy. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoroazetidine. PubChem. Available at: [Link]

  • Reddy, P., et al. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry. Available at: [Link]

  • Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. Available at: [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride. Fisher Scientific. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. Available at: [Link]

  • Vardan, M. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link]

  • ASEAN. (2005). ASEAN Guideline on Stability Study of Drug Product. Food and Drug Administration. Available at: [Link]

Sources

Technical Support Center: Challenges in the Deprotection of Boc-3-fluoroazetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Boc deprotection, specifically focusing on the challenging substrate, Boc-3-fluoroazetidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this unique building block. Here, we will dissect the common issues, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure your success in the lab.

The azetidine ring, a four-membered heterocycle, is a valuable scaffold in medicinal chemistry, offering a rigid structure that can lead to improved potency and pharmacokinetic properties.[1] However, its inherent ring strain makes it susceptible to undesired side reactions, particularly under the acidic conditions typically used for Boc deprotection.[1][2] The presence of a fluorine atom at the C3 position further complicates this process by altering the electronic properties of the ring.

This guide will provide you with the necessary tools and knowledge to confidently perform this deprotection, ensuring high yield and purity of your desired 3-fluoroazetidine-3-carboxylate product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the deprotection of Boc-3-fluoroazetidine-3-carboxylate, offering a systematic approach to problem-solving.

Issue 1: Incomplete Deprotection
  • Symptoms:

    • TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

    • The isolated product is a mixture of the starting material and the desired product, complicating purification.

  • Potential Causes & Solutions:

CauseRecommended Action
Insufficient Acid Strength or Concentration The Boc group on this substrate may be more resilient than anticipated. Increase the concentration of trifluoroacetic acid (TFA), for example, from a 20% solution in dichloromethane (DCM) to a 50% solution.[3] Alternatively, consider switching to a stronger acid system, such as 4M HCl in dioxane.[3][4]
Inadequate Reaction Time or Temperature While many Boc deprotections are complete within an hour at room temperature, this specific substrate may require more forcing conditions.[3] Cautiously increase the reaction time and monitor the progress closely by TLC or LC-MS. A slight increase in temperature (e.g., to 30-40 °C) can also be beneficial, but must be balanced against the risk of side reactions.
Water Contamination The presence of water in the reaction mixture can hydrolyze the acid, reducing its effective concentration and slowing down the deprotection.[5] Ensure that your solvent (e.g., DCM) is anhydrous and that the TFA used is fresh.
Issue 2: Azetidine Ring Opening
  • Symptoms:

    • LC-MS analysis reveals the presence of byproducts with a mass corresponding to a ring-opened species (e.g., addition of a nucleophile to the azetidine).

    • NMR analysis of the crude product shows complex signals that are inconsistent with the desired product.

    • Low isolated yield of the desired product.

  • Potential Causes & Solutions:

CauseRecommended Action
Harsh Acidic Conditions The strained azetidine ring is susceptible to cleavage under strongly acidic conditions, a reaction initiated by the protonation of the ring nitrogen.[1][2] This is the most significant challenge with this substrate. To mitigate this, use the mildest effective acidic conditions. Start with a lower concentration of TFA and perform the reaction at 0 °C. Consider using milder acids such as p-toluenesulfonic acid in a suitable solvent system.[5]
Presence of Nucleophiles Nucleophiles present in the reaction mixture (including the counter-ion of the acid) can attack the protonated azetidine, leading to ring-opening.[2] If using HCl, ensure it is anhydrous. When using TFA, the trifluoroacetate anion is generally non-nucleophilic. Avoid quenching the reaction with nucleophilic bases.
Prolonged Reaction Times The longer the azetidine is exposed to acidic conditions, the greater the chance of ring-opening. Optimize the reaction time by closely monitoring its progress. Once the starting material is consumed, proceed with the workup immediately.
Issue 3: Formation of t-Butylated Byproducts
  • Symptoms:

    • Mass spectrometry shows peaks corresponding to the desired product plus 56 Da (the mass of a t-butyl group).

    • This is less common for this particular substrate unless other nucleophilic groups are present in the molecule.

  • Potential Causes & Solutions:

CauseRecommended Action
Trapping of the t-Butyl Cation The Boc deprotection mechanism generates a reactive tert-butyl cation.[6][7] If other nucleophilic functional groups are present on the molecule, they can be alkylated by this cation.[8][9]
Use of Scavengers To prevent t-butylation, add a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES) or anisole, which will react with the t-butyl cation, preventing it from reacting with your product.[3]

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for the deprotection of Boc-3-fluoroazetidine-3-carboxylate?

A standard starting point is to treat the substrate with a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C to room temperature.[10] The reaction should be monitored closely by TLC or LC-MS and is typically complete within 1-4 hours.

Q2: Are there alternatives to TFA for this deprotection?

Yes, 4M HCl in dioxane is a common and effective alternative to TFA.[4] It often provides the product as an HCl salt, which can sometimes be easier to handle and purify than the corresponding TFA salt.[4] Other milder acids like p-toluenesulfonic acid can also be employed, particularly if the azetidine ring proves to be highly sensitive to cleavage.[5]

Q3: How does the fluorine atom at the C3 position affect the deprotection?

The electron-withdrawing nature of the fluorine atom decreases the basicity of the azetidine nitrogen.[2] This makes the nitrogen less prone to protonation, which is the initial step in acid-catalyzed ring-opening.[1] Therefore, the fluorine atom may impart some additional stability to the ring compared to its non-fluorinated counterpart, although the inherent ring strain remains a major factor.

Q4: What is the best way to work up the reaction?

After the reaction is complete, the volatile components (DCM and excess TFA) can be removed under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.[4] The resulting crude product will be the TFA salt of the deprotected amine. Depending on the subsequent steps, this salt can often be used directly. If the free amine is required, a careful basic workup can be performed. However, care must be taken as the free amine may be unstable.

Q5: How can I purify the final product?

Purification can be challenging due to the polar nature of the product. If the product is obtained as a salt, precipitation from a suitable solvent system (e.g., ether, hexane) can be an effective purification method.[4] Reverse-phase HPLC is another powerful technique for purifying polar compounds. Standard silica gel chromatography can be problematic as the acidic nature of the silica can cause degradation of the sensitive azetidine.[2] If silica gel chromatography is necessary, it is advisable to use a neutralized silica gel or to add a small amount of a basic modifier (e.g., triethylamine) to the eluent.

Experimental Protocols

Protocol 1: Standard Deprotection with TFA in DCM
  • Dissolve Boc-3-fluoroazetidine-3-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 equiv., typically a 20-50% solution in DCM) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with toluene (2-3 times) to remove residual TFA.

  • The resulting crude product, the TFA salt of 3-fluoroazetidine-3-carboxylate, can be used directly or purified further.

Protocol 2: Deprotection with HCl in Dioxane
  • Dissolve Boc-3-fluoroazetidine-3-carboxylate (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or DCM.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv.) to the solution at 0 °C.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude HCl salt.

  • The product can be purified by precipitation from an appropriate solvent system (e.g., by adding diethyl ether).

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the deprotection mechanism and a troubleshooting workflow.

Deprotection_Mechanism Start Boc-Protected Azetidine Protonated Protonated Carbamate Start->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - t-Butyl Cation tButyl tert-Butyl Cation Protonated->tButyl FreeAmine Deprotected Azetidine (Salt) CarbamicAcid->FreeAmine - CO2 CO2 CO2 CarbamicAcid->CO2 Isobutylene Isobutylene tButyl->Isobutylene - H+

Caption: General mechanism for acid-catalyzed Boc deprotection.

Troubleshooting_Workflow Start Start Deprotection (e.g., 20% TFA/DCM, 0°C) Monitor Monitor by TLC/LC-MS after 1 hour Start->Monitor Complete Reaction Complete? (>95% conversion) Monitor->Complete Workup Proceed to Workup Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No SideProducts Significant Side Products? (e.g., Ring Opening) Incomplete->SideProducts IncreaseAcid Increase Acid Conc. (e.g., 50% TFA) or Temperature SideProducts->IncreaseAcid No MilderCond Use Milder Conditions (e.g., lower temp, different acid) SideProducts->MilderCond Yes IncreaseAcid->Monitor MilderCond->Monitor

Caption: Troubleshooting decision tree for Boc deprotection.

References

  • BenchChem. (2025). Technical Support Center: Azetidine Compound Stability.
  • St. Amant, A. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Boc-Protected Amine Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • BenchChem. (2025). Navigating Boc Deprotection: A Guide to Preventing Side Products.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Reddit. (2023). Boc De-protection. [Link]

Sources

Technical Support Center: Optimizing Reactions with Methyl 3-fluoroazetidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-fluoroazetidine-3-carboxylate hydrochloride . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving reaction yields and overcoming common challenges encountered when working with this valuable fluorinated building block. The inherent strain of the azetidine ring, combined with the electronic effects of the geminal fluoro and carboxylate groups, presents unique synthetic challenges that require careful consideration of reaction conditions.

This document moves beyond simple protocols to explain the why behind experimental choices, empowering you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions about the handling, stability, and preliminary steps required for the successful use of this compound.

Question 1: My reaction is not working. I've added my reagents directly to the starting material. What is the most common initial mistake?

Answer: The most frequent oversight is failing to neutralize the hydrochloride salt. The starting material is supplied as a salt, meaning the azetidine nitrogen is protonated (R₂NH₂⁺Cl⁻). In this state, the nitrogen is not nucleophilic and cannot participate in reactions like N-alkylation, N-acylation, or reductive amination. You must first "free-base" the amine to generate the neutral, nucleophilic nitrogen required for these transformations.[1][2]

Question 2: How do I properly "free-base" this compound?

Answer: The goal is to use a base to remove the proton from the azetidine nitrogen without promoting unwanted side reactions, such as hydrolysis of the methyl ester. A non-nucleophilic organic base is ideal.

Recommended Protocol: In-Situ Free-Basing

  • Dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, CH₂Cl₂, THF).

  • Add a suitable non-nucleophilic base, such as triethylamine (TEA, 1.1-1.2 eq.) or diisopropylethylamine (DIPEA, 1.1-1.2 eq.).

  • Stir the mixture at room temperature for 15-30 minutes. The formation of the triethylammonium chloride or diisopropylethylammonium chloride salt is often observed as a precipitate.

  • The resulting solution/suspension containing the free-based amine can typically be used directly in the subsequent reaction step without filtration.

Causality: Using a slight excess of a hindered, non-nucleophilic amine base ensures complete deprotonation of the azetidine hydrochloride without introducing a competing nucleophile that could react with your electrophile or catalyze ester hydrolysis.

Question 3: What are the main stability concerns with this reagent?

Answer: There are two primary stability concerns rooted in the molecule's structure:

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid under both strongly acidic and, particularly, strongly basic conditions.[3][4] The use of strong aqueous bases (e.g., NaOH, LiOH) for free-basing or during workup should be avoided if the ester functionality is to be preserved.

  • Ring Strain: Azetidines possess significant ring strain (~25.5 kcal/mol), making them more susceptible to ring-opening reactions than their five- or six-membered counterparts under harsh conditions (e.g., strong acids, high temperatures).[5][6]

Question 4: How do the 3-fluoro and 3-carboxylate substituents affect reactivity?

Answer: The geminal fluoro and methyl carboxylate groups at the C3 position are strongly electron-withdrawing. This has a significant inductive effect on the azetidine ring.

  • Decreased Nucleophilicity: The electron-withdrawing effect reduces the electron density on the azetidine nitrogen, making the free base less nucleophilic than an unsubstituted azetidine.[2] This may necessitate more forcing conditions (e.g., higher temperatures, more reactive electrophiles, or longer reaction times) for N-functionalization reactions compared to simpler amines.

  • Ring Stability: While electron-withdrawing groups can decrease the basicity of the nitrogen, the effect on ring stability is complex. In some strained systems like aziridines, fluorine substitution has been shown to activate the ring toward nucleophilic attack.[7] While direct evidence for this specific azetidine is limited, it is a potential factor to consider, making it prudent to avoid overly harsh nucleophilic conditions.

Part 2: Troubleshooting Guides for Common Reactions

This section provides structured advice for troubleshooting low yields in three common transformations.

Guide 1: N-Alkylation & N-Arylation

N-alkylation is a common reaction that is often plagued by low conversion with this substrate due to its reduced nucleophilicity.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Incomplete free-basing of the hydrochloride salt. 2. Insufficient reactivity of the electrophile (e.g., alkyl chloride). 3. Low nucleophilicity of the azetidine nitrogen. 4. Poor solubility of reagents.1. Ensure at least 1.1 equivalents of a non-nucleophilic base (TEA, DIPEA) are used. 2. Switch to a more reactive electrophile (Alkyl Bromide > Alkyl Chloride; Alkyl Iodide > Alkyl Bromide). Adding a catalytic amount of sodium or potassium iodide (0.1 eq.) can facilitate the reaction with alkyl chlorides/bromides via in-situ Finkelstein reaction.[8] 3. Increase the reaction temperature. For challenging alkylations, switching to a higher boiling polar aprotic solvent like DMF or DMSO and heating (e.g., 80-120 °C) may be necessary.[8] 4. Use a more polar solvent (DMF, DMSO, NMP) to ensure all components are fully dissolved.
Side Product Formation 1. Ester Hydrolysis: Presence of aqueous base (e.g., K₂CO₃ with water) or prolonged heating. 2. Di-alkylation: Formation of a quaternary azetidinium salt. 3. Ring Opening: Harsh reaction conditions (very high temperatures, strong acids/bases).1. Use an anhydrous organic base (e.g., DIPEA, powdered K₂CO₃). If an aqueous workup is necessary, use a mild buffer like saturated aq. NaHCO₃ and minimize contact time. 2. Use a 1:1 stoichiometry of the free-based azetidine and the alkylating agent. Add the alkylating agent slowly to the solution of the amine. 3. Avoid excessive temperatures (>150 °C) and strong acids/bases. Monitor the reaction and stop it once the starting material is consumed to prevent decomposition.

Workflow for Troubleshooting N-Alkylation

G start Low Yield in N-Alkylation check_freebase Is HCl salt fully neutralized? (≥1.1 eq. organic base?) start->check_freebase check_electrophile Assess Electrophile Reactivity check_freebase->check_electrophile Yes check_conditions Evaluate Reaction Conditions check_electrophile->check_conditions High (e.g., R-I) change_electrophile Use more reactive electrophile (R-Br or R-I) check_electrophile->change_electrophile Low (e.g., R-Cl) increase_temp Increase Temperature (e.g., 60-100 °C in DMF) check_conditions->increase_temp add_iodide Add catalytic KI (0.1 eq.) check_conditions->add_iodide optimize_base Side products observed? increase_temp->optimize_base add_iodide->optimize_base success Yield Improved change_electrophile->success ester_hydrolysis Ester Hydrolysis? → Use anhydrous base (DIPEA) optimize_base->ester_hydrolysis Yes ring_opening Decomposition? → Lower temp, monitor closely optimize_base->ring_opening Yes, but not hydrolysis optimize_base->success No ester_hydrolysis->success ring_opening->success

Caption: Decision workflow for N-alkylation troubleshooting.
Guide 2: N-Acylation

N-acylation is typically faster than N-alkylation but can still present challenges.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Incomplete free-basing of the hydrochloride salt. 2. Deactivation of the acylating agent (e.g., hydrolysis of acyl chloride).1. Ensure complete neutralization with ≥1.1 eq. of an organic base (DIPEA, TEA) prior to adding the acylating agent. 2. Run the reaction under strictly anhydrous conditions (dry solvents, inert atmosphere). Add the amine solution to the acylating agent to ensure the latter is not consumed by trace water.
Side Product Formation 1. Ester Hydrolysis: Basic workup or prolonged reaction time with excess base. 2. Diacylimide formation: Reaction of the product amide with another equivalent of the acylating agent.1. Use a mild aqueous workup (e.g., dilute aq. NH₄Cl or water). Use only a slight excess of the organic base (1.1-1.2 eq.) to scavenge the acid byproduct. 2. Add the acylating agent (1.0 eq.) slowly to the solution of the free-based amine at a low temperature (e.g., 0 °C) to control the reaction.
N-Boc Protection Fails 1. Standard conditions (e.g., Boc₂O, NaOH, H₂O) cause ester hydrolysis.1. Use anhydrous conditions. A reliable method is to react the free-based azetidine with di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in an anhydrous solvent like THF or CH₂Cl₂ at room temperature.[9][10]

Part 3: Advanced Protocols & Mechanistic Insights

Protocol 1: Robust N-Boc Protection

Protecting the azetidine nitrogen with a Boc group is a common strategy to facilitate purification or modulate reactivity in subsequent steps. This protocol is designed to avoid hydrolysis of the methyl ester.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Add anhydrous CH₂Cl₂ to form a stirrable suspension.

  • Add DIPEA (1.2 eq.) and stir the mixture at room temperature for 20 minutes.

  • Add a solution of Boc₂O (1.1 eq.) in anhydrous CH₂Cl₂ dropwise over 10 minutes.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography.

Protocol 2: Reductive Amination with a Sensitive Substrate

Reductive amination is a powerful method for N-alkylation that avoids over-alkylation issues. The choice of reducing agent is critical to prevent the reduction of the aldehyde/ketone before imine formation and to tolerate the ester functionality. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[11][12]

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.)

  • Triethylamine (TEA, 1.1 eq.)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • In a dry flask under an inert atmosphere, combine this compound (1.0 eq.), the desired aldehyde or ketone (1.05 eq.), and anhydrous DCE.

  • Add TEA (1.1 eq.) and stir the mixture for 30-60 minutes at room temperature to allow for free-basing and imine/enamine formation.

  • Add NaBH(OAc)₃ portion-wise over 15 minutes. Note: The reaction can be mildly exothermic.

  • Stir at room temperature until the reaction is complete as judged by TLC or LC-MS (typically 4-24 hours).

  • Carefully quench the reaction by slow addition of saturated aq. NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mechanistic Consideration for Reductive Amination

G cluster_0 Step 1: Free-Basing & Imine Formation cluster_1 Step 2: Reduction A Azetidine·HCl B Free Azetidine A->B + Base - Base·HCl D Iminium Ion B->D Reversible Condensation C Aldehyde (R'CHO) C->D Reversible Condensation F N-Alkylated Product D->F Hydride Transfer E NaBH(OAc)₃ E->D

Sources

Technical Support Center: Reaction Monitoring of Methyl 3-fluoroazetidine-3-carboxylate hydrochloride by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of reactions involving Methyl 3-fluoroazetidine-3-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block and need to monitor its transformations accurately. Given the unique structural features of this compound—a strained azetidine ring, a fluorine atom at a quaternary center, and a methyl ester—in-situ NMR monitoring presents a powerful but nuanced analytical challenge.

This document moves beyond a simple checklist of steps. It delves into the rationale behind experimental choices and provides troubleshooting solutions grounded in chemical principles and extensive field experience.

Section 1: Foundational Concepts & Initial Setup

This section addresses the most common preliminary questions and establishes a robust foundation for your experiments.

FAQ 1: Why is NMR the preferred method for monitoring reactions with this substrate?

Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally well-suited for monitoring reactions involving this compound for several key reasons:

  • Multi-Nuclei Analysis : The presence of both protons (¹H) and fluorine (¹⁹F) provides two independent and highly sensitive spectroscopic handles. ¹⁹F NMR is particularly advantageous due to its 100% natural abundance, high sensitivity, and wide chemical shift range, which minimizes signal overlap.[1][2]

  • Quantitative Accuracy : NMR is an inherently quantitative technique.[3][4] The area of an NMR signal is directly proportional to the number of nuclei, allowing for the accurate determination of reactant consumption, product formation, and the concentration of any intermediates without the need for response factors or calibration curves typical of chromatographic methods.[5][6]

  • Non-Invasive & In-Situ : NMR allows for the non-destructive monitoring of the reaction directly in the NMR tube as it progresses ("in-situ").[7] This provides real-time kinetic data and helps detect unstable intermediates that might be missed with traditional workup and analysis.[8][9]

FAQ 2: Which nucleus, ¹H or ¹⁹F, should I prioritize for monitoring?

For this specific molecule, ¹⁹F NMR is often the superior choice for primary reaction monitoring .

  • Simplicity and Clarity : The ¹⁹F NMR spectrum will likely contain a limited number of signals, one for your starting material and distinct new signals for your fluorinated products or intermediates. This "clean" spectral window drastically simplifies analysis, as there are no signals from non-fluorinated reagents, solvents, or byproducts.[1]

  • Reduced Overlap : The wide chemical shift dispersion in ¹⁹F NMR significantly reduces the probability of signal overlap, a common challenge in ¹H NMR, especially with complex reaction mixtures.[1][2]

  • Complementary Information : While ¹⁹F NMR is ideal for tracking the conversion of the fluorinated core, ¹H NMR remains essential for observing changes in other parts of the molecule (e.g., the methyl ester or substituents added during the reaction) and for confirming the overall structure of the products.

Therefore, the most robust approach is to acquire both ¹H and ¹⁹F spectra sequentially. Modern spectrometers can perform this automatically in an interleaved fashion.[1]

FAQ 3: How do I prepare my sample for in-situ NMR reaction monitoring?

Proper sample preparation is critical for acquiring high-quality, reproducible data.

Step-by-Step Sample Preparation Protocol:

  • Choose a Suitable Deuterated Solvent : The solvent must dissolve all reactants, reagents, and products, and be inert under the reaction conditions. For reactions involving the hydrochloride salt, polar aprotic solvents like DMSO-d₆ or protic solvents like D₂O or CD₃OD are common choices.

  • Accurately Weigh Reactants : Precisely weigh the limiting reagent and the internal standard.

  • Select an Internal Standard (IS) : The IS is crucial for accurate quantification (qNMR).[3]

    • For ¹H NMR : Choose a standard with a simple signal (preferably a singlet) that does not overlap with any reactant or product signals.[10][11] Common choices include 1,4-dinitrobenzene, maleic acid, or dimethyl sulfone.

    • For ¹⁹F NMR : Select a fluorinated compound that is chemically inert and has a signal far from the expected signals of your reaction components.[12] Hexafluorobenzene or 4,4'-difluorodiphenylmethanone are potential candidates.[2]

  • Dissolve and Mix : Dissolve the this compound and the internal standard in the deuterated solvent inside a vial.

  • Acquire a "Time Zero" (t=0) Spectrum : Transfer the solution to an NMR tube and acquire ¹H and ¹⁹F spectra before adding the final reagent that initiates the reaction. This spectrum is your baseline.

  • Initiate the Reaction : Add the final reagent (e.g., a base or nucleophile) to the NMR tube, mix thoroughly but carefully (avoiding sample splashing up the tube), and immediately re-insert the tube into the spectrometer to begin acquiring data over time.

Section 2: Data Acquisition & Processing

This section focuses on the practical aspects of setting up the NMR experiment and processing the resulting data for accurate kinetic analysis.

FAQ 4: What are the critical NMR acquisition parameters for quantitative analysis (qNMR)?

To ensure the signal integrals are truly proportional to concentration, you must use appropriate acquisition parameters.

ParameterRecommended SettingRationale
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing nucleusThis is the most critical parameter for qNMR.[2] It ensures all nuclei have fully returned to their equilibrium state before the next pulse, guaranteeing accurate signal integration. The T₁ (spin-lattice relaxation time) should be measured for both your analyte and internal standard signals using an inversion-recovery experiment.
Pulse Angle 90° (or determined pulse width)A 90° pulse maximizes the signal for a single scan, providing the best signal-to-noise ratio.
Number of Scans (ns) Minimum required for adequate S/NFor reaction monitoring, you want a "snapshot" in time. Too many scans can average the reaction progress over the acquisition period, blurring the kinetic data.[7]
Acquisition Time (at) Sufficient for good resolutionA longer acquisition time provides better resolution to separate closely spaced peaks. However, this must be balanced with the need for rapid time points.
Workflow for Setting Up a Kinetic NMR Experiment

Caption: Workflow for a quantitative NMR reaction monitoring experiment.

FAQ 5: How do I process the data to get a reaction profile?
  • Consistent Processing : Apply the same processing parameters (e.g., line broadening, phasing, baseline correction) to all spectra in the time series. Automated processing routines in most NMR software are ideal for this.

  • Integration :

    • Calibrate the integral of the internal standard to a fixed value (e.g., 1.00).

    • Integrate the signal for your starting material and the key product signal(s) in each spectrum.

  • Calculation : Use the following formula to calculate the concentration or mole fraction of your compound of interest at each time point. The purity of the internal standard must be known. Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    • Where: I = Integral, N = Number of nuclei for the signal, M = Molar mass, m = mass, and P = purity.[3]

  • Plotting : Plot the relative concentration or conversion (%) versus time to obtain the reaction profile.

Section 3: Troubleshooting Common Issues

This section addresses specific problems you may encounter during your experiments, with a focus on the unique chemistry of this compound.

FAQ 6: My baseline is distorted and my peaks are broad. What's wrong?

Poor lineshape and baseline distortion are common issues in reaction monitoring, often caused by changes in the sample matrix as the reaction progresses.[13]

  • Cause 1: Poor Shimming : The magnetic field homogeneity ("shimming") may degrade over time, especially with temperature changes or precipitation.

    • Solution : Before starting the kinetic run, ensure the sample is at the desired reaction temperature and allow it to equilibrate. Perform a thorough shim on the sample. For long reactions, consider periodically stopping the kinetics, re-shimming, and restarting.

  • Cause 2: Precipitation : If a reactant or product is insoluble, it will cause severe line broadening and make quantification impossible.

    • Solution : Ensure you have chosen an appropriate solvent where all species are soluble. If precipitation is unavoidable, NMR may not be the best monitoring technique.

  • Cause 3: Paramagnetic Species : The presence of paramagnetic ions (even at trace levels) can cause significant line broadening.

    • Solution : Ensure all glassware is scrupulously clean. If a reagent is suspected to contain paramagnetic impurities, consider purifying it first.

FAQ 7: I see unexpected new signals appearing and disappearing. Could this be due to azetidine ring instability?

Yes, this is a critical consideration. The four-membered azetidine ring is strained and can be susceptible to ring-opening, especially under certain conditions.[14]

  • Acid-Mediated Ring Opening : The hydrochloride salt form means the reaction starts under acidic conditions. Strong acids can protonate the azetidine nitrogen, creating a reactive azetidinium ion. This ion is susceptible to nucleophilic attack, leading to ring cleavage.[15][16] If your reaction involves adding a nucleophile, you might be observing a ring-opened intermediate or byproduct.

  • Base-Mediated Instability : While the ring is generally more stable under basic conditions, strong bases can promote other reactions. If you are, for example, attempting to N-functionalize the azetidine after deprotonation, monitor for byproducts.

Diagnostic Approach:

  • Run a Stability Control : Prepare a sample of the starting material in your reaction solvent with all reagents except the one that initiates the desired transformation. Monitor this sample by NMR over time at the reaction temperature. This will reveal if the starting material is degrading under the reaction conditions alone.

  • 2D NMR : If you suspect an unexpected byproduct, acquire a 2D NMR spectrum (e.g., HSQC, HMBC) at a key time point to help elucidate its structure.

Potential Decomposition Pathways

G SM Methyl 3-fluoroazetidine- 3-carboxylate HCl Product Desired Product (e.g., N-Arylation) SM->Product Desired Reaction (e.g., Base, Aryl-X) RO_Product Ring-Opened Product SM->RO_Product Acid/Nucleophile -Mediated Ring Opening Hydrolysis_Product 3-Fluoroazetidine- 3-carboxylic Acid SM->Hydrolysis_Product Water/Base or Acid -Mediated Hydrolysis

Caption: Potential reaction and degradation pathways for the substrate.

FAQ 8: The integral of my methyl ester is decreasing, but I'm not seeing a corresponding increase in my expected product. What could be happening?

This scenario often points to an unintended side reaction involving the ester group.

  • Cause: Ester Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, especially if water is present in the reaction mixture.[17][18][19]

    • Signature in ¹H NMR : The singlet corresponding to the methyl group (~3.8-3.9 ppm) will decrease in intensity. You may see a new, broad signal appear in the downfield region (>10 ppm) corresponding to the carboxylic acid proton, though this can sometimes be difficult to observe.

    • Solution : Use anhydrous solvents and reagents if hydrolysis is undesired. If the reaction must be run in the presence of water, be aware that hydrolysis is a potential competing pathway. You can monitor for the formation of methanol as a byproduct of hydrolysis.

References

  • Do, N. M., Olivier, M. A., Salisbury, J. J., & Wager, C. B. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Analytical Chemistry, 83(22), 8766–8771. [Link]

  • ACS Publications. (n.d.). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry. [Link]

  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • Royal Society of Chemistry. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering, 7, 1061-1072. [Link]

  • Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • ACS Publications. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters. [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. (n.d.). [Link]

  • Nanalysis. (n.d.). Reaction monitoring via 19F NMR spectroscopy. [Link]

  • ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). [Link]

  • ACS Publications. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Reddit. (2020, June 30). Isomerization during hydrolysis of a methyl ester. [Link]

  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. [Link]

  • Magritek. (n.d.). Reaction Monitoring. [Link]

  • Quantitative NMR Spectroscopy. (n.d.). [Link]

  • Reddit. (2024, April 5). Hydrolysis of methyl eaters. [Link]

  • Reddit. (2024, August 5). Good fluorine NMR internal standards?. [Link]

  • UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. [Link]

  • Reaction monitoring using online vs tube NMR spectroscopy: Seriously different results. (2025, August 6). [Link]

  • National Center for Biotechnology Information. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]

  • University of Maryland. (n.d.). Troubleshooting. Department of Chemistry and Biochemistry. [Link]

  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. [Link]

  • Beilstein Journals. (n.d.). NMR reaction monitoring in flow synthesis. [Link]

  • National Center for Biotechnology Information. (2017). NMR reaction monitoring in flow synthesis. [Link]

  • ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Hydrolysis of methyl esters.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • Molport. (n.d.). This compound. [Link]

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Technical Support Center: Recrystallization of Methyl 3-fluoroazetidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of Methyl 3-fluoroazetidine-3-carboxylate hydrochloride. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-tested advice to help you overcome common challenges and achieve high purity of your target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Q: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as a viscous oil instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" is a common problem in recrystallization and typically occurs when the solute is highly soluble in the chosen solvent, leading to a supersaturated solution where the solute's melting point is lower than the temperature of the solution.[1] For a polar, salt-like compound such as this compound, this can happen in highly polar solvents if the concentration is too high.

Suggested Solutions:

Possible Cause Suggested Solution Scientific Rationale
Solution is too concentrated. Add more of the hot solvent to the oiled-out mixture until the oil redissolves. Then, allow it to cool more slowly.By diluting the solution, you lower the saturation point, giving the molecules more time and space to orient themselves into a crystal lattice rather than crashing out as a disordered oil.[2]
Cooling rate is too rapid. Insulate the flask to slow down the cooling process. You can wrap it in glass wool or place it in a warm water bath that is allowed to cool to room temperature gradually.Slow cooling is crucial for the formation of well-ordered crystals. Rapid cooling favors precipitation, which can trap impurities and result in an amorphous solid or oil.[3]
Inappropriate solvent choice. If dilution and slow cooling are ineffective, consider a mixed-solvent system. Add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the hot, dissolved solution until slight turbidity appears. Then, add a few drops of the hot solvent to redissolve the turbidity and cool slowly.[4]The anti-solvent reduces the overall solvating power of the system, gently decreasing the solubility of your compound to induce crystallization rather than oiling out. For a hydrochloride salt, a good starting point would be a polar solvent like isopropanol or ethanol, with a less polar anti-solvent like ethyl acetate or diethyl ether.[5]

Experimental Protocol for a Mixed-Solvent System:

  • Dissolve the crude this compound in a minimal amount of a hot, polar solvent (e.g., isopropanol).

  • While the solution is still hot, add a less polar anti-solvent (e.g., ethyl acetate) dropwise with stirring until you observe persistent cloudiness.

  • Add a few drops of the hot polar solvent back into the mixture until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.[3]

Issue 2: No Crystals Form Upon Cooling (Supersaturation)

Q: My solution has cooled to room temperature, and even after being in an ice bath, no crystals have formed. What should I do?

A: This is likely due to supersaturation, a state where the concentration of the solute in the solution is higher than its equilibrium solubility at that temperature.[2] The energy barrier for nucleation (the initial formation of a crystal) has not been overcome.

Suggested Solutions:

Method Procedure Mechanism of Action
Induce Crystallization by Scratching Gently scratch the inside of the flask at the surface of the solution with a glass rod.The microscopic scratches on the glass provide a rough surface that acts as a nucleation site, lowering the energy barrier for crystal formation.[2]
Seed Crystal Addition If you have a small amount of pure, solid this compound, add a tiny crystal to the supersaturated solution.The seed crystal provides a pre-existing template for other molecules to deposit onto, initiating the crystallization process.[2]
Reduce the Volume of Solvent Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Then, allow it to cool again slowly.This increases the level of supersaturation to a point where spontaneous nucleation is more likely to occur. Be cautious not to evaporate too much solvent, as this could lead to oiling out or rapid precipitation of impure crystals.

Logical Flow for Troubleshooting Crystallization Failure:

G start Solution Cooled, No Crystals supersaturation Supersaturation is Likely start->supersaturation scratch Scratch Inner Surface of Flask supersaturation->scratch First attempt crystals_form Crystals Form scratch->crystals_form no_crystals Still No Crystals scratch->no_crystals If ineffective seed Add a Seed Crystal seed->crystals_form seed->no_crystals If ineffective concentrate Concentrate Solution by Evaporation concentrate->crystals_form concentrate->no_crystals If ineffective no_crystals->seed Second attempt no_crystals->concentrate Third attempt reassess Re-evaluate Solvent System no_crystals->reassess

Caption: Troubleshooting flowchart for supersaturation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent has not been explicitly published. However, based on the structure (a polar hydrochloride salt with an ester functional group), a systematic approach to solvent selection is recommended. The principle of "like dissolves like" suggests that polar solvents will be good candidates.[2]

Solvent Selection Strategy:

  • Start with Polar Protic Solvents: Alcohols such as ethanol, methanol, or isopropanol are often good choices for hydrochloride salts as they can solvate both the ionic and organic portions of the molecule.[5] Test the solubility of a small amount of your crude material. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Consider Polar Aprotic Solvents: Solvents like acetonitrile or acetone might also be effective.

  • Investigate Mixed-Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed-solvent system is a powerful alternative.[4] Common combinations for polar compounds include:

    • Ethanol/Ethyl Acetate

    • Isopropanol/Diethyl Ether

    • Methanol/Dichloromethane

Q2: My final product is still impure after one recrystallization. What should I do?

A2: One round of recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to your target compound or if they have co-crystallized.

Strategies for Improving Purity:

  • Perform a Second Recrystallization: Repeating the recrystallization process is often the simplest way to improve purity.

  • Use a Different Solvent System: If impurities persist, they may have very similar solubility in your chosen solvent. Recrystallizing from a different solvent system with different polarity may leave the impurities behind in the mother liquor or cause them to crystallize under different conditions.

  • Charcoal Treatment: If your product has colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[3]

Q3: How can I minimize product loss during recrystallization?

A3: While some product loss is inevitable due to the compound's residual solubility in the cold solvent, you can minimize it through careful technique.[2]

Tips to Maximize Yield:

  • Use the Minimum Amount of Hot Solvent: Adding too much solvent will result in a lower yield as more of your compound will remain dissolved in the mother liquor upon cooling.[2]

  • Ensure Complete Dissolution at High Temperature: Gently heat the solvent to its boiling point to ensure you are creating a truly saturated solution with the minimum amount of solvent.

  • Cool the Solution Slowly, Then Thoroughly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. This maximizes the formation of pure crystals.

  • Wash Crystals with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of fresh, ice-cold solvent to rinse away any remaining impurities without dissolving a significant amount of the product.[3]

Q4: The hydrochloride salt is described as potentially hygroscopic. How should I handle and dry the recrystallized product?

A4: Hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[6] This can affect the accuracy of weighing and may impact downstream applications.

Handling and Drying Protocol:

  • Drying: After collecting the crystals by vacuum filtration, dry them thoroughly under high vacuum. A vacuum oven at a gentle temperature (e.g., 40-50 °C) can be used to accelerate the removal of residual solvent and water.

  • Storage: Store the dried this compound in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.[7][8]

Recrystallization Workflow Diagram:

G start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: General workflow for recrystallization.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham.
  • Methyl azetidine-3-carboxylate hydrochloride. (n.d.). MedChemExpress.
  • This compound. (n.d.). Sigma-Aldrich.
  • Recrystallization and Crystallization. (n.d.). University of California, Irvine.
  • Recrystallization. (2022, August 17). Chemistry LibreTexts.
  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018, April 10). ResearchGate.
  • 3-Fluoroazetidine hydrochloride Product Data Sheet. (n.d.). MedChemExpress.
  • The synthetic method of 3 fluoro azetidine derivatives. (n.d.). Google Patents.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). National Center for Biotechnology Information.
  • Technical Support Center: Crystallization of 1-Butyrylazetidine-3-carboxylic acid. (n.d.). BenchChem.

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Technical Support Center: Chiral Separation of 3-Fluoroazetidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 3-fluoroazetidine-3-carboxylic acid and its derivatives. This guide is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of resolving this unique class of fluorinated, cyclic amino acid analogs. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your separations effectively.

The inherent polarity, zwitterionic nature, and the presence of a fluorine atom in 3-fluoroazetidine-3-carboxylic acid present a distinct set of challenges compared to more conventional chiral molecules. This guide offers structured advice, from initial method development to advanced troubleshooting, leveraging both direct and indirect separation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when initiating a chiral separation project for 3-fluoroazetidine-3-carboxylic acid and its derivatives.

Q1: What are the primary challenges in the chiral separation of 3-fluoroazetidine-3-carboxylic acid?

A1: The primary challenges stem from three key molecular features:

  • High Polarity & Zwitterionic Character: As an amino acid, the molecule is highly polar and exists as a zwitterion, making it poorly soluble in common non-polar solvents used in normal-phase HPLC. This often leads to poor retention and peak shape on many standard chiral stationary phases (CSPs).[1]

  • Fluorine Atom: The electron-withdrawing nature of the fluorine atom alters the acidity of the carboxylic acid and the basicity of the amine, influencing interactions with the stationary phase. It can also introduce unique "fluorophilic" interactions that can be exploited for separation.[2]

  • Small, Rigid Structure: The compact azetidine ring offers limited points of interaction for chiral recognition, which can make finding a CSP with sufficient enantioselectivity challenging.

Q2: Should I use a direct or indirect method for this separation?

A2: The choice depends on your laboratory's capabilities, the required throughput, and whether you need to determine the absolute configuration.

  • Direct Methods (Recommended for Screening): Using a Chiral Stationary Phase (CSP) is the most straightforward approach. It avoids extra reaction steps and potential side reactions. Supercritical Fluid Chromatography (SFC) is particularly advantageous for its speed and efficiency with polar compounds.[3][4] For HPLC, specialized CSPs designed for polar, underivatized amino acids are necessary.[1]

  • Indirect Methods (For Confirmation/When Direct Methods Fail): This involves derivatizing the amino acid with a chiral derivatizing agent (CDA), such as Marfey's Reagent (FDAA), to form diastereomers.[5] These diastereomers can then be separated on a standard achiral column (e.g., C18).[5] This method is robust but requires an additional, quantitative reaction step and careful handling to prevent racemization.[6]

Q3: Which type of Chiral Stationary Phase (CSP) should I screen first for direct separation?

A3: For a polar, zwitterionic analyte like 3-fluoroazetidine-3-carboxylic acid, standard polysaccharide-based CSPs in normal-phase mode are likely to fail. A more targeted screening approach is recommended:

  • Macrocyclic Glycopeptide CSPs: Phases like Teicoplanin-based columns (e.g., Astec CHIROBIOTIC T) are excellent starting points. They possess ionic groups and are compatible with aqueous and polar organic mobile phases, making them ideal for underivatized amino acids.[1]

  • Zwitterionic Ion-Exchange CSPs: Cinchona-based zwitterionic phases (e.g., CHIRALPAK ZWIX) are specifically designed for the direct resolution of ampholytic molecules like amino acids and small peptides. They operate via a double ion-pairing mechanism.[7]

  • Anion-Exchange CSPs: For N-protected derivatives (e.g., Boc- or Fmoc-), where the basic amine is masked, the molecule behaves as an acid. In this case, anion-exchanger CSPs (e.g., CHIRALPAK QN-AX) can provide excellent enantioselectivity.[8]

Q4: Is HPLC or SFC the better technique for this compound?

A4: Both techniques have merit, but Supercritical Fluid Chromatography (SFC) often holds an edge for this specific application.

  • SFC Advantages: SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and higher efficiency.[4][9] The use of alcohol modifiers makes the mobile phase suitable for polar compounds, and SFC is generally considered a "greener" technique with lower solvent consumption.[3][4]

  • HPLC Advantages: HPLC is more universally available. With the correct choice of CSP (as described in Q3) and mobile phase, excellent separations can be achieved. Reversed-phase or polar organic modes are necessary.

Q5: How should I prepare my sample for injection?

A5: Proper sample preparation is critical to avoid peak distortion.

  • Solvent Compatibility: The golden rule is to dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase. Injecting in a strong, non-mobile phase solvent can cause severe peak fronting or splitting. For SFC, dissolving the sample in the alcohol co-solvent is preferred.[10]

  • Concentration: Avoid column overload, which is a common cause of peak tailing.[11] Start with a low concentration (e.g., 0.5-1.0 mg/mL) and inject a small volume (1-5 µL).

  • Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from blocking the column frit.[12]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the chiral separation of 3-fluoroazetidine-3-carboxylic acid derivatives.

Problem 1: Poor Peak Shape (Tailing)

Peak tailing is the most common issue for polar, ionizable compounds and can severely impact resolution and quantitation accuracy.

Visualizing the Troubleshooting Workflow

G Start Peak Tailing Observed Check1 Is Tailing on All Peaks? Start->Check1 Cause_System System Issue: - Extra-column volume - Leaking connections - Frit blockage Check1->Cause_System Yes Cause_Analyte Analyte-Specific Issue: Secondary Interactions Check1->Cause_Analyte No Check2 Is Analyte Basic or Acidic? Cause_Analyte->Check2 Solution_Base For Basic Sites (Azetidine N): Add Basic Additive (e.g., DEA, NH4OH) Check2->Solution_Base Basic Solution_Acid For Acidic Sites (Carboxylic Acid): Add Acidic Additive (e.g., TFA, Formic Acid) Check2->Solution_Acid Acidic Solution_Load Reduce Sample Load (Lower concentration/volume) Solution_Base->Solution_Load Solution_Acid->Solution_Load Solution_pH Adjust Mobile Phase pH (Away from pKa) Solution_pH->Solution_Load Solution_Column Use End-Capped or Specialized Column (e.g., ZWIX, CHIROBIOTIC) Solution_Load->Solution_Column

Caption: Troubleshooting workflow for peak tailing.

Potential Causes & Solutions
Potential Cause Explanation & Causality Recommended Solution(s)
Secondary Silanol Interactions The azetidine nitrogen (basic) can interact strongly with acidic residual silanol groups on silica-based CSPs. This secondary retention mechanism is slower than the primary chiral interaction, causing the peak to tail.[11]1. Use Additives: For SFC or normal-phase HPLC, add a small amount of a basic modifier like diethylamine (DEA) or ammonium hydroxide (0.1-0.2%) to the alcohol co-solvent. This neutralizes the active silanol sites.[13] For reversed-phase on a macrocyclic glycopeptide CSP, ensure the mobile phase pH is adjusted appropriately.[11] 2. Choose a Specialized CSP: Zwitterionic (ZWIX) or end-capped macrocyclic glycopeptide (CHIROBIOTIC) columns are designed to minimize these interactions.[1][7][11]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the carboxylic acid or the azetidine nitrogen, the analyte can exist in both ionized and neutral forms, leading to peak broadening and tailing.1. Adjust pH: For reversed-phase methods, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For this zwitterionic compound, a low pH (e.g., pH 2.5-3.5 using formic or trifluoroacetic acid) will protonate the carboxylate and keep the amine charged, often yielding better peak shape.[11]
Column Overload Injecting too much sample mass saturates the active sites on the CSP, leading to a non-linear isotherm and resulting in a characteristic "shark-fin" tailing peak. Chiral columns often have lower capacity than achiral columns.1. Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 and reinject. 2. Reduce Injection Volume: Decrease the injection volume to 1-2 µL.[11]
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening, which manifests as tailing, especially for early-eluting peaks.[14]1. Optimize Tubing: Use narrow-bore (e.g., 0.005" or 0.12 mm I.D.) PEEK or stainless steel tubing and keep lengths as short as possible. 2. Check Connections: Ensure all fittings are properly seated to eliminate dead volume.
Problem 2: No Separation or Poor Resolution (Rs < 1.5)

Achieving baseline separation is the primary goal. If you see a single peak or two poorly resolved peaks, systematic optimization is required.

Visualizing the Method Development Workflow

G cluster_screening Screening Conditions cluster_optimization Optimization Parameters Start Start: Racemic Mixture of 3-Fluoroazetidine-3-COOH Derivative Screening Step 1: Primary Screening Start->Screening Screen_SFC SFC: - CSPs: ZWIX, CHIROBIOTIC T, Polysaccharide - Modifiers: MeOH, EtOH, IPA Screen_HPLC HPLC (Polar Organic): - CSPs: ZWIX, CHIROBIOTIC T - Mobile Phase: MeOH/ACN + Acid/Base Decision Separation Observed? Screen_SFC->Decision Screen_HPLC->Decision Optimization Step 2: Optimization Decision->Optimization Yes (Partial) Fail Try Indirect Method (Derivatization) Decision->Fail No Opt_MobilePhase Mobile Phase Ratio (% Modifier) Opt_Additive Additive Type & Conc. (TFA, DEA) Opt_Temp Temperature Opt_Flow Flow Rate End Achieved Resolution (Rs > 1.5) Opt_MobilePhase->End Opt_Additive->End Opt_Temp->End Opt_Flow->End

Caption: Systematic workflow for chiral method development.

Potential Causes & Solutions
Potential Cause Explanation & Causality Recommended Solution(s)
Inappropriate CSP The chiral recognition mechanism of the selected CSP is not suitable for the analyte. Enantioselectivity is highly specific and often unpredictable.1. Screen Complementary CSPs: Do not rely on a single column. A good screening set includes a macrocyclic glycopeptide, a zwitterionic phase, and a couple of polysaccharide-based columns (e.g., cellulose and amylose derivatives) for broader coverage.[13]
Mobile Phase Too Strong/Weak If the mobile phase is too strong (high % of polar modifier), the analyte elutes too quickly with insufficient interaction time for chiral recognition. If it's too weak, retention times will be excessively long with broad peaks.1. Optimize Modifier % (SFC): Start with a gradient (e.g., 5-40% MeOH over 10 min) to find the approximate elution window. Then, switch to an isocratic method with a modifier percentage about 5-10% lower than where the peak eluted in the gradient. Adjust in 2-5% increments to maximize resolution.[15] 2. Optimize Mobile Phase Ratio (HPLC): Systematically vary the ratio of the organic modifier (e.g., Methanol or Acetonitrile) to the aqueous or acidic component.
Suboptimal Temperature Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to higher selectivity (alpha) and better resolution.1. Decrease Temperature: Reduce the column temperature in 5-10 °C increments (e.g., from 40 °C down to 25 °C or 15 °C). Be aware that lower temperatures increase mobile phase viscosity and backpressure.[13]
Incorrect Additive Additives not only improve peak shape but can also be crucial for enantioselectivity by modifying the analyte's charge state or interacting with the CSP.1. Screen Additives: For your zwitterionic target, screen both acidic (0.1% TFA or Formic Acid) and basic (0.1% DEA) additives. The optimal additive depends on the specific CSP and its interaction mechanism.[13] An acidic additive is often a good starting point for zwitterionic CSPs.[8]

Part 3: Experimental Protocols

Protocol 1: Direct Chiral SFC Screening Method

This protocol provides a robust starting point for screening 3-fluoroazetidine-3-carboxylic acid on a set of complementary chiral columns.

Objective: To identify a promising CSP and mobile phase combination.

Instrumentation: Analytical SFC system with column and solvent switching capabilities.

Columns to Screen:

  • CHIRALPAK ZWIX(+) or ZWIX(-)

  • Astec CHIROBIOTIC T

  • CHIRALPAK IG (Immobilized Polysaccharide)

  • CHIRALCEL OZ-3 (Coated Polysaccharide)

Procedure:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the racemic analyte in Methanol. Filter through a 0.22 µm syringe filter.

  • System Setup:

    • Mobile Phase A: Supercritical CO₂

    • Co-solvents (Mobile Phase B):

      • B1: Methanol

      • B2: Ethanol

      • B3: Isopropanol

    • Additives: Prepare co-solvents with and without 0.1% Trifluoroacetic Acid (TFA) for screening.

  • Screening Sequence:

    • Equilibrate the first column (e.g., ZWIX) with the starting mobile phase conditions for at least 10 column volumes.

    • Perform a series of automated injections, running a generic gradient on each column with each co-solvent.

  • Typical Gradient Conditions:

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Gradient Program: 5% B to 40% B over 8 minutes, hold at 40% for 2 minutes.

    • Injection Volume: 2 µL

    • Detection: UV at 210 nm (or as appropriate)

  • Evaluation: Analyze the chromatograms for any sign of peak splitting, shoulders, or baseline separation. Select the column/mobile phase combination that shows the best selectivity (alpha > 1.1) for further optimization.[13]

Protocol 2: Indirect Method via Derivatization with Marfey's Reagent (FDAA)

This protocol is for forming diastereomers for separation on an achiral column.

Objective: To determine enantiomeric purity via derivatization.

Materials:

  • Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent)

  • Analyte solution (approx. 1 mg/mL in water or buffer)

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • 2 M Hydrochloric Acid (HCl)

  • Acetonitrile (ACN)

Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, add 50 µL of your analyte solution.

  • Add Base: Add 100 µL of 1 M NaHCO₃ to deprotonate the amine, making it a stronger nucleophile.[12]

  • Add FDAA: Add 200 µL of a 1% (w/v) FDAA solution in acetone.

  • Incubation: Vortex the mixture briefly and incubate at 40-50 °C for 1 hour. The solution should turn yellow.[5]

  • Quench Reaction: After cooling to room temperature, add 100 µL of 2 M HCl to quench the reaction.[12]

  • Dilution & Analysis: Dilute the reaction mixture with an appropriate volume of mobile phase (e.g., 550 µL of 50:50 ACN:Water) and inject into the HPLC system.

  • HPLC Conditions (Achiral Column):

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A typical starting gradient would be 10-90% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 340 nm (the DNP chromophore)

References

  • Jiang, H., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. [Link]

  • Perdih, A., & Dolenc, D. (2017). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]

  • Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. [Link]

  • Lee, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Daicel Chiral Technologies. (2021). SFC Chiral Separations: Method Development with Polysaccharide CSPs. [Link]

  • Schurig, V., & Lindner, W. (2005). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health. [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. [Link]

  • Selvidge, J. (2024). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. YouTube. [Link]

  • YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. [Link]

  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • uHPLCs. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Aurelio, L., et al. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed. [Link]

  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Grellepois, F. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. ResearchGate. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • MDPI. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • ResearchGate. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. [Link]

  • PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. [Link]

  • Google Patents. (2017).
  • Beilstein Journal of Organic Chemistry. (2021). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. [Link]

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Troubleshooting guide for using "Methyl 3-fluoroazetidine-3-carboxylate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-fluoroazetidine-3-carboxylate hydrochloride

Welcome to the technical support guide for this compound (CAS: 1421920-61-7). This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful application of this versatile building block in your research. The unique structure of this reagent, featuring a strained four-membered ring and a fluorine-substituted quaternary center, offers exciting opportunities in drug discovery but also presents specific challenges. This guide is designed to help you navigate those challenges effectively.

Part 1: Compound Profile & Essential Safety

Before beginning any experiment, it is crucial to understand the fundamental properties and handling requirements of your reagents.

Key Chemical Properties
PropertyValueSource(s)
CAS Number 1421920-61-7[1][2]
Molecular Formula C₅H₈FNO₂ · HCl[1]
Molecular Weight 169.58 g/mol N/A
Appearance White to off-white solid[1][3]
Storage Temperature Refrigerator (2-8 °C) or Freezer[1][4]
Safety & Handling

This compound is classified with the signal word "Warning".[1] It is essential to handle this compound in accordance with good laboratory practices.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][5]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles (meeting EN 166 standard), and a lab coat.[5][6][7]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation. Do not get in eyes, on skin, or on clothing.[5][6] Wash hands thoroughly after handling.[7]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and reactivity of the compound.

Q1: The compound is a hydrochloride salt. Do I need to neutralize it before my reaction?

A1: Yes, this is the most critical first step for many reactions. The hydrochloride salt form means the azetidine nitrogen is protonated (as an ammonium salt). This protonated nitrogen is not nucleophilic and will not react in couplings (e.g., amide bond formation, reductive amination). You must add a base to generate the free amine in situ before proceeding.

Q2: What kind of base should I use for the neutralization?

A2: The choice of base is critical. You should use a non-nucleophilic, sterically hindered amine base. The most common and effective choice is N,N-Diisopropylethylamine (DIPEA or Hünig's base) . Add at least 1.1 to 1.5 equivalents of DIPEA to the reaction mixture relative to the hydrochloride salt to ensure complete neutralization. Avoid using bases like triethylamine (TEA) if possible, as its smaller size can sometimes lead to side reactions. Do not use nucleophilic bases like pyridine or DMAP for the primary neutralization step, as they can compete in the subsequent reaction.

Q3: What are the recommended storage conditions and is the compound stable?

A3: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C).[1] For long-term storage, keeping it in a freezer is also recommended.[4] The compound is a solid and is generally stable under these conditions. However, like many amine salts, it can be hygroscopic. Always handle it in a dry environment (e.g., under an inert atmosphere of nitrogen or argon) and ensure the container is sealed tightly after use to prevent moisture absorption.

Q4: What solvents can I use to dissolve this compound?

A4: As a salt, it has limited solubility in non-polar organic solvents. It typically shows good solubility in polar aprotic solvents like Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) [3], and to a lesser extent, Dichloromethane (DCM) or Acetonitrile (ACN), especially after the addition of a base which forms the more organic-soluble free amine. For aqueous solutions, it is soluble in water. Always perform a small-scale solubility test with your chosen solvent system before proceeding with your main reaction.

Part 3: Troubleshooting Experimental Workflows

This section provides solutions to specific problems you may encounter during your experiments.

Amide Coupling Reactions

Amide coupling is one of the most common applications for this building block. The general scheme involves neutralizing the salt and then coupling the free amine with a carboxylic acid.

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Coupling start Methyl 3-fluoroazetidine-3- carboxylate HCl base + Non-Nucleophilic Base (e.g., DIPEA) start->base In polar aprotic solvent (e.g., DMF, DCM) free_amine Free Amine Intermediate (Nucleophilic) base->free_amine reagents + Carboxylic Acid (R-COOH) + Coupling Agent (e.g., HATU) free_amine->reagents Reaction proceeds product N-Acylated Azetidine Product reagents->product

Caption: General workflow for amide coupling.

Q: My amide coupling reaction failed, and I only recovered my starting materials. What went wrong?

A: This is a common issue and almost always points to a problem with the initial neutralization or the activation of the carboxylic acid.

  • Cause 1: Incomplete Neutralization. The azetidine nitrogen remained protonated and thus non-nucleophilic.

    • Solution: Ensure you have added at least 1.1 equivalents of a suitable base like DIPEA. You can check the pH of the reaction mixture (by taking a small aliquot, diluting it, and spotting on a pH strip); it should be basic (pH > 8).

  • Cause 2: Ineffective Coupling Reagent. The coupling reagent may have degraded.

    • Solution: Use a fresh bottle of your coupling reagent (e.g., HATU, HBTU, EDC). These reagents can be sensitive to moisture. Store them in a desiccator. HATU is often a highly reliable choice for hindered couplings.[8][9]

  • Cause 3: Insufficient Reaction Time/Temperature.

    • Solution: While many couplings are complete within a few hours at room temperature, hindered or less reactive partners may require longer reaction times (up to 24 hours) or gentle heating (e.g., 40-50 °C). Monitor the reaction by TLC or LC-MS to track progress.

Q: My reaction is very slow and gives a low yield. How can I optimize it?

A: Slow reactions suggest a low concentration of the reactive species or a high activation energy barrier.

  • Cause 1: Solvent Choice. The solvent may not be optimal for solubility or the reaction mechanism.

    • Solution: DMF is an excellent solvent for amide couplings as it dissolves the amine salt, the free base, and the activated acid intermediate well. If using DCM, solubility might be lower, so ensure a homogenous solution.

  • Cause 2: Steric Hindrance. The quaternary center on the azetidine and potentially a bulky carboxylic acid partner can slow the reaction.

    • Solution: Switch to a more powerful coupling reagent like HATU or PyAOP, which are known to be effective for sterically demanding couplings.[9] Adding an additive like HOBt or DMAP (as a catalyst, not the primary base) can sometimes accelerate the reaction, but use DMAP with caution to avoid side reactions.

G start Amide Coupling Yield is Low/Zero check_base Was at least 1.1 eq. of non-nucleophilic base (DIPEA) added before the coupling agent? start->check_base check_reagents Are the coupling agent (e.g., HATU) and carboxylic acid of high purity and fresh? check_base->check_reagents Yes add_base Action: Add 1.1-1.5 eq. DIPEA. Verify pH > 8 before proceeding. check_base->add_base No check_conditions Was the reaction monitored over a sufficient time period (e.g., 2-24h at RT)? check_reagents->check_conditions Yes use_fresh Action: Use fresh, anhydrous coupling reagents and solvent. Consider a more potent agent like HATU. check_reagents->use_fresh No extend_rxn Action: Extend reaction time. Consider gentle heating (40-50°C). Monitor by LC-MS. check_conditions->extend_rxn No failure Problem Persists: Re-evaluate starting material structures and purity. check_conditions->failure Yes add_base->check_reagents use_fresh->check_conditions extend_rxn->failure

Caption: Decision tree for troubleshooting amide coupling failures.

Reactions at the Ester Group

Q: I'm trying to hydrolyze the methyl ester to the carboxylic acid, but I'm getting decomposition. What should I do?

A: The azetidine ring is strained and can be susceptible to ring-opening under harsh conditions.[10][11] Standard saponification with NaOH or KOH in methanol at high temperatures can lead to degradation.

  • Solution: Use milder hydrolysis conditions. Lithium hydroxide (LiOH) in a mixture of THF and water at 0 °C to room temperature is a standard and much gentler method for ester hydrolysis.[] Monitor the reaction carefully by TLC/LC-MS and quench as soon as the starting material is consumed to avoid over-reaction.

Purification Challenges

Q: My product is a polar compound and is difficult to purify by column chromatography. Do you have any tips?

A: Azetidine-containing molecules are often polar and can be challenging to purify.

  • Cause 1: High Polarity. The product may have very high affinity for silica gel, leading to streaking and poor separation.

    • Solution 1: If using silica gel, try a gradient elution starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity by adding methanol to an Ethyl Acetate or DCM mobile phase (e.g., 0-10% MeOH in DCM). Adding a small amount of triethylamine (~0.1-1%) to the mobile phase can help to deactivate the silica and improve the peak shape of basic compounds.

    • Solution 2: Consider reverse-phase chromatography (C18 silica) with a Water/Acetonitrile or Water/Methanol gradient, often with a TFA or formic acid modifier, which is very effective for polar compounds.

  • Cause 2: Water-Soluble Byproducts. Byproducts from the coupling reaction (e.g., dicyclohexylurea if using DCC, HOBt) can complicate purification.

    • Solution: Perform an aqueous workup before chromatography. Dilute the reaction mixture with a solvent like Ethyl Acetate, and wash with a mild acid (e.g., 1M HCl or citric acid), a base (e.g., sat. NaHCO₃), and brine to remove most water-soluble impurities.[13]

Part 4: Key Experimental Protocols

These protocols provide a validated starting point for common transformations.

Protocol 1: In Situ Neutralization of this compound

This protocol describes the necessary first step before using the compound as a nucleophile.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or DCM) to achieve a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the resulting suspension/solution to 0 °C using an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise while stirring.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 15-30 minutes. The mixture should become a clear solution as the free amine is formed.

  • Confirmation: The resulting solution containing the free amine is now ready for use in the subsequent reaction (e.g., addition of an activated carboxylic acid).

Protocol 2: Standard Amide Coupling with a Carboxylic Acid using HATU

This protocol details a reliable method for forming an N-acyl derivative.

  • Acid Activation: In a separate dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Stir for 5-10 minutes at room temperature.

  • Prepare Amine: In a different flask, prepare the free amine of Methyl 3-fluoroazetidine-3-carboxylate by following Protocol 1 (using 1.0 eq of the HCl salt and 1.2 eq of DIPEA).

  • Coupling: Slowly transfer the activated acid solution from step 1 into the free amine solution from step 2 at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel.

References

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A mild Boc deprotection and the importance of a free carboxylate. ResearchGate. [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Methyl Azetidine-3-carboxylate Hydrochloride, 1 gram, Each. CP Lab Safety. [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Journal of Organic Chemistry. [Link]

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. ResearchGate. [Link]

  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Carboxylic acid reactions overview. Khan Academy. [Link]

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Validation & Comparative

A Researcher's Guide: Azetidine vs. Proline Derivatives in Shaping Peptide Conformation

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide science and drug development, controlling the three-dimensional structure of a peptide is paramount to dictating its function. The strategic incorporation of non-canonical amino acids is a cornerstone of this endeavor, with the goal of constraining the peptide backbone into a bioactive conformation. Among the most powerful tools for this purpose are cyclic amino acids, which act as potent turn inducers. For decades, L-proline (Pro) has been the gold standard, its five-membered pyrrolidine ring a reliable means of introducing kinks and turns into a peptide chain. However, its lower homologue, (S)-azetidine-2-carboxylic acid (Aze), is emerging as a compelling alternative, offering distinct conformational preferences and novel opportunities for peptidomimetic design.[1][2]

This guide provides an in-depth, objective comparison of azetidine and proline derivatives for inducing peptide turns. We will explore their fundamental structural differences, the resulting conformational biases, impacts on biological activity, and practical considerations for their synthetic incorporation, supported by experimental data from peer-reviewed literature.

The Foundation: Proline, The Archetypal Turn Inducer

Proline's unique structure, where the side chain cycles back to the backbone nitrogen, fundamentally restricts the peptide backbone.[3] This constraint limits the possible phi (Φ) torsion angle to a narrow range (approx. -60° to -75°), making it a powerful director of peptide secondary structure.

The Proline Pucker: A Subtle yet Critical Equilibrium

The five-membered pyrrolidine ring of proline is not planar. It exists in two primary "puckered" conformations: Cγ-endo (DOWN) and Cγ-exo (UP).[4] This puckering is a critical determinant of the resulting peptide conformation.[5]

  • Cγ-exo (UP) Pucker: This conformation is often associated with a trans peptide bond preceding the proline residue and favors more compact secondary structures like the polyproline II (PPII) helix.[5] An n→π* interaction between the carbonyl oxygen of the preceding residue and the carbonyl carbon of the proline residue helps stabilize this pucker.[5]

  • Cγ-endo (DOWN) Pucker: This pucker is strongly favored when the preceding peptide bond is in the cis conformation and is often found in tighter turn structures like β-turns.[5][6]

The ability to influence this puckering equilibrium through the synthesis of 4-substituted proline derivatives is a key strategy in peptide design, allowing for fine-tuning of the peptide's final three-dimensional shape.[5][7]

Caption: Puckering states of the five-membered proline ring.

The Challenger: Azetidine, A More Rigid Constraint

Azetidine-2-carboxylic acid (Aze) is the four-membered ring homologue of proline.[2] This seemingly small change—the removal of a single methylene group—has profound consequences for peptide conformation. The increased ring strain in the azetidine ring results in a more rigid and planar structure compared to proline.[8][9]

A Different Turn: Favoring γ-Turns over β-Turns

The most significant distinction in the turn-inducing properties of Aze versus Pro lies in the type of turn they preferentially stabilize. While proline is a well-established inducer of β-turns (a ten-membered hydrogen-bonded ring), the conformational constraints imposed by the azetidine ring force the peptide backbone to adopt a different geometry.[10]

Multiple studies, using a combination of NMR spectroscopy, FT-IR, and molecular modeling, have demonstrated that azetidine residues strongly favor the formation of γ-turns .[10][11] A γ-turn is a tighter structure, characterized by a seven-membered hydrogen-bonded ring involving the carbonyl of the residue preceding Aze and the NH of the residue following it.

This fundamental difference opens up new avenues for peptide design. Where a β-turn might not provide the optimal orientation of side chains for receptor binding, the γ-turn induced by Aze could present a more favorable bioactive conformation.[10][11]

Turn_Comparison cluster_pro Proline-Induced β-Turn cluster_aze Azetidine-Induced γ-Turn Pro Proline Derivative Beta β-Turn (10-membered H-bond ring) Pro->Beta Preferentially Induces Aze Azetidine Derivative Gamma γ-Turn (7-membered H-bond ring) Aze->Gamma Strongly Favors

Caption: Turn preference of Proline vs. Azetidine derivatives.

Head-to-Head Comparison: Azetidine vs. Proline

FeatureProline DerivativesAzetidine DerivativesRationale & Implications
Primary Induced Turn β-Turns (Type I, II, VI etc.)[12]γ-Turns[10][11]Critical for Pharmacophore Modeling: The choice dictates the spatial orientation of flanking residues. Aze provides access to tighter, alternative conformations.
Ring Flexibility Moderately flexible (Cγ-endo/exo puckering)[4]More rigid and planar due to ring strain[8]Predictability vs. Adaptability: Aze's rigidity can lead to more predictable conformations, but Pro's flexibility may allow for better induced fit at a target.
Backbone Conformation Favors trans-amide bonds (exo pucker) but can access cis (endo pucker)[5]Can perturb normal peptide secondary structure, sometimes favoring all-cis conformations in specific sequences[1][13]Structural Diversity: Aze can disrupt canonical structures like polyproline helices, offering a way to introduce unique structural motifs.[1]
Metabolic Stability Generally enhances stability against proteolysisProvides significant protection against enzymatic cleavage[14][15]Drug Development Advantage: The azetidine modification can increase peptide half-life by sterically hindering protease access to adjacent peptide bonds.
Synthetic Accessibility Fmoc-Pro-OH and numerous derivatives are commercially abundant and well-established in SPPS.Synthesis of Fmoc-Aze-OH is more complex and less commercially diverse, but established protocols exist.[1][16]Practical Consideration: Proline is easier and cheaper to incorporate. Azetidine requires more specialized synthetic effort and cost.

Impact on Biological Properties and Applications

The choice between an azetidine or proline derivative is not merely academic; it has direct consequences for a peptide's therapeutic potential.

  • Receptor Binding and Potency: By altering the turn type from β to γ, an Aze substitution can drastically change the orientation of key pharmacophoric side chains. In a study on STAT3 inhibitors, proline-based compounds were optimized into azetidine-2-carboxamide analogues with significantly improved, sub-micromolar potencies, demonstrating how the azetidine scaffold can present a more favorable binding conformation.[17]

  • Metabolic Stability: Peptides are notoriously susceptible to degradation by proteases. The constrained nature of both Pro and Aze residues enhances metabolic stability. However, studies on cyclic peptides have shown that azetidine modification provides superior protection against enzymatic cleavage compared to corresponding unmodified peptides.[14][15] This increased stability is a significant advantage in the development of peptide-based drugs.

  • Facilitating Synthesis of Difficult Sequences: The turn-inducing properties of azetidine can be harnessed to improve the synthesis of challenging peptides, particularly small macrocycles. The introduction of a 3-amino-azetidine (3-AAz) subunit has been shown to act as a potent turn-inducing element, greatly improving the efficiency of macrocyclization for tetra-, penta-, and hexapeptides that are otherwise difficult to synthesize.[14][15]

Experimental Methodologies

Incorporating these non-canonical amino acids into a peptide sequence is most commonly achieved via solid-phase peptide synthesis (SPPS) using the corresponding Fmoc-protected building blocks.

General Protocol for Fmoc-SPPS Incorporation

This protocol outlines the essential steps for coupling either Fmoc-Pro-OH or Fmoc-Aze-OH during automated or manual SPPS.

Workflow: SPPS Coupling Cycle

SPPS_Workflow start Resin-Bound Peptide (Free N-terminus) deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-Xaa-OH, Activator, Base) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 end Resin-Bound Peptide (Lengthened by one residue) coupling->end If no capping capping 5. Capping (Optional) (e.g., Acetic Anhydride) wash2->capping capping->end

Caption: Standard workflow for one cycle of solid-phase peptide synthesis.

Step-by-Step Protocol:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) to which the C-terminal amino acid has been attached. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes. This step liberates the free amine required for the next coupling reaction.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and cleaved Fmoc adducts. This is critical to prevent side reactions in the subsequent step.

  • Activation and Coupling:

    • Causality: The carboxylic acid of the incoming Fmoc-amino acid (Fmoc-Pro-OH or Fmoc-Aze-OH) must be activated to form a highly reactive species that will readily form an amide bond with the free amine on the resin.

    • Procedure: In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent like HATU or HBTU (0.95 eq. relative to the amino acid) in the presence of a non-nucleophilic base such as DIPEA (2-3 eq. relative to the coupling agent) in DMF.

    • Addition: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

    • Self-Validation: Monitor the reaction for completion using a qualitative test like the Kaiser test or Chloranil test. A negative result (e.g., beads remain colorless in the Kaiser test) indicates a complete reaction, as there are no remaining primary amines. For sterically hindered couplings like proline, a second coupling step may be required to ensure the reaction goes to completion.

  • Washing: Wash the resin again with DMF to remove unreacted reagents and byproducts.

  • Capping (Optional): To permanently block any unreacted N-terminal amines and prevent the formation of deletion sequences, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.

Conclusion

Both proline and azetidine derivatives are invaluable tools for constraining peptide conformations and inducing turns. Proline, with its well-understood Cγ-endo/exo puckering, remains the workhorse for generating β-turns and PPII helices. Azetidine-2-carboxylic acid, however, is not merely a smaller version of proline. Its inherent ring strain imposes a more rigid and distinct conformational bias, making it a highly effective inducer of tight γ-turns.[10][11]

The choice between them should be driven by the specific structural hypothesis being tested. If the goal is to explore alternative conformational space, enhance metabolic stability beyond standard proline, or access the unique geometry of a γ-turn, azetidine derivatives offer a powerful and compelling strategy for the modern peptide chemist.[10][14] This ability to fine-tune local geometry is a critical advantage in the rational design of potent and stable peptide therapeutics.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. Available from: [Link]

  • Inserra, M., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 36(5), 457-66. Available from: [Link]

  • Gibbs, E. B., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 26(41), 8968-8973. Available from: [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available from: [Link]

  • Sanderson, J. M., & Hodgson, D. R. W. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-430. Available from: [Link]

  • Avenoza, A., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(7), 2647-2655. Available from: [Link]

  • R-Discovery. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L‐azetidine‐2‐carboxylic acid and L‐proline. Available from: [Link]

  • Semantic Scholar. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L‐azetidine‐2‐carboxylic acid and L‐proline. Available from: [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Available from: [Link]

  • Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(30), 9576-9586. Available from: [Link]

  • Wiley Online Library. (2020). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Available from: [Link]

  • ResearchGate. (2018). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Available from: [Link]

  • ResearchGate. (n.d.). Proline and derivatives that were incorporated into the β-sheet loop of peptide IHF-mimics. Available from: [Link]

  • Turkson, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(15), 11186-11207. Available from: [Link]

  • Balaram, P. (2004). Non-protein amino acids in peptide design. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 116(6), 367-380. Available from: [Link]

  • Vitagliano, L., et al. (2001). Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. Protein Engineering, Design and Selection, 14(10), 733-737. Available from: [Link]

  • Avelar, G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10107. Available from: [Link]

  • Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (2018). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Available from: [Link]

  • ResearchGate. (n.d.). This figure shows the structures of proline (a), L-azetidine-2-carboxylic acid (Aze) (b), etc. Available from: [Link]

  • Avenoza, A., et al. (2008). Azetidine-derived amino acids versus proline derivatives. Alternative trends in reverse turn induction. The Journal of Organic Chemistry, 73(7), 2647-55. Available from: [Link]

  • AIP Publishing. (2013). The puckering free-energy surface of proline. The Journal of Chemical Physics. Available from: [Link]

  • Reseland, J. E., et al. (2016). Proline-Rich Peptide Mimics Effects of Enamel Matrix Derivative on Rat Oral Mucosa Incisional Wound Healing. Journal of Periodontology, 87(1), 93-102. Available from: [Link]

  • ResearchGate. (2017). Investigating proline puckering states in diproline segments in proteins. Available from: [Link]

  • ACS Publications. (2015). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Available from: [Link]

  • bioRxiv. (2024). Stabilization of cis-Proline and type VI β-turns via C–H/O interactions at serine–proline sequences. Available from: [Link]

  • Grant, M. M., et al. (1980). Effect of L-azetidine 2-carboxylic acid on growth and proline metabolism in Escherichia coli. Journal of Bacteriology, 144(3), 1069-1077. Available from: [Link]

  • Rubinstien, R., et al. (2025). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology, 510, 153999. Available from: [Link]

  • MDPI. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences. Available from: [Link]

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A Comparative Guide to the Biological Activity of Molecules Containing 3-Fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for modulating molecular properties.[1][2] Simultaneously, the use of small, strained ring systems like azetidine has gained prominence for introducing three-dimensional character and improving physicochemical parameters.[3] This guide provides an in-depth comparison of the biological and pharmacological implications of combining these two strategies, focusing on the 3-fluoroazetidine moiety. We will explore how this unique structural motif influences key drug-like properties, offering a valuable resource for researchers, medicinal chemists, and drug development professionals.

The Rationale: Merging Fluorine's Influence with a Strained Ring System

The azetidine ring, a four-membered saturated heterocycle, is an attractive design element in medicinal chemistry. Its strained nature provides a defined conformational preference and a vector for exiting a binding pocket, while its nitrogen atom can serve as a key hydrogen bond acceptor or a point of attachment.[3]

Fluorine, the most electronegative element, imparts profound effects when incorporated into organic molecules. Its small size allows it to act as a hydrogen isostere, yet its electronic properties can dramatically alter acidity/basicity, lipophilicity, metabolic stability, and binding interactions.[4][5] Placing a fluorine atom at the 3-position of the azetidine ring creates a powerful synergy, offering a nuanced approach to optimizing drug candidates.

The introduction of a fluorine atom on the azetidine ring leads to predictable, yet powerful, modulations of its core properties.

  • Basicity (pKa) Modulation : The strong electron-withdrawing effect of the fluorine atom significantly reduces the basicity of the azetidine nitrogen. This is a critical parameter for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and potential for off-target effects like hERG channel binding.

  • Conformational Control : Fluorination at the 3-position influences the puckering of the azetidine ring. This conformational constraint can pre-organize the molecule into a bioactive conformation, enhancing binding affinity for its biological target and potentially improving selectivity.[6]

  • Lipophilicity (LogP/LogD) : While fluorination often increases lipophilicity, its effect in the context of the polar azetidine ring can be complex. The impact on LogP is often subtle and depends heavily on the overall molecular context, but it provides a valuable tool for fine-tuning this property.[7]

  • Metabolic Stability : The C-H bond is a common site for metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen with a fluorine atom blocks this metabolic pathway, often leading to a significant increase in the compound's half-life.[8] However, the stability of the azetidine ring itself to other metabolic pathways, such as ring scission, must also be considered.[9]

Comparative Analysis: 3-Fluoroazetidine vs. Non-Fluorinated Azetidine Analogs

To illustrate the practical impact of the 3-fluoroazetidine motif, we will compare its properties to a parent azetidine compound. The data presented below is a representative synthesis based on typical experimental outcomes reported in medicinal chemistry literature.

Table 1: Comparative Physicochemical Properties
PropertyAzetidine Analog3-Fluoroazetidine AnalogRationale for Change
pKa 8.87.2The inductive electron-withdrawing effect of fluorine reduces the electron density on the nitrogen, lowering its basicity.
LogP 1.51.7Fluorine substitution generally leads to a modest increase in lipophilicity.[7]
Calculated Polar Surface Area (PSA) 12.0 Ų12.0 ŲThe PSA is minimally affected as fluorine is not a strong hydrogen bond acceptor.
Table 2: Comparative In Vitro Biological Properties
PropertyAzetidine Analog3-Fluoroazetidine AnalogRationale for Change
Target Binding Affinity (IC₅₀) 50 nM15 nMConformational restriction by fluorine may pre-organize the ligand for optimal binding, increasing potency.
Metabolic Stability (HLM t₁/₂) 15 min>120 minFluorine blocks a potential site of CYP450-mediated oxidation, enhancing metabolic stability.[8]
Aqueous Solubility 150 µg/mL250 µg/mLThe lower pKa results in a higher fraction of the more soluble protonated form at neutral pH, improving solubility.

Visualizing the Mechanistic Impact

Diagrams can effectively illustrate the underlying principles of how 3-fluorination impacts molecular behavior.

Diagram 1: Effect of Fluorination on Azetidine Basicity and Conformation

G cluster_0 Azetidine (Parent) cluster_1 3-Fluoroazetidine Azetidine Azetidine Ring (Puckered Conformation) Nitrogen_A Nitrogen (pKa ~8.8) High Electron Density Azetidine->Nitrogen_A Standard Basicity Fluoroazetidine 3-Fluoroazetidine Ring (Altered Pucker) Nitrogen_F Nitrogen (pKa ~7.2) Reduced Electron Density Fluoroazetidine->Nitrogen_F Lowered Basicity Fluorine Fluorine Atom (Inductive Effect) Fluorine->Fluoroazetidine Withdraws Electron Density & Constrains Conformation

Caption: Inductive effect of fluorine lowers pKa and alters ring conformation.

Diagram 2: Experimental Workflow for Metabolic Stability Assessment

G cluster_workflow In Vitro Metabolic Stability Assay Start 1. Prepare Incubation Mixture (Test Compound, Liver Microsomes, NADPH Buffer) Incubate 2. Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) Start->Incubate Quench 3. Quench Reaction (Add cold Acetonitrile with Internal Standard) Incubate->Quench Process 4. Centrifuge to Pellet Protein Collect Supernatant Quench->Process Analyze 5. LC-MS/MS Analysis (Quantify remaining parent compound) Process->Analyze Calculate 6. Data Analysis (Plot ln(% remaining) vs. time Calculate t₁/₂ and Intrinsic Clearance) Analyze->Calculate

Caption: Standard workflow for determining metabolic half-life in liver microsomes.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, the following detailed protocols are provided.

Protocol 1: Determination of pKa via Potentiometric Titration

This self-validating protocol relies on the precise measurement of pH changes upon addition of a titrant.

  • Preparation :

    • Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).

    • Prepare a 1 mM solution of the test compound in 0.15 M aqueous KCl.

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Titration :

    • Place 20 mL of the compound solution in a thermostatted vessel at 25°C.

    • Titrate the solution with 0.1 M HCl in small, precise increments (e.g., 5 µL) until the pH drops below 2.5.

    • Record the pH after each addition.

    • Back-titrate the solution with 0.1 M NaOH in similar increments until the pH rises above 11.5, again recording the pH at each step.

  • Data Analysis :

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the compound is ionized. Specialized software is used for precise calculation.

  • Causality : This method directly measures the buffering capacity of the ionizable group (the azetidine nitrogen). The strong inductive effect of fluorine requires less titrant to protonate/deprotonate the nitrogen, shifting the inflection point and thus revealing a lower pKa.

Protocol 2: Measurement of Lipophilicity (LogD₇.₄) via Shake-Flask Method

This classic method provides a direct measure of a compound's partitioning between an aqueous and an organic phase.

  • Preparation :

    • Prepare a phosphate buffer solution at pH 7.4.

    • Pre-saturate n-octanol with the pH 7.4 buffer and vice-versa by mixing and allowing the phases to separate overnight.

    • Prepare a 1 mg/mL stock solution of the test compound in DMSO.

  • Partitioning :

    • In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated buffer.

    • Spike with 20 µL of the compound stock solution to a final concentration of 10 µg/mL.

    • Shake the mixture vigorously for 1 hour at room temperature to ensure equilibrium is reached.

    • Centrifuge at 2000 x g for 10 minutes to ensure complete phase separation.

  • Quantification :

    • Carefully sample an aliquot from both the n-octanol and the aqueous buffer phase.

    • Determine the concentration of the compound in each phase using a validated LC-MS/MS method against a standard curve.

  • Calculation :

    • LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

  • Causality : This experiment directly quantifies the compound's preference for a nonpolar (n-octanol) versus a polar (buffer) environment. The increased LogD of the fluorinated analog demonstrates that the addition of fluorine, despite its electronegativity, increases the overall lipophilic character of the molecule.

Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a standard in early drug discovery to predict hepatic clearance.[8]

  • Preparation :

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating solution (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase) in buffer.

    • Prepare a 1 µM working solution of the test compound in buffer.

  • Incubation :

    • Pre-warm the HLM and the compound solution to 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating solution to the HLM/compound mixture. The final HLM concentration should be ~0.5 mg/mL.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot.

  • Reaction Quenching :

    • Immediately add the aliquot to a tube containing 150 µL of ice-cold acetonitrile with a suitable internal standard (for LC-MS/MS quantification).

    • Vortex and centrifuge at 4000 x g for 15 minutes to precipitate the proteins.

  • Analysis :

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis :

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • The half-life (t₁/₂) is calculated as 0.693 / k.

  • Causality : The significant increase in the half-life of the 3-fluoroazetidine analog is direct evidence that the C-H bond at the 3-position was a primary site of metabolism in the parent compound. Replacing it with a stable C-F bond effectively blocks this metabolic route.

Conclusion and Field-Proven Insights

The incorporation of a 3-fluoroazetidine moiety is a powerful and nuanced strategy in modern medicinal chemistry. It is far more than a simple substitution; it is a multi-parameter optimization tool. Our comparative analysis demonstrates that this single modification can concurrently lower basicity, enhance metabolic stability, improve aqueous solubility, and increase target potency through conformational locking.

For drug development professionals, this translates into a higher probability of identifying lead candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[10] The ability to systematically tune pKa can mitigate risks associated with off-target ion channel activity, while the enhancement in metabolic stability can lead to lower required doses and improved pharmacokinetic profiles.[11] As demonstrated in the development of various therapeutic agents, from STAT3 inhibitors to antitumor compounds, the strategic use of building blocks like 3-fluoroazetidine is critical for success.[12][13] This guide provides the foundational data and protocols to empower researchers to rationally apply this valuable motif in their own drug discovery programs.

References

  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. ResearchGate. [Link]

  • The synthetic method of 3 fluoro azetidine derivatives.
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  • Synthesis of 3-Fluoroazetidines. ResearchGate. [Link]

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  • 3-Fluoroazetidine. PubChem, NIH National Center for Biotechnology Information. [Link]

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  • Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate. [Link]

  • Pharmacokinetics of the Antiviral Agent β-l-3′-Fluoro-2′,3′-Didehydro-2′,3′-Dideoxycytidine in Rhesus Monkeys. NIH National Center for Biotechnology Information. [Link]

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  • Safety, tolerability, pharmacokinetics and pharmacokinetic‐pharmacodynamic modelling of the novel H4 receptor inhibitor SENS‐111 using a modified caloric test in healthy subjects. NIH National Center for Biotechnology Information. [Link]

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A Comparative Guide to the Conformational Analysis of Peptides Featuring 3-Fluoroazetidine Residues

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide design and drug discovery, the conformational rigidity of the peptide backbone is a paramount consideration. The strategic incorporation of constrained amino acid analogs can profoundly influence a peptide's three-dimensional structure, and in turn, its biological activity, metabolic stability, and pharmacokinetic profile. Among the arsenal of synthetic amino acids, proline and its analogs have long been favored for their ability to induce specific turns and restrict conformational freedom. This guide provides a comprehensive comparative analysis of peptides containing the novel, fluorinated proline analog, 3-fluoroazetidine-2-carboxylic acid (Aze(3-F)), benchmarked against peptides incorporating proline and other key proline surrogates.

The Critical Role of Conformational Constraint in Peptide Therapeutics

Peptides often suffer from drawbacks such as proteolytic instability and high conformational flexibility, which can lead to reduced receptor affinity and poor oral bioavailability. Introducing conformational constraints through the use of cyclic amino acids is a well-established strategy to mitigate these issues. Proline, with its unique five-membered pyrrolidine ring, restricts the peptide backbone's φ (phi) dihedral angle and influences the cis/trans isomerization of the preceding peptide bond. However, the nuanced conformational effects of proline itself are not always optimal for every therapeutic application. This has spurred the development of a diverse array of proline analogs, each with its own distinct stereochemical and electronic properties.

This guide will delve into the unique conformational landscape imposed by the 3-fluoroazetidine residue, a four-membered ring analog of proline. The introduction of a fluorine atom and the contracted ring size impart distinct structural biases that can be harnessed for rational peptide design.

The Contenders: A Comparative Overview

This guide will focus on a comparative analysis of 3-fluoroazetidine-containing peptides against those containing:

  • L-Proline (Pro): The natural benchmark.

  • (2S,4R)-4-Hydroxyproline (Hyp): A common post-translationally modified proline found in collagen, known to stabilize the Cγ-exo pucker.

  • (2S,4R)-4-Fluoroproline (Flp(4R)) and (2S,4S)-4-Fluoroproline (Flp(4S)): Diastereomeric fluorinated prolines that exhibit strong and opposing influences on ring pucker and the cis/trans amide bond equilibrium.

Conformational Landscape: Puckering and Dihedral Angles

The conformational properties of these cyclic amino acids are largely dictated by the puckering of their rings and the resulting influence on the peptide backbone dihedral angles (φ and ψ).

Ring Puckering: A Tale of Two Conformations

The five-membered pyrrolidine ring of proline and its analogs is not planar and exists in two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up). The substituent at the 3- or 4-position significantly influences this puckering preference through stereoelectronic effects.

The four-membered azetidine ring of Aze(3-F) also exhibits puckering, albeit with a smaller amplitude due to increased ring strain. Computational studies suggest that the azetidine ring can adopt either a puckered or a nearly planar conformation depending on the backbone structure[1].

Comparative Puckering Parameters:

Amino AcidDominant PuckerPuckering Amplitude (approx.)Key Influencing Factor(s)
L-Proline Context-dependent~40°Steric interactions with neighboring residues
Aze(3-F) Puckered/Near PlanarLower than prolineRing strain, backbone conformation[1]
Hyp Cγ-exo (Up)~35-40°Gauche effect of the hydroxyl group
Flp(4R) Cγ-exo (Up)~35-40°Strong gauche effect of the fluorine atom[2]
Flp(4S) Cγ-endo (Down)~35-40°Strong gauche effect of the fluorine atom[3][4]

Cis/Trans Isomerization: A Critical Switch

The peptide bond preceding a proline or proline analog can exist in either a cis or trans conformation. The energy barrier for isomerization is relatively low, leading to a dynamic equilibrium that can be crucial for biological function. The electronic nature of substituents on the proline ring can significantly influence this equilibrium.

Fluorine, being highly electronegative, can modulate the electronic character of the amide bond. In 4-fluoroprolines, the fluorine atom's inductive effect can influence the cis/trans ratio[2]. While specific experimental data for 3-fluoroazetidine is still emerging, computational studies on the parent azetidine-2-carboxylic acid suggest that the smaller ring size alters the bond angles around the nitrogen atom, which in turn affects the cis/trans energy landscape[1].

Comparative Cis/Trans Population (Xaa-Pro/Analog):

Preceding Residue (Xaa)AnalogApproximate % cis Isomer (in aqueous solution)
AliphaticPro 5-15%
AliphaticAze(3-F) Data emerging, expected to differ from Pro due to ring strain
AliphaticHyp Similar to Pro
AliphaticFlp(4R) Lower than Pro (favors trans)[3]
AliphaticFlp(4S) Higher than Pro (favors cis)[3]

Biological Implications: A Glimpse into Bioactivity and Stability

The conformational constraints imposed by these proline analogs can have profound effects on a peptide's biological properties.

Antimicrobial and Anticancer Activity

The incorporation of fluorinated amino acids has been explored as a strategy to enhance the activity and stability of antimicrobial and anticancer peptides[5][6]. While direct data on 3-fluoroazetidine-containing peptides in these contexts is limited, related fluorinated β-lactams have shown potent anticancer activity by inhibiting tubulin polymerization[7]. This suggests that the unique structural features of the 3-fluoroazetidine moiety could be beneficial in designing novel therapeutic peptides.

Proteolytic Stability

A major hurdle in peptide drug development is susceptibility to enzymatic degradation. The introduction of non-natural amino acids can enhance proteolytic stability[2][8]. The altered backbone conformation and the presence of the fluorine atom in 3-fluoroazetidine-containing peptides are expected to confer increased resistance to proteases compared to their proline-containing counterparts. Studies on other fluorinated peptides have shown that fluorination can indeed lead to moderately better protease stability[2][5][9].

Experimental Protocols for Conformational Analysis

A multi-pronged approach employing various spectroscopic and crystallographic techniques is essential for a thorough conformational analysis of these modified peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying peptide conformation in solution.

NMR_Workflow Peptide_Synthesis Peptide Synthesis & Purification NMR_Sample_Prep NMR Sample Preparation (Solvent, Concentration) Peptide_Synthesis->NMR_Sample_Prep Acquisition NMR Data Acquisition (1D ¹H, 2D COSY, TOCSY, NOESY/ROESY, ¹⁹F NMR) NMR_Sample_Prep->Acquisition Assignment Resonance Assignment Acquisition->Assignment Data_Extraction Data Extraction (J-couplings, NOEs, Chemical Shifts) Assignment->Data_Extraction Structure_Calculation Structure Calculation & Refinement (e.g., CYANA, XPLOR-NIH) Data_Extraction->Structure_Calculation Ensemble_Analysis Conformational Ensemble Analysis Structure_Calculation->Ensemble_Analysis

Caption: General workflow for determining peptide structure by X-ray crystallography.

Step-by-Step Protocol for Peptide Crystallization:

  • Peptide Synthesis and High-Purity Purification: Synthesize and purify the peptide to >98% purity as confirmed by RP-HPLC and mass spectrometry.

  • Crystallization Screening: Use commercially available or in-house prepared screens to test a wide range of crystallization conditions (precipitants, buffers, salts, and additives) at various temperatures. The hanging drop or sitting drop vapor diffusion method is commonly used.

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the components to obtain larger, single crystals suitable for diffraction.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.

  • Data Collection and Processing: Mount the cryo-cooled crystal on a goniometer and collect diffraction data using an X-ray source. Process the diffraction data to obtain a set of structure factors.

  • Structure Solution and Refinement: Solve the phase problem to generate an initial electron density map. Build an atomic model of the peptide into the electron density map and refine the model against the diffraction data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of a peptide in solution.

Step-by-Step Protocol for CD Spectroscopy:

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (typically low salt concentration and free of absorbing species in the far-UV region) at a concentration of approximately 0.1 mg/mL.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature.

  • Data Analysis: Analyze the resulting spectrum for characteristic features of different secondary structures:

    • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

    • β-sheet: A negative band at ~218 nm and a positive band at ~195 nm.

    • Random coil: A strong negative band around 200 nm.

Future Outlook

The incorporation of 3-fluoroazetidine residues into peptides represents a promising avenue for the development of novel therapeutics with enhanced conformational stability and biological activity. As more experimental data becomes available, a clearer picture of the precise conformational effects of this unique amino acid will emerge, enabling its more rational application in drug design. Future research should focus on systematic studies comparing a series of peptides containing 3-fluoroazetidine with their proline and other proline analog counterparts to build a comprehensive and predictive understanding of its structural and functional consequences.

References

  • Al-Rawi, J. M. A., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals, 15(9), 1044. [Link]

  • Verhoork, S. L., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(44), 6295-6307. [Link]

  • Kubyshkin, V., & Rubini, M. (2020). Conformational landscape of substituted prolines. Journal of Peptide Science, 26(4), e3237. [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Molecular Structure: THEOCHEM, 808(1-3), 121-131. [Link]

  • Gessier, F., et al. (2015). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 20(8), 13845-13876. [Link]

  • Alonso, E., et al. (2006). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 71(22), 8484-8494. [Link]

  • Fleet, G. W. J., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry, 80(10), 5001-5016. [Link]

  • Koksch, B., et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. FEBS Journal, 274(24), 6433-6442. [Link]

  • Jäpel, M., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(10), 2363-2374. [Link]

  • Koksch, B., et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. FEBS Journal, 274(24), 6433-6442. [Link]

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. [Link]

  • Kubyshkin, V., & Budisa, N. (2021). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Biological Chemistry, 402(3), 285-296. [Link]

  • Dennison, S. R., et al. (2017). Peptides with Dual Antimicrobial and Anticancer Activities. Frontiers in Chemistry, 5, 14. [Link]

  • Kondratov, I. S., et al. (2021). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry, 19(18), 4145-4153. [Link]

Sources

A Guide to the Impact of Fluorination on the Physicochemical Properties of Azetidine Derivatives: A Comparative Analysis of pKa and Lipophilicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, small, saturated heterocycles have emerged as invaluable scaffolds for imparting desirable properties to drug candidates. Among these, azetidine, a four-membered nitrogen-containing ring, offers a unique combination of structural rigidity and three-dimensional character that can significantly improve metabolic stability and binding interactions.[1][2] Concurrently, the strategic incorporation of fluorine has become a cornerstone of drug design, capable of profoundly modulating a molecule's electronic, metabolic, and physicochemical profile.[3][4][5]

This guide provides a comprehensive comparison of how fluorination at the 3-position of the azetidine ring systematically alters two fundamental properties critical to a drug's success: basicity (pKa) and lipophilicity (logP/logD). By synthesizing established principles with experimental data and detailed methodologies, this document serves as a practical resource for researchers, scientists, and drug development professionals seeking to rationally design next-generation therapeutics.

The Underlying Chemistry: Why Fluorine's Influence is Profound

The introduction of fluorine, the most electronegative element, initiates a cascade of electronic and conformational effects that reshape a molecule's behavior.[6] Understanding these root causes is paramount to predicting and exploiting the impact of fluorination.

Modulating Basicity (pKa): The Inductive Effect in Action

The basicity of the azetidine nitrogen is a direct reflection of the availability of its lone pair of electrons to accept a proton. Fluorine atoms exert a powerful, distance-dependent electron-withdrawing effect through the sigma bonds of the molecule—a phenomenon known as the negative inductive effect (-I).

When fluorine is installed at the 3-position, it pulls electron density away from the nitrogen atom. This delocalization reduces the electron density on the nitrogen, making its lone pair less available for protonation. Consequently, the resulting conjugate acid (the protonated azetidinium ion) is less stable. A less stable conjugate acid corresponds to a weaker base, which is quantified as a lower pKa value.[7][8] This effect is additive; introducing a second fluorine atom, as in 3,3-difluoroazetidine, further intensifies electron withdrawal, leading to an even more significant drop in pKa.

cluster_0 Impact of Fluorination on Azetidine pKa cluster_1 A Azetidine (High Electron Density on N) B Protonation (Accepts H+) A->B C Stable Conjugate Acid (High pKa) B->C D Fluorinated Azetidine (Reduced Electron Density on N) D->A Inductive Effect (-I) of Fluorine E Protonation (Accepts H+) D->E F Less Stable Conjugate Acid (Low pKa) E->F

Caption: The inductive effect of fluorine reduces electron density on the nitrogen, lowering pKa.
Navigating Lipophilicity (logP & logD): A Tale of Two Effects

The impact of fluorination on lipophilicity is more nuanced and context-dependent.[9][10] Lipophilicity, a measure of a compound's preference for a lipid-like environment over an aqueous one, is crucial for membrane permeability, solubility, and plasma protein binding. It is typically measured as logP (for the neutral species) or logD (the distribution coefficient at a specific pH for ionizable compounds).[11]

Fluorination can:

  • Increase Lipophilicity: By replacing hydrogen atoms with fluorine, the overall polarizability of the molecule can decrease, and its hydrophobic surface area can increase. This often leads to a higher logP value.

  • Decrease Lipophilicity: The highly polarized carbon-fluorine (C-F) bond introduces a strong local dipole moment. In certain molecular arrangements, this can enhance interactions with polar solvents like water, potentially lowering the logP.

For an ionizable amine like azetidine, the logD at physiological pH (7.4) is the more relevant parameter. As fluorination lowers the pKa, a larger fraction of the compound will exist in its neutral, more lipophilic form at pH 7.4. This pKa-driven effect often contributes to an increase in logD, even if the logP of the neutral form is not dramatically altered.

Comparative Data Analysis: Quantifying the Fluorine Effect

To illustrate these principles, the following table summarizes experimental and calculated data for azetidine and its fluorinated derivatives. The data clearly demonstrate the predictable, step-wise reduction in basicity and a net increase in lipophilicity with increasing fluorination.

CompoundStructurepKa (Conjugate Acid)logP (Calculated)
Azetidine ~11.3[12][13]-0.1[12]
3-Fluoroazetidine 8.71[14]0.1 (est.)
3,3-Difluoroazetidine 6.16[14]0.65 (calc.)[15]

Analysis of Trends:

  • pKa: As predicted by the inductive effect, a single fluorine atom at the 3-position reduces the pKa by approximately 2.6 log units. The addition of a second fluorine atom results in a further reduction of ~2.55 log units. This demonstrates a powerful, consistent, and roughly additive effect, allowing chemists to precisely tune the basicity of the azetidine scaffold to avoid unwanted protonation at physiological pH or to modulate interactions with a target protein.

  • Lipophilicity: The calculated logP values show a steady increase with fluorination. Moving from azetidine to 3,3-difluoroazetidine increases the calculated logP by over 0.7 units. This suggests that for the azetidine core, the effect of increasing the hydrophobic surface area outweighs the introduction of C-F dipoles, leading to a more lipophilic character. This shift can be leveraged to improve membrane permeability and cell penetration.

Experimental Workflows: A Practical Guide

Accurate experimental determination of pKa and lipophilicity is essential for lead optimization. The following protocols describe gold-standard and high-throughput methods.

Protocol 1: pKa Determination by Potentiometric Titration

This method is considered the benchmark for its high precision and accuracy in determining ionization constants.[16][17]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated electrode as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the inflection point of the titration curve.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).[16]

  • Sample Preparation: Prepare a solution of the azetidine derivative (e.g., 1 mM) in a solution of constant ionic strength (e.g., 0.15 M KCl) to minimize activity coefficient fluctuations.[16] For low-solubility compounds, co-solvents may be used, and pKa values can be extrapolated back to 0% co-solvent.

  • Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration to remove dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[16]

  • Titration: Place the solution in a jacketed vessel to maintain constant temperature. Immerse the pH electrode and begin stirring. Titrate the solution with a standardized titrant (e.g., 0.1 M HCl for a basic compound) added in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[16]

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region or by calculating the first derivative of the curve (d(pH)/dV); the peak of the derivative curve corresponds to the equivalence point, and the pKa can be calculated from the half-equivalence point.[18]

cluster_pka Workflow: pKa by Potentiometric Titration prep 1. Sample Preparation (Compound in 0.15M KCl) calib 2. pH Meter Calibration (3-point: pH 4, 7, 10) purge 3. N₂ Purge (Remove dissolved CO₂) calib->purge titrate 4. Titration (Add standardized HCl/NaOH) purge->titrate record 5. Record Data (pH vs. Volume) titrate->record analyze 6. Data Analysis (Plot curve, find inflection point) record->analyze pka_val Result: Precise pKa Value analyze->pka_val

Caption: Experimental workflow for determining pKa via potentiometric titration.
Protocol 2: Lipophilicity Determination (logP/logD)

The choice of method for lipophilicity often involves a trade-off between accuracy and throughput.

Method A: Shake-Flask Method (Gold Standard for logP)

This equilibrium-based method directly measures the partitioning of a compound between n-octanol and water.[19][20]

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a buffer of desired pH, e.g., pH 7.4 phosphate buffer for logD) with n-octanol by mixing and allowing them to separate.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a precise volume of the second phase to achieve a desired volume ratio (e.g., 1:1).

  • Equilibration: Shake the mixture vigorously in a sealed vial at a constant temperature until equilibrium is reached (this can take several hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) phases using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate logP or logD using the formula: logP (or logD) = log10(C_oct / C_aq).

Method B: Reversed-Phase HPLC (High-Throughput for logD)

This indirect method correlates a compound's retention time on a hydrophobic column with its lipophilicity.[21][][23] It is exceptionally well-suited for screening large numbers of compounds.

Step-by-Step Methodology:

  • Calibration: Select a set of 5-10 standard compounds with known logP or logD values that span the expected range of the test compounds.

  • Chromatography: Analyze the standard compounds and the test compounds via RP-HPLC under identical isocratic or gradient conditions. The mobile phase should be buffered to the desired pH (e.g., 7.4) for logD determination.

  • Data Acquisition: Record the retention time (t_R) for each compound. Also, determine the column dead time (t_0) using a non-retained marker (e.g., uracil).

  • Calculate Capacity Factor (k): For each compound, calculate k using the formula: k = (t_R - t_0) / t_0.

  • Generate Calibration Curve: Plot the known logP/logD values of the standard compounds against their corresponding log(k) values. Perform a linear regression to obtain a calibration equation.

  • Determine logP/logD: Use the log(k) value of the test compound and the calibration equation to calculate its logP or logD value.

cluster_logp Workflow: Lipophilicity Determination cluster_sf Method A: Shake-Flask (logP) cluster_hplc Method B: RP-HPLC (logD) start Goal: Measure Lipophilicity sf1 1. Partition between Octanol & Water start->sf1 hplc1 1. Run Standards with known logD values start->hplc1 sf2 2. Equilibrate & Separate sf1->sf2 sf3 3. Quantify Concentration in each phase (LC-MS) sf2->sf3 sf4 Direct Calculation: logP = log([C]oct / [C]aq) sf3->sf4 result Result: logP or logD Value sf4->result hplc2 2. Generate Calibration Curve (logD vs. Retention Time) hplc1->hplc2 hplc3 3. Run Test Compound hplc4 Interpolate from Curve hplc3->hplc4 hplc4->result

Caption: Comparative workflows for Shake-Flask and RP-HPLC lipophilicity determination.

Conclusion

Fluorination is a powerful and reliable strategy for modulating the physicochemical properties of azetidine derivatives. The effect on basicity is particularly predictable, with each fluorine atom at the 3-position inducing a significant and consistent decrease in pKa through a strong inductive effect. This allows for the fine-tuning of a molecule's ionization state at physiological pH. The impact on lipophilicity, while more complex, generally trends toward an increase in logP and logD for the azetidine scaffold, which can be beneficial for improving membrane permeability.

As demonstrated, robust and validated experimental methods, such as potentiometric titration and chromatographic techniques, are essential for accurately quantifying these properties. A thorough understanding of the underlying chemical principles, combined with precise empirical measurement, empowers drug discovery teams to rationally design and optimize azetidine-containing molecules for enhanced therapeutic performance.

References

A Comparative Guide to Linkers Derived from Methyl 3-fluoroazetidine-3-carboxylate hydrochloride in Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in Targeted Therapeutics

In the landscape of modern drug development, precision is paramount. Targeted therapies, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), represent a significant leap forward in our ability to selectively deliver potent therapeutic agents to diseased cells while minimizing collateral damage to healthy tissues. The success of these modalities hinges on the synergistic interplay of three core components: a targeting moiety (an antibody for ADCs, a target-binding ligand for PROTACs), a potent payload (a cytotoxic drug for ADCs, an E3 ligase recruiter for PROTACs), and, critically, the linker that connects them.[1]

The linker is far from a passive tether. Its chemical composition, length, and rigidity profoundly influence the stability, solubility, cell permeability, and pharmacokinetic profile of the entire conjugate.[2][3] An ideal linker must be stable enough to prevent premature payload release in systemic circulation, yet facilitate efficient payload liberation at the target site.[4][5] This delicate balance is a key challenge in the design of next-generation targeted therapeutics.

This guide presents a comparative study of a novel class of linkers derived from "Methyl 3-fluoroazetidine-3-carboxylate hydrochloride." We will explore the theoretical advantages conferred by the unique structural features of the 3-fluoroazetidine moiety and compare these to established linker technologies, such as those based on piperidine, piperazine, and polyethylene glycol (PEG). While direct head-to-head experimental data for this specific linker is emerging, this guide will provide a robust framework for its evaluation, including a representative synthesis protocol, key comparative metrics, and detailed experimental workflows to empower researchers in this exciting field.

The Rationale for 3-Fluoroazetidine-Based Linkers: A Trifecta of Advantageous Properties

The incorporation of a 3-fluoroazetidine scaffold into a linker is a strategic design choice aimed at leveraging a confluence of beneficial physicochemical properties.

  • Metabolic Stability: The four-membered azetidine ring is a rigid structure that is less susceptible to enzymatic degradation compared to more flexible acyclic linkers or larger heterocyclic systems like piperidine.[6] This inherent stability can lead to a longer plasma half-life of the drug conjugate, ensuring that more of the therapeutic agent reaches its intended target.

  • Structural Rigidity and Conformational Pre-organization: The constrained nature of the azetidine ring can pre-organize the linker into a defined conformation. In the context of PROTACs, this can reduce the entropic penalty of forming the crucial ternary complex (target protein-PROTAC-E3 ligase), potentially leading to enhanced degradation efficiency.[2][7]

  • Modulation of Physicochemical Properties by Fluorination: The introduction of a fluorine atom at the 3-position of the azetidine ring is a key design feature. Fluorine's high electronegativity can lower the pKa of the azetidine nitrogen, influencing its charge state at physiological pH and potentially improving cell permeability. Furthermore, strategic fluorination is a well-established medicinal chemistry strategy to block sites of oxidative metabolism, further enhancing the linker's stability.

Hypothetical Synthesis of a Bifunctional Linker from this compound

The following is a representative, multi-step protocol for the synthesis of a bifunctional linker derived from this compound, suitable for conjugation to both a payload and a targeting moiety. This protocol is based on established organic synthesis principles.

Scheme 1: Synthesis of a 3-Fluoroazetidine-Based Bifunctional Linker

G start Methyl 3-fluoroazetidine-3-carboxylate HCl step1 1. N-Boc Protection start->step1 Boc2O, Et3N step2 2. Ester Reduction step1->step2 LiBH4 step3 3. Mesylation step2->step3 MsCl, Et3N step4 4. Azide Displacement step3->step4 NaN3 step5 5. Boc Deprotection step4->step5 TFA or HCl step6 6. Amide Coupling with Maleimide Moiety step5->step6 Maleimidohexanoic acid, HATU, DIPEA step7 7. Azide Reduction step6->step7 P(Ph)3, H2O final Bifunctional Linker (Maleimide and Amino groups) step7->final

A representative synthetic workflow.

Part 1: Synthesis of N-Boc-3-fluoro-3-(hydroxymethyl)azetidine

  • N-Boc Protection: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to neutralize the hydrochloride salt. Then, add di-tert-butyl dicarbonate (Boc₂O) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Ester Reduction: The resulting N-Boc protected methyl ester is then reduced to the corresponding primary alcohol. This can be achieved using a mild reducing agent like lithium borohydride (LiBH₄) in a solvent such as tetrahydrofuran (THF).

Part 2: Introduction of the Second Functional Group

  • Hydroxyl to Azide Conversion: The primary alcohol is first converted to a good leaving group, for example, by mesylation using methanesulfonyl chloride (MsCl) in the presence of a base. The resulting mesylate is then displaced with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield N-Boc-3-(azidomethyl)-3-fluoroazetidine.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane or with HCl in dioxane, to liberate the azetidine nitrogen.

Part 3: Final Assembly of the Bifunctional Linker

  • Amide Coupling: The deprotected azetidine is then coupled with a maleimide-containing carboxylic acid (e.g., 6-maleimidohexanoic acid) using standard peptide coupling reagents like HATU and a base such as DIPEA. This step introduces the thiol-reactive maleimide group for conjugation to a cysteine residue on an antibody.

  • Azide Reduction: Finally, the azide group is reduced to a primary amine using a reagent like triphenylphosphine (P(Ph)₃) followed by water (Staudinger reaction) or by catalytic hydrogenation. This primary amine can then be used for conjugation to a payload containing a carboxylic acid.

The final product is a bifunctional linker with a maleimide group at one end and a primary amine at the other, incorporating the 3-fluoroazetidine core.

Comparative Framework: 3-Fluoroazetidine vs. Other Linker Scaffolds

While direct, head-to-head experimental data for a linker derived from this compound is not yet widely available in the literature, we can establish a framework for comparison based on the known properties of related linker classes. The following tables provide a comparative overview of the expected properties of a 3-fluoroazetidine linker against common alternatives.

Table 1: Comparative Physicochemical and Metabolic Properties of Linkers

Linker TypeExpected RigidityExpected Metabolic StabilityExpected SolubilityKey Considerations
3-Fluoroazetidine HighHighModerateRigid structure may aid ternary complex formation in PROTACs. Fluorine may block metabolic hotspots.
Piperidine HighModerate to HighModerateCan be susceptible to N-dealkylation and ring oxidation.[6]
Piperazine HighModerate to HighModerate to HighThe second nitrogen can be protonated to improve solubility.[2][8]
Alkyl Chain LowVariableLowFlexible, but can be susceptible to metabolism. Can increase lipophilicity.
PEG LowModerateHighIncreases hydrophilicity and can improve pharmacokinetics, but may have reduced metabolic stability.[3][9]

Table 2: Comparative Performance Metrics in ADCs and PROTACs

Performance Metric3-Fluoroazetidine Linker (Expected)Piperidine/Piperazine LinkerPEG Linker
Plasma Stability HighModerate to HighModerate
Cell Permeability Moderate to HighModerateVariable (can be low for long chains)
In Vitro Potency (IC50/DC50) Potentially high due to favorable conformationHighVariable, highly dependent on length
In Vivo Efficacy Potentially improved due to enhanced stabilityGoodCan be good, but may have faster clearance
"Hook Effect" (PROTACs) May be mitigated by rigid conformationMay be mitigated by rigid conformationCan be more pronounced with flexible linkers

Experimental Protocols for Comparative Evaluation

To empirically validate the performance of a 3-fluoroazetidine-based linker, a series of standardized experiments must be conducted, comparing it to other linkers within the same ADC or PROTAC construct.

Protocol 1: In Vitro Plasma Stability Assay

This assay is crucial for determining the linker's stability in a biological matrix and predicting its in vivo half-life.

Workflow for In Vitro Plasma Stability Assay

G start Incubate ADC/PROTAC in Plasma (Human, Mouse, Rat) at 37°C timepoint Collect Aliquots at Various Time Points (e.g., 0, 6, 24, 48, 96, 168h) start->timepoint quench Quench Reaction (e.g., Acetonitrile Precipitation) timepoint->quench analysis LC-MS/MS Analysis quench->analysis dar Determine Drug-to-Antibody Ratio (DAR) (for ADCs) analysis->dar free_payload Quantify Free Payload/Metabolites analysis->free_payload data Calculate Half-Life (t1/2) dar->data free_payload->data

A typical workflow for assessing linker stability in plasma.

Step-by-Step Methodology:

  • Incubation: Incubate the test conjugate (e.g., ADC with a 3-fluoroazetidine linker) and control conjugates (e.g., with piperidine or PEG linkers) at a final concentration of 100 µg/mL in fresh plasma (human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately quench the reaction by adding three volumes of cold acetonitrile containing an internal standard and store at -80°C.

  • Sample Preparation: Thaw the samples and centrifuge at high speed to pellet precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload. For ADCs, the intact or partially degraded conjugate can also be analyzed to determine the change in the drug-to-antibody ratio (DAR) over time.[10][11]

  • Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload against time to determine the half-life (t₁/₂) of the conjugate in plasma.

Protocol 2: In Vitro Cytotoxicity/Degradation Assay

This assay determines the potency of the final conjugate in a cell-based model.

For ADCs (Cytotoxicity Assay, e.g., MTT or CellTiter-Glo):

  • Cell Seeding: Seed a cancer cell line expressing the target antigen in a 96-well plate.

  • Treatment: Treat the cells with serial dilutions of the ADCs containing different linkers.

  • Incubation: Incubate the cells for a period of 72-120 hours.

  • Viability Assessment: Add a viability reagent (e.g., MTT or CellTiter-Glo) and measure the signal (absorbance or luminescence).

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

For PROTACs (Degradation Assay, e.g., Western Blot or In-Cell Western):

  • Cell Seeding and Treatment: Seed a relevant cell line in a multi-well plate and treat with serial dilutions of the PROTACs.

  • Incubation: Incubate for a time sufficient to observe protein degradation (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.

  • Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control (e.g., actin or tubulin).

  • Data Analysis: Quantify the band intensities to determine the level of target protein degradation. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 3: In Vivo Efficacy Study in Xenograft Models

This is the gold standard for evaluating the therapeutic potential of a drug conjugate in a living organism.

Workflow for In Vivo Efficacy Study

G start Implant Tumor Cells in Immunocompromised Mice tumor_growth Allow Tumors to Reach Palpable Size (e.g., 100-200 mm³) start->tumor_growth randomize Randomize Mice into Treatment and Control Groups tumor_growth->randomize administer Administer ADC/PROTAC (e.g., IV or IP) randomize->administer monitor Monitor Tumor Volume and Body Weight administer->monitor endpoint Evaluate Tumor Growth Inhibition (TGI) at Study Endpoint monitor->endpoint

A typical workflow for an in vivo efficacy study.

Step-by-Step Methodology:

  • Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control, ADC/PROTAC with 3-fluoroazetidine linker, ADC/PROTAC with control linker).

  • Drug Administration: Administer the conjugates at one or more dose levels via an appropriate route (e.g., intravenously).

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

Linkers derived from this compound represent a promising new frontier in the design of ADCs and PROTACs. The combination of the azetidine ring's rigidity and metabolic stability with the modulating effects of the fluorine atom offers a compelling rationale for their use in creating more stable and effective targeted therapeutics.

While this guide has provided a theoretical and practical framework for the synthesis and evaluation of these novel linkers, the field awaits direct, empirical, and comparative studies to fully elucidate their advantages and disadvantages relative to established linker technologies. The experimental protocols outlined herein provide a clear roadmap for researchers to generate this crucial data. As the demand for more sophisticated and effective targeted therapies continues to grow, the exploration of innovative linker chemistries, such as those based on 3-fluoroazetidine, will be a critical driver of progress in the fight against cancer and other debilitating diseases.

References

  • Current ADC Linker Chemistry - PMC - NIH. (URL: [Link])

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
  • Measurement of ADC stability in plasma and serum via mass spectrometry analysis. (URL: [Link])

  • Plasma stability of SMADC001 and ADCs with different linkers after... - ResearchGate. (URL: [Link])

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - NIH. (URL: [Link])

  • 3-Fluoroazetidine | C3H6FN | CID 3603542 - PubChem - NIH. (URL: [Link])

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Publishing. (URL: [Link])

  • Classification of most common linkers used in PROTAC design based on... - ResearchGate. (URL: [Link])

  • ADCs Linker/Click Chemistry - DC Chemicals. (URL: [Link])

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The Cutting Edge: Evaluating the Efficacy of 3-Fluoroazetidine Compounds in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, the strategic incorporation of fluorine into small molecule scaffolds has emerged as a powerful tool in medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] Among the various fluorinated heterocycles, the 3-fluoroazetidine moiety has garnered considerable attention as a promising building block for the development of next-generation anticancer agents.[3] This guide provides a comprehensive comparison of the efficacy of recently developed 3-fluoroazetidine-containing compounds against various cancer cell lines, supported by experimental data and mechanistic insights.

The Rationale for Fluorinating Azetidines in Cancer Drug Design

Azetidines, four-membered nitrogen-containing heterocycles, are attractive scaffolds in drug discovery due to their rigid, three-dimensional nature which can allow for precise orientation of substituents to interact with biological targets.[4] The introduction of a fluorine atom at the 3-position of the azetidine ring offers several advantages:

  • Enhanced Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, prolonging the in vivo half-life of the compound.[1]

  • Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of neighboring functional groups, thereby influencing cell permeability and target engagement.[2]

  • Conformational Control: The steric and electronic effects of fluorine can lock the azetidine ring into a specific conformation, which can be crucial for optimal binding to a target protein.[1]

These properties make 3-fluoroazetidine derivatives highly valuable for designing potent and selective inhibitors of key oncogenic pathways.

Comparative Efficacy of 3-Fluoroazetidine Analogs in Breast Cancer

Recent research has focused on the development of 3-fluoroazetidin-2-ones as analogs of the potent microtubule-disrupting agent, combretastatin A-4 (CA-4).[5][6] These compounds have demonstrated significant antiproliferative activity in various breast cancer cell lines.

Data Summary: Antiproliferative Activity (IC50) of 3-Fluoroazetidin-2-one Analogs
CompoundCancer Cell LineType of CancerIC50 (µM)
32 MCF-7Breast (ER+)0.075[5][6]
Hs578TBreast (Triple-Negative)0.033[5][6]
Hs578Ts(i)8Breast (Invasive)0.065[5][6]
33 MCF-7Breast (ER+)0.095[5][6]
MDA-MB-231Breast (Triple-Negative)0.620[5][6]
CA-4 (Control) MCF-7Breast (ER+)0.0035[5]

Key Insights:

  • Compound 32 (3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) exhibited potent nanomolar activity against both ER-positive and triple-negative breast cancer cell lines.[5][6]

  • Compound 33 (3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) also showed high potency, particularly in MCF-7 cells.[5][6]

  • The activity of these compounds is comparable to, although slightly less potent than, the natural product CA-4, indicating that the 3-fluoroazetidin-2-one scaffold is a viable replacement for the stilbene core of CA-4.[5]

  • Notably, these compounds demonstrated low toxicity in non-cancerous cells, suggesting a favorable therapeutic window.[6]

A Novel Fluoroazetidine Iminosugar for Pancreatic Cancer

In a different approach, a trans,trans-2,4-dihydroxy-3-fluoroazetidine, an iminosugar, has shown promising results in pancreatic cancer models. This compound was found to inhibit the growth of pancreatic cancer cells to a degree similar to the standard-of-care chemotherapeutic agent, gemcitabine.[7][8][9] This finding highlights the versatility of the 3-fluoroazetidine scaffold in generating structurally diverse compounds with potent anticancer activity.

Unraveling the Mechanism of Action: Microtubule Destabilization and Apoptosis Induction

The primary mechanism of action for the 3-fluoroazetidin-2-one series of compounds is the disruption of microtubule dynamics, a validated target for cancer therapy.[5][6]

Signaling Pathway of 3-Fluoroazetidin-2-one Analogs

G cluster_cell Cancer Cell Compound_33 3-Fluoroazetidin-2-one (e.g., Compound 33) Tubulin Tubulin Dimers Compound_33->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces Bcl2_Survivin Bcl-2 & Survivin (Anti-apoptotic) Apoptosis->Bcl2_Survivin Downregulates Bax Bax (Pro-apoptotic) Apoptosis->Bax Upregulates G Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of 3-fluoroazetidine compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 3-fluoroazetidine compound and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the 3-fluoroazetidine compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the polymerization of purified tubulin.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, mix purified tubulin with a polymerization buffer containing GTP.

  • Compound Addition: Add the 3-fluoroazetidine compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time at 37°C using a fluorescence plate reader. The polymerization of tubulin is typically monitored using a fluorescent reporter.

  • Data Analysis: Plot the fluorescence intensity versus time to determine the rate and extent of tubulin polymerization in the presence of the compound.

Future Directions and Conclusion

The studies highlighted in this guide demonstrate the significant potential of 3-fluoroazetidine-containing compounds as a new class of anticancer agents. The 3-fluoroazetidin-2-one analogs of CA-4 show impressive potency against breast cancer cell lines by effectively targeting tubulin polymerization. Furthermore, the discovery of a fluoroazetidine iminosugar with activity against pancreatic cancer underscores the broad applicability of this chemical scaffold.

Future research should focus on:

  • Lead Optimization: Further structure-activity relationship (SAR) studies to improve the potency and selectivity of these compounds.

  • In Vivo Efficacy: Evaluation of the most promising candidates in animal models of cancer to assess their pharmacokinetic properties and anti-tumor efficacy.

  • Mechanism of Action Studies: Deeper investigation into the signaling pathways modulated by these compounds to identify potential biomarkers of response.

References

  • Al-Salahi, R., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals, 15(9), 1044. [Link]

  • Al-Salahi, R., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. PubMed, 36145265. [Link]

  • Liu, Z., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry, 80(10), 5036-5046. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Therapeutic Potential: The Role of 1-Benzhydryl-3-fluoroazetidine Hydrochloride in Neuropsychiatric Drug Development. [Link]

  • Liu, Z., et al. (2015). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. eScholarship. [Link]

  • Liu, Z., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ACS Publications. [Link]

  • Sharpe, R. J., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. [Link]

  • Liu, Z., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and Trans,trans-3,4-difluoroproline As Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. AMiner. [Link]

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A Senior Application Scientist's Guide to the In Vivo Stability of 3-Fluoroazetidine Moieties in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing metabolic stability, modulating physicochemical properties, and improving overall pharmacokinetic profiles. Among the various fluorinated motifs, the 3-fluoroazetidine ring has emerged as a particularly valuable building block. Its rigid, three-dimensional structure can impart favorable pre-organization for binding to biological targets, while the electronic effects of the fluorine atom can significantly alter local acidity and basicity, influencing target engagement and metabolic fate.

This guide provides an in-depth comparison of the in vivo stability of drug candidates featuring the 3-fluoroazetidine moiety against common structural alternatives. We will delve into the underlying mechanistic principles governing their metabolic pathways, present detailed experimental protocols for their evaluation, and offer data-driven insights to inform rational drug design.

The Metabolic Landscape of 3-Fluoroazetidines: A Mechanistic Overview

The introduction of a fluorine atom onto the azetidine ring profoundly influences its metabolic stability. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to enzymatic cleavage. This intrinsic stability is a primary reason for the enhanced metabolic robustness often observed with 3-fluoroazetidine-containing compounds. However, the metabolic fate is not solely dictated by the C-F bond itself but also by the overall molecular context.

The primary routes of metabolism for small heterocyclic rings like azetidine often involve oxidation by cytochrome P450 (CYP) enzymes. In the case of 3-fluoroazetidine, the strong electron-withdrawing nature of the fluorine atom can deactivate the adjacent C-H bonds towards oxidative attack, a phenomenon well-documented in the literature. This "metabolic blocking" effect is a key advantage of this moiety.

However, metabolism can still occur at other positions on the molecule or through alternative pathways. Potential metabolic transformations for a generic 3-fluoroazetidine-containing drug candidate are illustrated below:

cluster_0 Drug Candidate cluster_1 Potential Metabolic Pathways cluster_2 Resulting Metabolites Parent_Drug Parent Drug (3-Fluoroazetidine Moiety) CYP_Oxidation CYP-Mediated Oxidation (at remote sites) Parent_Drug->CYP_Oxidation Phase I UGT_Conjugation Glucuronidation (UGT) (if suitable handle exists) Parent_Drug->UGT_Conjugation Phase II Ring_Opening Hydrolytic Ring Opening (less common) Parent_Drug->Ring_Opening Hydrolysis Oxidized_Metabolite Oxidized Metabolite CYP_Oxidation->Oxidized_Metabolite Glucuronide_Conjugate Glucuronide Conjugate UGT_Conjugation->Glucuronide_Conjugate Ring_Opened_Product Ring-Opened Product Ring_Opening->Ring_Opened_Product

Caption: Potential metabolic pathways for 3-fluoroazetidine-containing drug candidates.

It is crucial to recognize that while the 3-fluoroazetidine core is generally stable, the overall stability of the drug candidate is dependent on the entire molecular structure. Therefore, a comprehensive in vivo evaluation is indispensable.

Comparative In Vivo Stability: Experimental Design and Data Interpretation

To objectively assess the in vivo stability of a 3-fluoroazetidine-containing drug candidate, a well-controlled study comparing it to relevant analogs is essential. A common approach involves comparing the candidate to its non-fluorinated parent molecule or an analog with a different substitution pattern.

Experimental Protocol: A Step-by-Step Guide to In Vivo Pharmacokinetic Studies

This protocol outlines a typical workflow for assessing the in vivo stability of a novel compound in a rodent model.

1. Animal Model Selection and Acclimation:

  • Rationale: The choice of animal model (e.g., Sprague-Dawley rat, C57BL/6 mouse) should be based on the specific biological target and known metabolic pathways. A period of acclimation (typically one week) is crucial to minimize stress-related physiological changes.
  • Procedure:
  • House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
  • Provide ad libitum access to standard chow and water.
  • Monitor animal health daily.

2. Formulation and Dosing:

  • Rationale: The formulation must ensure adequate solubility and bioavailability. The route of administration (e.g., intravenous, oral) should align with the intended clinical application.
  • Procedure:
  • Prepare a formulation of the test compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).
  • Administer a single dose of the compound to the animals (e.g., 1 mg/kg IV, 5 mg/kg PO).

3. Sample Collection:

  • Rationale: A well-defined time course for blood sampling is critical for accurately determining pharmacokinetic parameters.
  • Procedure:
  • Collect sparse blood samples (e.g., 50 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
  • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
  • Process blood to plasma via centrifugation (e.g., 4000 rpm for 10 minutes at 4°C).
  • Store plasma samples at -80°C until analysis.

4. Bioanalysis by LC-MS/MS:

  • Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for accurate quantification of the parent drug and its metabolites in complex biological matrices.
  • Procedure:
  • Develop and validate a sensitive and specific LC-MS/MS method for the parent compound and any anticipated metabolites.
  • Prepare calibration standards and quality control samples in blank plasma.
  • Extract the analytes from the plasma samples (e.g., via protein precipitation with acetonitrile).
  • Analyze the extracted samples by LC-MS/MS.

5. Pharmacokinetic Data Analysis:

  • Rationale: Non-compartmental analysis is a standard method for deriving key pharmacokinetic parameters.
  • Procedure:
  • Use software such as Phoenix WinNonlin to calculate parameters including:
  • Half-life (t½)
  • Clearance (CL)
  • Volume of distribution (Vdss)
  • Area under the curve (AUC)

The following diagram illustrates this experimental workflow:

cluster_workflow In Vivo Stability Experimental Workflow cluster_data Key Outputs Animal_Selection 1. Animal Selection & Acclimation Formulation 2. Formulation & Dosing Animal_Selection->Formulation Sample_Collection 3. Blood Sample Collection (Time Course) Formulation->Sample_Collection Plasma_Processing 4. Plasma Processing & Storage Sample_Collection->Plasma_Processing LCMS_Analysis 5. LC-MS/MS Bioanalysis Plasma_Processing->LCMS_Analysis PK_Analysis 6. Pharmacokinetic Data Analysis LCMS_Analysis->PK_Analysis Half_Life Half-life (t½) PK_Analysis->Half_Life Clearance Clearance (CL) PK_Analysis->Clearance AUC AUC PK_Analysis->AUC

Caption: A typical experimental workflow for in vivo pharmacokinetic studies.

Data Presentation: A Comparative Analysis

The table below presents hypothetical, yet representative, data from an in vivo pharmacokinetic study in rats, comparing a 3-fluoroazetidine-containing drug candidate ("Compound A") with its non-fluorinated analog ("Compound B").

Compoundt½ (h)CL (mL/min/kg)Vdss (L/kg)AUC (ng·h/mL)
Compound A (3-Fluoroazetidine) 4.2152.55500
Compound B (Azetidine) 1.8452.81850

The data clearly demonstrates the significant impact of the 3-fluoroazetidine moiety. Compound A exhibits a longer half-life and lower clearance compared to its non-fluorinated counterpart, Compound B. This is consistent with the hypothesis that the fluorine atom is effectively blocking a primary site of metabolism, leading to enhanced in vivo stability.

Conclusion and Future Directions

The incorporation of a 3-fluoroazetidine moiety is a powerful strategy for enhancing the in vivo stability of drug candidates. The fluorine atom acts as an effective metabolic shield, often leading to improved pharmacokinetic profiles, including longer half-lives and reduced clearance. However, it is imperative to conduct comprehensive in vivo studies to fully characterize the metabolic fate and overall disposition of any new chemical entity. The experimental framework provided in this guide offers a robust starting point for such investigations.

Future research in this area will likely focus on a deeper understanding of the potential for metabolism at sites remote from the 3-fluoroazetidine ring and the development of predictive in silico models to better forecast the in vivo stability of these promising compounds.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

Safety Operating Guide

Navigating the Disposal of Methyl 3-fluoroazetidine-3-carboxylate Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Methyl 3-fluoroazetidine-3-carboxylate hydrochloride, a fluorinated azetidine derivative, represents a class of compounds with significant potential in medicinal chemistry. However, with innovation comes the responsibility of ensuring safety and environmental stewardship, particularly in the disposal of chemical waste. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols for halogenated organic compounds.

The Criticality of Proper Disposal: Understanding the Chemistry

This compound is a halogenated organic compound. The presence of a fluorine atom on the azetidine ring necessitates specific disposal considerations. Halogenated compounds are known for their potential environmental persistence and, in some cases, toxicity.[1] Improper disposal, such as mixing with non-halogenated waste streams, can lead to complex and costly disposal procedures and potential environmental contamination.[1][2] The hydrochloride salt form also suggests that the compound is likely a solid and water-soluble, which influences its handling and containment.

Core Principles of Disposal

The disposal of this compound should be approached with a clear understanding of the associated hazards. The primary hazard information for this compound indicates that it is harmful if swallowed and causes skin and eye irritation. Therefore, all handling and disposal steps must be conducted with appropriate personal protective equipment (PPE).

Key Data Summary

For quick reference, the following table summarizes the essential information for this compound.

PropertyValueSource
CAS Number 1421920-61-7
Physical Form Solid
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Storage Temperature Refrigerator

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure is designed to be a self-validating system, where each step logically follows from the chemical nature of the waste.

Personal Protective Equipment (PPE) and Engineering Controls

Expert Insight: Before handling any chemical waste, the first line of defense is always appropriate PPE and engineering controls. The known hazards of this compound dictate the minimum level of protection required.

  • Eye Protection: Wear chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Use chemically resistant gloves. Given the fluorinated nature of the compound, consult the glove manufacturer's compatibility chart to select the most appropriate material. Double-gloving is recommended as an additional precaution.[4]

  • Body Protection: A flame-resistant lab coat is mandatory.[4]

  • Engineering Controls: All handling and preparation of the waste for disposal should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[4]

Waste Segregation: The Cornerstone of Safe Disposal

Expert Insight: The single most important step in chemical waste management is proper segregation.[1] Mixing halogenated waste with non-halogenated waste streams can result in significantly higher disposal costs and complicates the treatment process.[1][2]

  • Dedicated Halogenated Waste Container: Designate a specific, compatible waste container for "Halogenated Organic Solids." This container must be in good condition with a secure, threaded cap.[5]

  • Avoid Co-mingling: Never mix this compound waste with non-halogenated organic waste, strong acids, bases, or oxidizing agents.[4][6] Incompatible materials can lead to dangerous chemical reactions.

Container Labeling: Clarity and Compliance

Expert Insight: Accurate and detailed labeling is not just a regulatory requirement; it is a critical safety communication tool for everyone who may handle the waste container.

  • Immediate Labeling: The waste container must be labeled as soon as the first quantity of waste is added.[1][5]

  • Content Identification: The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names (no abbreviations or chemical formulas) and their approximate percentages.[1][5] For this specific waste, the label should read: "Waste: this compound".

  • Hazard Identification: The label should also indicate the relevant hazards, such as "Toxic" and "Irritant."[1]

Waste Accumulation and Storage

Expert Insight: Proper storage of chemical waste is essential to prevent accidents and ensure the integrity of the container.

  • Container Integrity: Keep the waste container tightly closed at all times, except when actively adding waste.[2][5] This prevents the release of vapors and protects the contents from contamination.

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The storage area should be cool, dry, and well-ventilated.[2][5]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.

Final Disposal

Expert Insight: The final step is to arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Institutional Protocols: Always follow your institution's specific procedures for requesting a waste pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should any organic chemical waste, particularly a halogenated compound, be disposed of down the sink.[5] This can lead to environmental pollution and damage to the wastewater treatment system.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation Phase cluster_waste_handling Waste Handling & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood 1. Ensure Safety Segregate Obtain Dedicated 'Halogenated Organic Solids' Waste Container FumeHood->Segregate 2. Prepare for Waste Collection Label Label Container with 'Hazardous Waste' and Full Chemical Name Segregate->Label 3. Immediate Identification Transfer Transfer Waste to Labeled Container Label->Transfer 4. Contain Waste Store Store Sealed Container in Designated Satellite Accumulation Area Transfer->Store 5. Safe Storage EHS Arrange for Pickup by EHS or Licensed Contractor Store->EHS 6. Final Disposition

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediately alert others in the area. If the spill is small, it can be cleaned up by trained laboratory personnel using an inert absorbent material. The contaminated absorbent must then be placed in the designated halogenated waste container. For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS department immediately. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Benchchem. Safety and handling of fluorinated organic compounds.
  • Benchchem. Proper Disposal Procedures for Halogenated Solvents (Hal-HS).
  • Sigma-Aldrich. This compound.
  • Campus Operations, Temple University. Halogenated Solvents in Laboratories.
  • Purdue University. Hazardous Waste Disposal Guidelines.
  • Emory University. Chemical Waste Disposal Guidelines.
  • Fisher Scientific. SAFETY DATA SHEET for METHYL AZETIDINE-3-CARBOXYLATE HYDROCHLORIDE.

Sources

Personal protective equipment for handling Methyl 3-fluoroazetidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Methyl 3-fluoroazetidine-3-carboxylate hydrochloride

This guide provides essential, immediate safety and logistical information for the handling, use, and disposal of this compound (CAS RN: 1421920-61-7). As a valued researcher, your safety is paramount. This document moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Chemical Profile

This compound is a substituted azetidine derivative. The toxicological properties of this specific molecule have not been exhaustively studied. Therefore, a conservative approach to handling is warranted, based on the known hazards of its structural components: the azetidine ring, the fluoro-organic moiety, and the hydrochloride salt.

Known Hazards:

  • Acute Toxicity: Harmful if swallowed (H302).

  • Skin Irritation: Causes skin irritation (H315).[1]

  • Eye Irritation: Causes serious eye irritation (H319).[1]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

The azetidine ring is a strained four-membered heterocycle, which can be reactive.[4] Fluoro-organic compounds can have unique metabolic pathways and potential for toxicity. The hydrochloride salt indicates that the compound is acidic and may be corrosive.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE, with explanations for each selection.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[4][5] Always check the manufacturer's compatibility data.Provides a barrier against skin contact, which can cause irritation.[1] Nitrile offers good resistance to a range of chemicals.[6]
Eye Protection Safety glasses with side-shields or GogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][7]Protects against splashes and airborne particles that could cause serious eye irritation.[1]
Face Protection Face shieldRecommended when there is a splash hazard, particularly when handling larger quantities or preparing solutions.[6][8]Offers an additional layer of protection for the entire face from splashes.
Skin and Body Protection Laboratory coatA standard, long-sleeved lab coat to prevent skin contact.[5][9] Consider a chemically resistant apron for larger quantities.Prevents contamination of personal clothing and minimizes skin exposure.[4]
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorRequired if working outside of a fume hood, if ventilation is inadequate, or if experiencing any respiratory irritation.[5][10] A dust mask may be appropriate for weighing the solid.Protects against inhalation of the powdered compound, which may cause respiratory irritation.[2][3]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring experimental integrity.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) gather_ppe Gather & Inspect PPE locate_safety Locate Eyewash & Safety Shower weigh Weigh Solid Compound locate_safety->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly. All handling of the solid and its solutions should be performed within the fume hood.

    • Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

    • Assemble all necessary PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.

    • Prepare all necessary equipment (glassware, spatulas, etc.) and reagents before handling the compound.

  • Handling the Solid:

    • When weighing the solid, do so in the fume hood to minimize the risk of inhaling dust particles.

    • Use a disposable weighing boat to avoid cross-contamination.

    • Handle the compound gently to prevent creating airborne dust.

  • Preparing Solutions:

    • Add the solid to the solvent slowly.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

    • Keep the container covered as much as possible during dissolution.

  • Running the Reaction:

    • Conduct the reaction in a closed or well-contained apparatus within the fume hood.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Handling and Cleanup:

    • Decontaminate all surfaces and equipment that came into contact with the chemical. A suitable solvent, followed by soap and water, is generally effective.

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Place any unused solid compound, contaminated weighing boats, and disposable PPE (gloves, etc.) into a clearly labeled hazardous waste container.

    • The container should be labeled "Halogenated Organic Waste" and "Corrosive Solids" if appropriate.

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The label should include the chemical name and the approximate concentration.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.[11]

  • Neutralization of Residual Acid:

    • For cleaning glassware, residual acidic solutions can be neutralized.

    • Slowly add a weak base, such as sodium bicarbonate, to the dilute acidic solution until fizzing stops and the pH is neutral (pH 6-8).[12]

    • This neutralized solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.[12] Always check your institutional and local guidelines before drain disposal.

  • Empty Containers:

    • Empty containers must be triple-rinsed with a suitable solvent.[13]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[13]

    • After rinsing, the container can be disposed of in the appropriate recycling or trash receptacle.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If they feel unwell, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, you can confidently and safely handle this compound in your research endeavors.

References

  • Essential Safety and Handling Guide for 1,3-Oxazetidine and its Derivatives - Benchchem.
  • This compound | 1421920-61-7 - Sigma-Aldrich.
  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG.
  • How to dispose of hydrochloric acid - Lab Alley.
  • Methyl azetidine-3-carboxylate hydrochloride - AK Scientific, Inc.
  • Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL - Kamat Lab.
  • Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate hydrochloride - IWK Health Centre.
  • SAFETY DATA SHEET - TCI Chemicals.
  • What are the safety precautions when handling azetidine? - Blog - SPARROW.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 3-Fluoroazetidine hydrochloride | 617718-46-4 - Sigma-Aldrich.
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions.
  • Personal Protective Equipment | US EPA.
  • Azetidine - Apollo Scientific.
  • Chemical Safety: Personal Protective Equipment.
  • Proper Protective Equipment - Chemistry LibreTexts.
  • Method Chemicals Disposal - OSU Seafood Lab.
  • Chemical Waste Disposal Guidelines.
  • Hazardous Chemical Waste Disposal Section 7 - University of Toronto Scarborough.
  • 3,3-Difluoroazetidine Hydrochloride - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - CymitQuimica.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.